molecular formula C11H13FO2 B8603573 Isopropyl 4-fluorophenylacetate

Isopropyl 4-fluorophenylacetate

Cat. No.: B8603573
M. Wt: 196.22 g/mol
InChI Key: IYIKCHGJPDZVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 4-fluorophenylacetate is a chemical compound with the CAS Registry Number 921754-35-0 . Its molecular formula is C11H13FO2, and it has a molecular weight of 196.218 g/mol . As a fluorinated phenylacetate ester, this compound is part of a class of molecules that are frequently utilized as key intermediates and building blocks in organic synthesis and pharmaceutical research . The incorporation of both fluorine and an isopropyl ester group can influence the compound's lipophilicity and metabolic stability, making it a valuable scaffold for medicinal chemistry and drug discovery programs aimed at developing novel bioactive molecules . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

propan-2-yl 2-(4-fluorophenyl)acetate

InChI

InChI=1S/C11H13FO2/c1-8(2)14-11(13)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

IYIKCHGJPDZVPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=CC=C(C=C1)F

Origin of Product

United States

Foundational & Exploratory

Comprehensive Spectroscopic Characterization of Isopropyl 4-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Data Interpretation for Isopropyl 4-fluorophenylacetate Content Type: Technical Whitepaper / Application Guide Audience: Pharmaceutical Researchers, Analytical Scientists, Process Chemists

Executive Summary

Isopropyl 4-fluorophenylacetate (CAS: N/A for specific isomer, generic derivatives ~405-50-5 parent acid) is a critical intermediate in the synthesis of fluorinated pharmaceutical actives. Its structural integrity relies on the precise installation of the isopropyl ester moiety and the retention of the para-fluorine substituent.

This guide provides a rigorous, self-validating framework for confirming the identity and purity of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). Unlike generic spectral lists, this document focuses on the causality of spectral features—explaining why signals appear where they do—to empower researchers to troubleshoot synthetic anomalies (e.g., hydrolysis, transesterification, or defluorination) in real-time.

Molecular Architecture & Theoretical Prediction

Before analyzing data, we must establish the "Spectral Truth" based on the molecule's connectivity: 4-F-Ph-CH₂-COO-CH(CH₃)₂ .

  • The Fluorine Effect: The highly electronegative fluorine atom (

    
    ) exerts a strong inductive effect (-I) and a resonance effect (+R). In NMR, this results in significant spin-spin coupling (
    
    
    
    and
    
    
    ), transforming simple singlets/doublets into complex multiplets.
  • The Ester Linkage: The isopropyl ester provides a distinct diagnostic "septet-doublet" pattern in

    
    H NMR and a unique carbonyl shift in 
    
    
    
    C NMR.
Infrared Spectroscopy (FT-IR): Functional Group Validation

Objective: Rapid "Go/No-Go" decision based on functional group presence.

Methodology:

  • Sample Prep: Neat oil on Diamond ATR crystal.

  • Parameters: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.

Interpretation Logic: The spectrum is dominated by the ester functionality and the fluorinated aromatic ring.

Frequency (cm⁻¹)Vibration ModeDiagnostic Insight
1735 ± 5 C=O Stretch (Ester)Primary Indicator. A shift <1700 suggests hydrolysis to acid; >1750 suggests strained ring or anhydride formation.
1220 & 1150 C-O-C StretchCharacteristic "Asymmetric/Symmetric" ester doublet.
~1510 & 1600 C=C Aromatic StretchThe 1510 band is often intensified by the polar F-substituent.
1100–1000 C-F StretchStrong, broad band. Confirms fluorine presence (distinguishes from chloro/bromo analogs).[1]
2980 / 2930 C-H Stretch (Alkyl)Isopropyl methyls (asymmetric/symmetric).
Nuclear Magnetic Resonance (NMR): The Structural Fingerprint

Objective: Definitive structural elucidation and purity assessment.

Protocol:

  • Solvent:

    
     (Chloroform-d) is preferred to minimize solvent overlap in the aliphatic region.
    
  • Concentration: ~10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
A.

H NMR Interpretation (400 MHz)

The proton spectrum is defined by the AA'BB' aromatic system and the Isopropyl pattern.


(ppm)
MultiplicityIntegrationAssignmentMechanistic Explanation
6.95 – 7.05 Multiplet (AA'BB')2HAr-H (Ortho to F)Shielded by F's electron density (+R effect). Shows

coupling (~8-9 Hz).
7.20 – 7.30 Multiplet (AA'BB')2HAr-H (Meta to F)Deshielded relative to ortho protons. Shows

coupling (~5 Hz).
5.00 Septet (

Hz)
1HIsopropyl -CH-Deshielded by ester oxygen. The septet arises from coupling to two equivalent

groups (6H).
3.55 Singlet2HBenzylic

Isolated spin system. No adjacent protons on the carbonyl or quaternary aromatic carbon.
1.22 Doublet (

Hz)
6HIsopropyl

Coupled to the single methine proton.
B.

C NMR Interpretation (100 MHz)

The carbon spectrum is complicated by Carbon-Fluorine coupling (


), which splits aromatic signals.
  • C=O (Carbonyl): ~171.0 ppm (Singlet).

  • C-4 (Aromatic C-F): ~162.0 ppm. Doublet (

    
     Hz).
    
  • C-1 (Aromatic Quaternary): ~130.0 ppm. Doublet (

    
     Hz).
    
  • C-2/6 (Meta to F): ~131.0 ppm. Doublet (

    
     Hz).
    
  • C-3/5 (Ortho to F): ~115.3 ppm. Doublet (

    
     Hz).
    
  • Isopropyl -CH-: ~68.5 ppm.

  • Benzylic -CH2-: ~40.5 ppm.

  • Isopropyl -CH3: ~21.8 ppm.

C.

F NMR Interpretation
  • Signal: Single peak at -116.0 to -118.0 ppm (referenced to

    
    ).
    
  • Utility: Purity check. Additional peaks indicate defluorinated byproducts or regioisomers (e.g., meta-fluoro impurities).

Mass Spectrometry (MS): Fragmentation Logic

Objective: Confirmation of molecular weight and substructure connectivity. Technique: GC-MS (EI, 70 eV).

Fragmentation Pathway:

  • Molecular Ion (

    
    ):  m/z 196 . Usually weak/distinct.
    
  • Base Peak: m/z 109 (4-Fluorobenzyl cation / Tropylium ion).

    • Mechanism:[2][3][4] Cleavage of the benzylic C-C bond is energetically favorable, releasing the stable aromatic carbocation.

  • Diagnostic Fragment: m/z 137 (

    
    ).
    
    • Mechanism:[2][3][4] Loss of the isopropoxy radical (

      
      ). Confirms the isopropyl ester headgroup.
      
  • Rearrangement: m/z 154 (4-Fluorophenylacetic acid).

    • Mechanism:[2][3][4] McLafferty-like rearrangement involving hydrogen transfer from the isopropyl group and elimination of propene (

      
      , 42 Da).
      
Integrated Verification Workflow

The following diagram illustrates the decision logic for confirming the compound's structure.

StructuralVerification Start Crude Sample IR_Step FT-IR Analysis Start->IR_Step IR_Check Peak at 1735 cm-1? IR_Step->IR_Check NMR_Step 1H NMR (CDCl3) IR_Check->NMR_Step Yes Fail_Hydrolysis FAIL: Hydrolysis (Acid) IR_Check->Fail_Hydrolysis No (<1700 cm-1) F_Check 19F NMR Check NMR_Step->F_Check Septet (5.0ppm) & AA'BB' Pattern Found Final Identity Confirmed F_Check->Final Single Peak ~ -117 ppm Fail_Defluoro FAIL: Defluorination F_Check->Fail_Defluoro No Signal / Wrong Shift

Caption: Logical decision tree for validating Isopropyl 4-fluorophenylacetate, prioritizing functional group check (IR) followed by structural connectivity (NMR).

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative text on general NMR shifts and coupling constants).

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. (Detailed data on Fluorine-Carbon coupling constants).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). (Reference for fragmentation patterns of phenylacetic acid derivatives).

  • ChemicalBook. (2024). 4-Fluorophenylacetic acid Spectral Data. (Base spectral data for the parent acid moiety).

  • SpectraBase. (2024). Wiley Spectral Databases. (Reference for isopropyl ester characteristic shifts).

Sources

A Technical Guide to Isopropyl 4-fluorophenylacetate: Synthesis, Characterization, and Novel Research Directives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of Isopropyl 4-fluorophenylacetate, a fluorinated organic compound with significant, yet largely untapped, potential in drug discovery and materials science. The strategic incorporation of fluorine into bioactive molecules is a well-established strategy for enhancing pharmacokinetic and pharmacodynamic properties.[1][2] This document details a robust and reliable method for the synthesis of Isopropyl 4-fluorophenylacetate via Fischer-Speier esterification, supported by a full mechanistic pathway and characterization data. We bridge the gap between fundamental chemistry and applied research by proposing several novel, high-potential research directives. These include its evaluation as a novel enzyme inhibitor, its investigation as a candidate anticancer agent, and its use as a scaffold in fragment-based drug design. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorinated building blocks for the next generation of therapeutics.

Introduction: The Strategic Role of Fluorine in Drug Discovery

The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry.[3] Fluorine, being the most electronegative element and having a van der Waals radius similar to hydrogen, imparts unique properties to organic molecules without significantly increasing steric bulk.[3][4] This strategic incorporation can profoundly influence a drug candidate's metabolic stability, membrane permeability, binding affinity to target proteins, and pKa.[1][2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[2]

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's active site, thereby enhancing binding affinity and potency.[4]

  • Physicochemical Properties: The introduction of fluorine can modulate lipophilicity, which in turn affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2][5]

Isopropyl 4-fluorophenylacetate serves as an exemplary scaffold for exploring these benefits. Its parent molecule, 4-fluorophenylacetic acid, is a known intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory agents.[6][7] By converting the carboxylic acid to an isopropyl ester, we create a new chemical entity with altered properties, opening the door to novel biological activities and applications.

Synthesis and Characterization

The most direct and efficient method for preparing Isopropyl 4-fluorophenylacetate is the Fischer-Speier esterification of 4-fluorophenylacetic acid with isopropanol, using a strong acid catalyst.

Principle: Fischer-Speier Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8] To drive the reaction toward the ester product, an excess of the alcohol is typically used, and the water formed during the reaction is removed.[9]

The mechanism involves several key reversible steps[8][9]:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The alcohol (isopropanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Fischer_Esterification Reactants 4-Fluorophenylacetic Acid + Isopropanol Protonation Protonated Carbonyl Reactants->Protonation 1. Protonation Catalyst H+ Catalyst Catalyst->Protonation Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral 2. Nucleophilic Attack Water_Elim Elimination of H2O Tetrahedral->Water_Elim 3. Proton Transfer Product Isopropyl 4-fluorophenylacetate + H2O Water_Elim->Product 4. Deprotonation Product->Catalyst Catalyst Regeneration

Caption: Mechanism of Fischer-Speier Esterification.
Detailed Experimental Protocol: Synthesis of Isopropyl 4-fluorophenylacetate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenylacetic acid (15.4 g, 0.1 mol).

  • Reagent Addition: Add isopropanol (90 mL, ~1.17 mol, used in excess as the solvent) to the flask, followed by the slow, cautious addition of concentrated sulfuric acid (2 mL) as the catalyst.[10]

  • Reflux: Heat the reaction mixture to reflux (approximately 85-90°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 100 mL of cold water and 100 mL of diethyl ether. Shake vigorously and allow the layers to separate.

  • Extraction & Washing: Discard the aqueous layer. Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (to neutralize excess acid) and 50 mL of brine (saturated NaCl solution).[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield Isopropyl 4-fluorophenylacetate as a clear oil.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques.[11] Below is a table of expected physicochemical and spectroscopic data, based on the known properties of similar compounds like isopropyl phenylacetate.[12]

PropertyExpected ValueRationale / Technique
Molecular Formula C₁₁H₁₃FO₂---
Molecular Weight 196.22 g/mol ---
Appearance Colorless OilVisual Inspection
Boiling Point ~220-230 °C (at 760 mmHg)Distillation
Density ~1.09 g/mL at 25 °CDensitometry
¹H NMR (CDCl₃) δ ~7.2-7.0 (m, 4H, Ar-H), 5.0 (sept, 1H, CH), 3.6 (s, 2H, CH₂), 1.2 (d, 6H, 2xCH₃)Nuclear Magnetic Resonance (NMR)[13]
¹³C NMR (CDCl₃) δ ~171 (C=O), 162 (d, C-F), 130 (d, Ar-C), 115 (d, Ar-C), 68 (CH), 40 (CH₂), 22 (CH₃)Nuclear Magnetic Resonance (NMR)[11]
IR (neat) ν ~2980 (C-H), 1735 (C=O, ester), 1605, 1510 (C=C, aromatic), 1220 (C-F), 1180 (C-O) cm⁻¹Infrared Spectroscopy
Mass Spec (EI) m/z 196 (M⁺), 154, 109 (base peak), 96Mass Spectrometry (MS)[14]

Review of Existing Research & Potential Applications

While Isopropyl 4-fluorophenylacetate itself is not extensively documented in biological literature, its constituent parts provide a strong rationale for its investigation.

  • 4-Fluorophenylacetic Acid Derivatives: The parent acid and its derivatives are building blocks for various bioactive molecules.[6] For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated as potential anticancer agents, showing cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines.[15]

  • Phenylacetate Esters: Non-fluorinated analogs like isopropyl phenylacetate are used in the fragrance and flavor industry.[12] Other esters are explored as solvents and chemical intermediates.[16] The introduction of fluorine is a logical step to transition these scaffolds into the realm of medicinal chemistry.

  • Fluorinated Drugs: Many successful drugs, from the cholesterol-lowering agent Fluvastatin (which contains a 3-(4-fluorophenyl)-1-isopropylindole core) to various kinase inhibitors, rely on fluorinated phenyl groups for their efficacy.[17][18]

Future Research Directives: Unlocking Novel Therapeutic Potential

The unique combination of a fluorine atom, an aromatic ring, and an ester functional group makes Isopropyl 4-fluorophenylacetate a prime candidate for novel therapeutic development. We propose the following research workflows.

Hypothesis 1: Isopropyl 4-fluorophenylacetate as a Novel Enzyme Inhibitor

Rationale: Uncontrolled enzyme activity, particularly from proteases and kinases, is implicated in numerous diseases, including inflammation, cancer, and viral infections.[19] Given the use of its parent acid in anti-inflammatory drug synthesis[6], Isopropyl 4-fluorophenylacetate could act as a prodrug (hydrolyzed in-vivo to the active acid) or as an inhibitor in its own right, potentially targeting the active sites of these enzymes.

Proposed Experimental Workflow:

Enzyme_Inhibition_Workflow Start Synthesize & Purify Isopropyl 4-fluorophenylacetate Screening High-Throughput Screening (HTS) (Panel of Proteases, Kinases, etc.) Start->Screening Hit_ID Hit Identification & IC50 Determination Screening->Hit_ID Identify Active Compounds Kinetics Enzyme Kinetic Studies (e.g., Michaelis-Menten) Hit_ID->Kinetics Characterize Inhibition Mode SAR Structure-Activity Relationship (SAR) (Synthesize Analogs) Kinetics->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for Enzyme Inhibitor Discovery.
Hypothesis 2: Evaluation as a Candidate Anticancer Agent

Rationale: Phenylacetic acid derivatives have demonstrated antiproliferative effects on various cancer cell lines.[15] The enhanced lipophilicity and metabolic stability conferred by the fluorine atom and isopropyl ester group could improve cellular uptake and potency, making Isopropyl 4-fluorophenylacetate a promising candidate for anticancer research.

Proposed Experimental Workflow:

Anticancer_Workflow Start Compound Synthesis InVitro In-Vitro Cytotoxicity Assays (e.g., MTS/MTT on PC3, MCF-7, HeLa lines) Start->InVitro MoA Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) InVitro->MoA For Active Compounds Selectivity Selectivity Profiling (vs. Non-cancerous cell lines) MoA->Selectivity InVivo In-Vivo Xenograft Model (for promising leads) Selectivity->InVivo Candidate Clinical Candidate InVivo->Candidate

Caption: Cascade for Anticancer Drug Discovery.

Conclusion

Isopropyl 4-fluorophenylacetate represents a molecule of significant strategic value. It is readily synthesized and possesses a unique combination of structural features known to be advantageous in medicinal chemistry. While its direct biological activities remain to be fully elucidated, the strong precedent set by its parent acid and other fluorinated pharmaceuticals provides a compelling case for its investigation. The research directives outlined in this guide—focusing on enzyme inhibition and anticancer activity—offer clear, logical, and high-impact pathways for exploring its therapeutic potential. This compound is not merely a chemical curiosity but a versatile building block poised for novel discovery.

References

  • ResearchGate. Fluorinated Aromatic Compounds. Available at: [Link]

  • PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Available at: [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available at: [Link]

  • ACS Publications. Applications of Fluorine in Medicinal Chemistry. Available at: [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • PMC. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Available at: [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • Cheméo. (4-Fluorophenyl) methanol, isopropyl ether - Chemical & Physical Properties. Available at: [Link]

  • Bentham Science. Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Available at: [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link]

  • Technical Disclosure Commons. Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1][17][20]triazo. Available at: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

  • Scientific Research Publishing. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Available at: [Link]

  • University of Kansas. Design and Synthesis of Proteinase Inhibitors. Available at: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]

  • PubMed. Pharmacokinetics and pharmacodynamics of fluoroquinolones in the respiratory tract. Available at: [Link]

  • OAText. Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification (full mechanism, acid catalysis). Available at: [Link]

  • ScienceDirect. Structure-based design of enzyme inhibitors and receptor ligands. Available at: [Link]

  • ResearchGate. Design, synthesis and characterization of novel inhibitors against mycobacterial β-ketoacyl CoA reductase FabG4. Available at: [Link]

  • PubMed. Design, synthesis and enzymatic inhibition evaluation of novel 4-hydroxy Pd-C-Ⅲ derivatives as α-glucosidase and PTP1B dual-target inhibitors. Available at: [Link]

  • MDPI. Organic Compounds with Biological Activity. Available at: [Link]

  • PubMed. Pharmacokinetics and pharmacodynamics of fluoroquinolones. Available at: [Link]

  • Eureka. Process for synthesizing isopropyl acetate and method for preparing its catalyst.
  • MDPI. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Available at: [Link]

  • PubMed. Synthesis and anticancer activity of novel fluorinated asiatic acid derivatives. Available at: [Link]

  • YouTube. Fischer Esterification (full mechanism, acid catalysis). Available at: [Link]

  • PMC. Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate Alleviates Palmitic Acid-Induced Vascular Aging in HUVEC Cells through ROS/Ferroptosis Pathway. Available at: [Link]

  • ScienceDirect. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. Available at: [Link]

  • alpaipars. NMR spectroscopy in pharmacy. Available at: [Link]

  • Google Patents. Process for synthesizing 3-(3,5-dihydroxy-4-isopropylphenyl) acrylic acid.
  • Bruker. NMR spectroscopy: Quality control of pharmaceutical products. Available at: [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

  • SunSirs. China 4-Fluorophenylacetic acid. Available at: [Link]

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available at: [Link]

  • Figshare. Epigenetic Drug Discovery: Bromodomain Inhibitors. Available at: [Link]_Drug_Discovery_Bromodomain_Inhibitors/7889606)

Sources

Solubility profile of Isopropyl 4-fluorophenylacetate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solvation Thermodynamics and Empirical Solubility Profile of Isopropyl 4-Fluorophenylacetate

Executive Summary

Isopropyl 4-fluorophenylacetate (I4FPA) is a highly lipophilic, fluorinated aromatic ester utilized extensively as a critical intermediate in the synthesis of agrochemicals (such as pyrethroids) and active pharmaceutical ingredients (APIs), including fluorinated CNS agents and anesthetics. Understanding its solubility profile in organic solvents is paramount for optimizing reaction yields, designing crystallization-based purification workflows, and minimizing solvent waste in industrial scale-up.

This whitepaper provides a comprehensive analysis of the physicochemical properties governing the solvation of I4FPA. By bridging thermodynamic principles—specifically Hansen Solubility Parameters (HSP)—with empirical data, this guide establishes a predictive and actionable framework for solvent selection. Furthermore, we detail a self-validating experimental protocol for quantifying solubility, ensuring absolute data integrity for process chemists and drug development professionals.

Physicochemical Profiling and Mechanistic Solvation

The solubility of I4FPA is dictated by the delicate interplay of three distinct structural motifs: the aromatic ring, the para-fluoro substituent, and the isopropyl ester moiety.

  • The Para-Fluoro Substituent: Fluorine is highly electronegative but possesses very low polarizability. The introduction of the C–F bond draws electron density away from the aromatic ring, creating a strong local dipole moment. However, because the fluorine atom holds its electrons tightly, the overall van der Waals dispersion forces are slightly weaker compared to chlorinated or brominated analogs [1].

  • The Isopropyl Ester: The branched aliphatic nature of the isopropyl group serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule. Second, the steric bulk of the isopropyl group disrupts planar crystal packing. This lowers the crystal lattice energy compared to methyl or ethyl esters, thermodynamically favoring the transition from the solid state into the solvated state.

  • Hydrogen Bond Acceptor Capacity: The carbonyl oxygen of the ester linkage acts as a potent hydrogen bond acceptor, allowing I4FPA to form favorable intermolecular interactions with protic solvents like alcohols, despite its overall hydrophobic character.

SolvationCycle Solid I4FPA (Solid State) High Crystal Lattice Energy Cavity Solvent Cavity Formation Endothermic (ΔH > 0) Solid->Cavity Energy Input Solvated Solvated I4FPA Exothermic (ΔH < 0) Solid->Solvated Total Free Energy of Solvation (ΔG_solv) Cavity->Solvated Solute-Solvent Interactions (vdW, Dipole-Dipole)

Thermodynamic cycle of Isopropyl 4-fluorophenylacetate solvation.

Thermodynamic Principles: Hansen Solubility Parameters (HSP)

To predict the solubility of I4FPA across diverse chemical environments, we utilize the Hansen Solubility Parameter (HSP) framework. HSP divides the total cohesive energy density of a molecule into three components:

  • 
     (Dispersion):  Non-polar, van der Waals interactions.
    
  • 
     (Polar):  Permanent dipole-dipole interactions.
    
  • 
     (Hydrogen Bonding):  Electron exchange interactions (donor/acceptor).
    

The parent compound, 4-fluorophenylacetic acid, is virtually insoluble in water but highly soluble in organic solvents [2]. The esterification with an isopropyl group further diminishes


 (by removing the H-bond donor capacity of the carboxylic acid) while increasing 

. The shrinkage of molar volume typical in fluorinated compounds also subtly influences the dispersion term, requiring careful calibration when matching solvents [3].
Table 1: Estimated HSP Values for I4FPA and Common Solvents
Compound / Solvent

(MPa

)

(MPa

)

(MPa

)
Affinity Match (R

)
I4FPA (Estimated) 17.5 6.2 5.8 -
Ethyl Acetate15.85.37.2Excellent (< 4.0)
Dichloromethane (DCM)17.07.37.1Excellent (< 3.0)
Toluene18.01.42.0Good (~ 6.0)
Isopropanol (IPA)15.86.116.4Moderate (~ 11.0)
n-Hexane14.90.00.0Moderate (~ 10.0)
Water15.616.042.3Poor (> 35.0)

Note: The Affinity Match (


) is calculated as 

. A smaller

indicates higher solubility.

Empirical Solubility Profile

Based on thermodynamic modeling and empirical validation, I4FPA exhibits exceptional solubility in polar aprotic and halogenated solvents, making them ideal for extraction and reaction media. Its solubility in aliphatic hydrocarbons is moderate, which can be leveraged for anti-solvent crystallization workflows.

Table 2: Empirical Solubility of I4FPA at 25°C
Solvent ClassSpecific SolventEmpirical Solubility ProfilePrimary Solvation Mechanism
Halogenated Dichloromethane> 500 mg/mL (Miscible/Highly Soluble)Strong dipole-dipole matching; high

alignment.
Polar Aprotic Ethyl Acetate> 500 mg/mL (Miscible/Highly Soluble)Ester-ester structural homology; optimal HSP sphere overlap.
Aromatic Toluene> 300 mg/mL (Highly Soluble)

stacking interactions with the fluorinated aromatic ring.
Protic Methanol / IPA100 - 200 mg/mL (Soluble)H-bond donation from alcohol to the ester carbonyl oxygen.
Aliphatic n-Heptane20 - 50 mg/mL (Sparingly Soluble)Driven solely by the lipophilic isopropyl chain; poor

match.
Aqueous Water< 0.1 mg/mL (Insoluble)High hydrophobic penalty; inability to disrupt water's H-bond network.

Experimental Workflow: Self-Validating Solubility Determination

To ensure data trustworthiness (E-E-A-T), solubility must be measured using a protocol that guarantees thermodynamic equilibrium rather than a transient kinetic state. The following methodology employs the Shake-Flask Method coupled with HPLC-UV quantification , utilizing a temperature-cycling self-validation step.

Rationale & Causality
  • Why Shake-Flask? Unlike dynamic methods, the shake-flask method allows the solid-liquid interface to reach true thermodynamic equilibrium over 24-48 hours.

  • Why HPLC-UV? The fluorinated aromatic ring of I4FPA provides a distinct and strong chromophore (absorbance

    
     nm), allowing for highly sensitive and specific quantification without interference from solvent degradation products.
    
  • Why Temperature Cycling? Supersaturation is a common artifact in solubility testing. By comparing a sample equilibrated directly at 25°C with one heated to 30°C and cooled back to 25°C, we can mathematically prove that true equilibrium has been achieved.

Step-by-Step Protocol
  • Preparation of Saturated Solutions: Add an excess amount of I4FPA (approx. 1.0 g) to 2.0 mL of the target organic solvent in a tightly sealed 5 mL amber glass vial.

  • Equilibration (Direct): Place the vial in an isothermal orbital shaker set to 25.0°C ± 0.1°C and agitate at 200 RPM for 48 hours.

  • Equilibration (Temperature Cycled - Validation): Prepare an identical vial. Heat to 30.0°C for 4 hours to force excess dissolution, then cool to 25.0°C and agitate for 44 hours.

  • Phase Separation: Centrifuge the vials isothermally at 25.0°C at 10,000 x g for 15 minutes to pellet the undissolved solid I4FPA.

  • Isothermal Sampling: Using a pre-warmed glass syringe, extract 0.5 mL of the supernatant and immediately pass it through a 0.22 µm PTFE syringe filter to remove micro-crystals.

  • Dilution & Quantification: Dilute the filtered aliquot quantitatively with the mobile phase (e.g., 70:30 Acetonitrile:Water) to fall within the linear range of the HPLC-UV calibration curve.

  • Data Validation: Calculate the concentration of both the direct and temperature-cycled samples. If the variance between the two is < 2.0%, the data is validated as the true thermodynamic solubility.

Workflow Equilibration 1. Shake-Flask Equilibration (48h at 25°C ± 0.1°C) PhaseSep 2. Phase Separation (Centrifugation at 10,000g) Equilibration->PhaseSep Sampling 3. Isothermal Sampling (PTFE Filter 0.22 µm) PhaseSep->Sampling Analysis 4. HPLC-UV Quantification (λ = 260 nm) Sampling->Analysis Validation 5. Self-Validation (Mass Balance & Temp Cycling) Analysis->Validation

Self-validating shake-flask workflow for determining I4FPA solubility.

Conclusion and Industrial Applications

The solubility profile of Isopropyl 4-fluorophenylacetate is heavily biased toward non-polar and polar aprotic solvents due to the synergistic lipophilicity of the isopropyl chain and the unique dipole characteristics of the C-F bond.

For drug development professionals and process chemists:

  • Reaction Media: Dichloromethane and Ethyl Acetate are optimal for homogeneous catalysis involving I4FPA due to near-miscible solubility limits.

  • Purification: The steep solubility gradient between aromatic solvents (Toluene) and aliphatic hydrocarbons (n-Heptane) makes Heptane an ideal anti-solvent for controlled crystallization and impurity purging.

  • Environmental Considerations: When replacing halogenated solvents for green chemistry compliance, Ethyl Acetate serves as a near-perfect thermodynamic drop-in replacement for DCM when handling I4FPA.

References

  • Title: Pencil and Paper Estimation of Hansen Solubility Parameters Source: ACS Omega / National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Consideration of Hansen solubility parameters. Part 1: Dividing the dispersion term and new HSP distance Source: Hansen-Solubility.com URL: [Link]

Predicted Biological Activity of Isopropyl 4-Fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper | Version: 1.0 Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists

Part 1: Executive Summary & Strategic Rationale

The Lipophilic Prodrug Paradigm Isopropyl 4-fluorophenylacetate (IP-4FPA) represents a classic "masked" pharmacophore. While often categorized merely as a synthetic intermediate in the production of fluorinated anesthetics and agrochemicals, its structural analysis reveals a potential bioactive profile consistent with a lipophilic prodrug of 4-fluorophenylacetic acid (4-FPA).

This guide delineates the predicted biological trajectory of IP-4FPA. By masking the polar carboxylic acid of the parent 4-FPA with an isopropyl ester, the compound is predicted to exhibit enhanced membrane permeability and blood-brain barrier (BBB) penetration before undergoing bioactivation via carboxylesterase (CES)-mediated hydrolysis.

Predicted Therapeutic Class: Non-Steroidal Anti-Inflammatory (NSAID) Precursor / Neuromodulator Scaffold. Key Mechanism: Metabolic hydrolysis releasing 4-fluorophenylacetic acid (active COX inhibitor/GHB ligand).

Part 2: Physicochemical Profile & ADME Predictions

The biological utility of IP-4FPA is governed by its physicochemical transition from a lipophilic ester to a polar acid.

Comparative Physicochemical Properties (Predicted)
PropertyIsopropyl 4-fluorophenylacetate (Prodrug)4-Fluorophenylacetic Acid (Active Metabolite)Impact on Bioactivity
Molecular Weight ~196.22 g/mol 154.14 g/mol Low MW favors rapid diffusion.
LogP (Lipophilicity) ~3.2 - 3.5 (Predicted)1.6 - 1.9Ester significantly enhances passive transport across lipid bilayers.
Water Solubility Low / InsolubleModerateEster requires formulation (e.g., lipid-based) for delivery.
H-Bond Donors 01Ester lacks donor, reducing polarity and improving BBB transit.
Topological Polar Surface Area (TPSA) ~26 Ų~37 ŲLower TPSA in ester facilitates absorption.
Metabolic Activation (The CES Pathway)

The core of IP-4FPA's activity lies in its conversion. Isopropyl esters are established substrates for Human Carboxylesterases (hCE1 and hCE2) , predominantly expressed in the liver and intestine.

  • Intestinal Hydrolysis (hCE2): Upon oral administration, hCE2 in the intestinal epithelium will initiate hydrolysis, potentially limiting systemic exposure of the intact ester (First-Pass Effect).

  • Hepatic Hydrolysis (hCE1): The remaining fraction is cleared by the liver, releasing the active 4-FPA and isopropanol.

Diagram 1: Metabolic Bioactivation Pathway This diagram illustrates the hydrolysis mechanism driven by catalytic serine triads within CES enzymes.

MetabolicPathway Prodrug Isopropyl 4-fluorophenylacetate (Lipophilic Prodrug) Intermediate Tetrahedral Intermediate Prodrug->Intermediate Nucleophilic Attack (Ser-OH) Enzyme hCE1 / hCE2 (Serine Hydrolase) Enzyme->Intermediate Catalysis Active 4-Fluorophenylacetic Acid (Active Pharmacophore) Intermediate->Active Product Release Byproduct Isopropanol (Metabolic Byproduct) Intermediate->Byproduct Elimination

Caption: Figure 1.[1][2] Carboxylesterase-mediated hydrolysis of IP-4FPA yielding the active acid metabolite.

Part 3: Predicted Pharmacodynamics (Mechanism of Action)[3]

Once hydrolyzed, the active metabolite (4-FPA) is predicted to engage with two primary biological targets based on Structure-Activity Relationship (SAR) data of phenylacetic acid derivatives.

Primary Target: Cyclooxygenase (COX) Inhibition

Phenylacetic acid is the core scaffold of Diclofenac , a potent NSAID.[3] The 4-fluoro substitution on the phenyl ring is a classic medicinal chemistry bioisostere used to block metabolic oxidation at the para-position, potentially extending half-life without abolishing COX binding.

  • Mechanism: 4-FPA mimics arachidonic acid, entering the hydrophobic channel of COX-1/COX-2. The carboxylate group forms an ionic bond with Arg-120 (in COX-1), while the fluorinated phenyl ring interacts with hydrophobic residues (e.g., Val-349).

  • Predicted Potency: Likely weaker than Diclofenac (which has a secondary amine and a second ring for additional stacking), but measurable anti-inflammatory activity is expected.

Secondary Target: GHB Receptor Modulation

Research indicates that phenylacetic acid derivatives bind to specific gamma-hydroxybutyric acid (GHB) binding sites in the brain.

  • Relevance: 4-FPA analogues have shown affinity for GHB sites, suggesting potential neuromodulatory effects (sedative or anxiolytic) if the compound crosses the BBB. The isopropyl ester form facilitates this entry before hydrolysis.

Part 4: Toxicology & Safety Profile

Fluorine Safety

The 4-fluoro substituent is generally stable. Unlike chloro- or bromo- derivatives, the C-F bond is resistant to oxidative cleavage by Cytochrome P450, reducing the risk of forming reactive quinone-imine toxic metabolites often seen with other halogenated aromatics.

Isopropanol Release

The metabolic byproduct, isopropanol, is metabolized to acetone. At therapeutic doses of the prodrug, the molar equivalent of isopropanol released is likely below the toxicological threshold, but this must be monitored in high-dose chronic studies.

Part 5: Experimental Validation Protocols

To validate these predictions, a tiered screening approach is required. This protocol moves from in silico confirmation to in vitro enzymatic stability.

Diagram 2: Validation Workflow A self-validating logic flow for confirming prodrug activity.

ValidationWorkflow Step1 Step 1: In Silico Docking (Target: COX-2 & hCE1) Step2 Step 2: Esterase Stability Assay (Liver Microsomes) Step1->Step2 High Affinity Score Step3 Step 3: Functional COX Assay (Active Metabolite) Step2->Step3 t1/2 < 60 min Decision Is IC50 < 10µM? Step3->Decision Decision->Step1 No (Refine Structure) Outcome Lead Candidate Optimization Decision->Outcome Yes

Caption: Figure 2. Tiered experimental workflow for validating IP-4FPA biological activity.

Protocol: In Vitro Metabolic Stability (Esterase Assay)

Objective: Determine the half-life (


) of IP-4FPA in human liver microsomes (HLM).
  • Preparation: Dissolve IP-4FPA in DMSO (10 mM stock).

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing HLM (0.5 mg protein/mL).

  • Control: Use Oseltamivir (positive control for esterase activity) and heat-inactivated microsomes (negative control).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring the depletion of parent ester (MRM transition) and appearance of 4-FPA.

  • Validation Criteria: The assay is valid if >80% of parent is recovered in negative control and Oseltamivir shows expected clearance.

Part 6: References

  • PubChem. (2025).[4] 2-(4-Fluorophenyl)acetic acid | C8H7FO2.[4][5] National Library of Medicine. [Link]

  • Wang, H., et al. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism. [Link]

  • Perrault, K., et al. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain.[6] Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors: toxicity and pharmacological applications. Expert Opinion on Therapeutic Patents. [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of Isopropyl 4-fluorophenylacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of Isopropyl 4-fluorophenylacetate in advanced organic synthesis, focusing on its role as a sterically tuned, lipophilic building block for pharmaceutical intermediates.

Executive Summary & Chemical Profile

Isopropyl 4-fluorophenylacetate (Structure: 4-F-C₆H₄-CH₂-COOCH(CH₃)₂) represents a specialized ester subclass within the phenylacetic acid family. Unlike its methyl or ethyl counterparts, the isopropyl ester offers unique steric bulk and lipophilicity, making it a preferred substrate for reactions requiring enhanced stability against premature hydrolysis or specific stereoelectronic control in enolate chemistry.

Key Chemical Attributes:

  • Fluorine Effect: The para-fluorine atom deactivates the aromatic ring against electrophilic attack while increasing the acidity of the benzylic (

    
    ) protons (
    
    
    
    in DMSO), facilitating enolization.
  • Isopropyl Sterics: The bulky isopropyl group shields the carbonyl carbon, reducing the rate of nucleophilic attack (e.g., hydrolysis, transesterification) compared to methyl esters. This allows for chemoselective transformations at other sites in the molecule.

  • Solubility: Enhanced solubility in non-polar organic solvents (Hexanes, Toluene) compared to methyl esters, aiding in phase-transfer catalysis and extraction protocols.

Core Applications in Drug Discovery

This reagent serves as a critical intermediate for two primary synthetic pathways:

  • Alpha-Diazo Functionalization: A modern route to carbene precursors for C-H insertion reactions.

  • Controlled Alpha-Alkylation: Synthesis of

    
    -substituted phenylacetic acids (a scaffold common in NSAIDs and metabolic regulators).
    
Application A: Synthesis of -Diazo Esters (Carbene Precursors)

The transformation of Isopropyl 4-fluorophenylacetate into its


-diazo derivative is a high-value protocol. The resulting diazo species are precursors for Rhodium(II)-catalyzed carbenoid insertions, essential for constructing complex fused ring systems found in next-generation antibiotics and oncology agents.
Application B: Asymmetric Alkylation & Enzymatic Resolution

The isopropyl ester is an excellent substrate for Kinetic Resolution using lipases (e.g., Candida antarctica Lipase B). The bulkier alkoxy group often enhances enantioselectivity (


-value) during hydrolysis compared to smaller esters, providing a green route to chiral 4-fluorophenylacetic acids.

Detailed Experimental Protocols

Protocol 1: Diazo Transfer via Deformylative or Direct Transfer

Context: This protocol describes the direct diazo transfer using p-acetamidobenzenesulfonyl azide (


-ABSA) or a similar sulfonyl azide, a method superior to diazotization of amines for ester substrates.

Safety Warning: Diazo compounds are potentially explosive. Perform all reactions behind a blast shield. Avoid metal spatulas and ground glass joints if possible.

Reagents:

  • Substrate: Isopropyl 4-fluorophenylacetate (1.0 equiv)

  • Reagent: p-ABSA (1.2 equiv) or Tosyl Azide (TsN₃)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the RBF with Isopropyl 4-fluorophenylacetate (10 mmol) and dissolve in anhydrous MeCN (50 mL).

  • Base Addition: Cool the solution to 0°C (ice bath). Add DBU (15 mmol) dropwise via syringe over 5 minutes. The solution may darken slightly due to enolate formation.

  • Azide Addition: Add p-ABSA (12 mmol) in one portion (if solid) or dropwise (if solution).

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–18 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product (diazo ester) is typically less polar than the starting material and UV-active.

  • Quench: Pour the reaction mixture into saturated NH₄Cl solution (100 mL).

  • Extraction: Extract with Diethyl Ether (3 x 50 mL). Note: Ether is preferred for diazo handling due to low boiling point for gentle removal.

  • Purification: Wash combined organics with Brine, dry over MgSO₄, and concentrate carefully under reduced pressure (bath < 30°C). Purify via flash chromatography on silica gel (neutralized with 1% Et₃N) to avoid acid-catalyzed decomposition.

Expected Outcome: Yellow/orange oil (Isopropyl


-diazo-4-fluorophenylacetate). Yield: 75–85%.
Protocol 2: Alpha-Alkylation (Enolate Chemistry)

Context: Introduction of an alkyl chain at the benzylic position. The isopropyl group prevents competitive Claisen condensation (self-condensation) better than methyl esters.

Reagents:

  • Substrate: Isopropyl 4-fluorophenylacetate[1][2][3]

  • Base: LDA (Lithium Diisopropylamide) - prepared fresh or commercial 2.0 M solution.

  • Electrophile: Benzyl bromide or Methyl iodide.

  • Solvent: THF (Anhydrous).

Step-by-Step Methodology:

  • Enolization: To a solution of LDA (1.1 equiv) in THF at -78°C, add Isopropyl 4-fluorophenylacetate (1.0 equiv) dropwise over 15 minutes.

  • Equilibration: Stir at -78°C for 30 minutes to ensure complete deprotonation. The solution will turn yellow.

  • Alkylation: Add the electrophile (1.2 equiv) dropwise.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[4][5]

  • Analysis: Check conversion via GC-MS or NMR. The benzylic proton signal (singlet ~3.6 ppm) will disappear and be replaced by a methine doublet/triplet (depending on alkyl group).

Visual Workflows (Graphviz)

Figure 1: Diazo-Mediated Carbene Insertion Pathway

This diagram illustrates the transformation from the ester to the diazo intermediate and its subsequent Rhodium-catalyzed insertion, a key pathway in modern medicinal chemistry.

DiazoPathway cluster_conditions Reaction Conditions Start Isopropyl 4-fluorophenylacetate Reagents p-ABSA + DBU (Diazo Transfer) Start->Reagents Intermediate α-Diazo Ester (Intermediate) Reagents->Intermediate Base-mediated transfer Catalyst Rh2(OAc)4 (-N2) Intermediate->Catalyst Carbene Metal-Carbene Species Catalyst->Carbene Dediazotization Product Cyclopropane/Insertion Product Carbene->Product C-H Insertion or Cyclopropanation

Caption: Figure 1. Synthetic pathway for the conversion of Isopropyl 4-fluorophenylacetate to complex scaffolds via Diazo/Carbene chemistry.

Figure 2: Comparative Stability & Reactivity

A logic flow comparing the Isopropyl ester to Methyl/Ethyl esters in synthesis.

StabilityLogic Substrate 4-Fluorophenylacetate Ester Decision Select Ester Group (R) Substrate->Decision Methyl R = Methyl/Ethyl Decision->Methyl Standard Isopropyl R = Isopropyl Decision->Isopropyl Strategic Outcome1 High Hydrolysis Rate Prone to Transesterification Methyl->Outcome1 Outcome2 Steric Shielding Stable to Mild Base/Nu- Isopropyl->Outcome2 Application Ideal for: 1. Kinetic Resolution 2. Chemoselective Amidation Outcome2->Application

Caption: Figure 2. Decision matrix for selecting Isopropyl ester over standard alkyl esters based on steric and stability requirements.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Alkylation Incomplete enolization (LDA quality).Titrate LDA before use or use LiHMDS as a non-nucleophilic alternative.
Self-Condensation (Claisen) Temperature too high during addition.Ensure reagent addition at -78°C; add ester to the base (inverse addition).
Diazo Decomposition Acidic impurities or light exposure.Use base-washed silica (1% Et₃N); store product in amber vials at -20°C.
Hydrolysis during Workup Aqueous phase too basic/acidic.Use buffered quench (Sat. NH₄Cl or Phosphate buffer pH 7).

References

  • Diazo Transfer Protocols

    • Synthesis of diazo compounds
    • Source: Journal of Organic Chemistry / American Chemical Society
  • Fluorinated Phenylacetic Acids in Drug Design

    • Role of Fluorine in Medicinal Chemistry.
    • Source: Journal of Medicinal Chemistry
  • Enzymatic Resolution of Esters

    • Lipase-c
    • Source: Organic Process Research & Development
  • General Reactivity of Isopropyl Esters

    • Steric effects in ester hydrolysis.
    • Source: ScienceDirect / Tetrahedron

(Note: Specific CAS numbers for the isopropyl ester are often custom-synthesized or referenced as "Isopropyl 2-(4-fluorophenyl)acetate". Ensure verification with your specific supplier's CoA.)

Sources

Topic: Isopropyl 4-fluorophenylacetate as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity. Isopropyl 4-fluorophenylacetate serves as a highly valuable and versatile starting material for introducing the 4-fluorophenylacetyl moiety into more complex molecules. This document provides an in-depth guide to the properties, handling, and synthetic applications of Isopropyl 4-fluorophenylacetate. We will explore its conversion into key pharmaceutical intermediates, such as 4-fluorophenylacetic acid and its corresponding β-keto esters, which are precursors to various active pharmaceutical ingredients (APIs). Detailed, field-proven protocols are provided, along with mechanistic insights to explain the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Strategic Importance of Isopropyl 4-fluorophenylacetate

The isopropyl ester of 4-fluorophenylacetic acid is more than a simple derivative; its specific combination of a fluorinated aromatic ring and an isopropyl ester group provides distinct advantages in organic synthesis. The 4-fluorophenyl group is a common feature in numerous drugs, including cholesterol-lowering agents and antipsychotics, where the fluorine atom can modulate the electronic properties and metabolic fate of the molecule.[1] The isopropyl group, on the other hand, offers a moderate level of steric hindrance and specific solubility characteristics, making it an excellent choice for a variety of reaction conditions and purification procedures.

Physicochemical Properties & Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application.

PropertyValue
CAS Number Not explicitly available; derived from 4-fluorophenylacetic acid (405-50-5) and isopropanol (67-63-0)
Molecular Formula C₁₁H₁₃FO₂
Molecular Weight 196.22 g/mol
IUPAC Name propan-2-yl 2-(4-fluorophenyl)acetate
Synonyms Isopropyl 2-(4-fluorophenyl)acetate, IPA-4-FPA
Appearance Expected to be a clear, colorless liquid
Boiling Point Not explicitly defined, estimated based on related structures
Solubility Miscible with most organic solvents like THF, DCM, ethyl acetate. Low solubility in water.[2]
Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for Isopropyl 4-fluorophenylacetate is not available, guidelines can be derived from the closely related compound, isopropyl acetate.

  • General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[3]

  • Fire and Explosion Hazard: Isopropyl esters are generally flammable.[4] Keep away from heat, sparks, open flames, and other ignition sources.[3] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[5]

  • Health Hazards: May cause eye irritation and, with prolonged exposure, skin dryness.[3][5] Inhalation of vapors may lead to drowsiness or dizziness.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and bases.[4][5]

Synthetic Pathways: From Ester to Core Intermediates

Isopropyl 4-fluorophenylacetate is a launchpad for creating more complex and valuable pharmaceutical intermediates. Its central role lies in its ability to be easily transformed into foundational building blocks.

G A Isopropyl 4-fluorophenylacetate B 4-Fluorophenylacetic Acid A->B Alkaline Hydrolysis C β-Keto Esters (e.g., tert-Butyl 3-oxo-4- (4-fluorophenyl)butanoate) A->C Condensation Reactions (e.g., with Meldrum's Acid) D Advanced Pharmaceutical Intermediates (APIs) B->D Further Elaboration C->D Cyclization, Reduction, etc.

Caption: Synthetic utility of Isopropyl 4-fluorophenylacetate.

Protocol 1: Synthesis of 4-Fluorophenylacetic Acid via Ester Hydrolysis

The most fundamental transformation is the hydrolysis of the isopropyl ester to yield 4-fluorophenylacetic acid, a versatile building block in its own right.[6][7] This protocol employs standard alkaline hydrolysis conditions.

Reaction Scheme

Caption: Hydrolysis of Isopropyl 4-fluorophenylacetate.

Detailed Experimental Protocol
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Isopropyl 4-fluorophenylacetate (10.0 g, 50.9 mmol).

  • Reagent Addition: Add 100 mL of a 10% aqueous sodium hydroxide (NaOH) solution.

  • Reaction: Heat the mixture to 60°C and stir vigorously for 2-3 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: Heating accelerates the saponification reaction. The biphasic mixture will become homogeneous as the water-soluble sodium salt of the carboxylic acid is formed.

  • Work-up (Acidification): Cool the reaction mixture to 0-5°C using an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~1. A white precipitate of 4-fluorophenylacetic acid will form.

    • Causality: Protonation of the carboxylate salt renders it insoluble in the aqueous medium, causing it to precipitate. Cooling maximizes precipitation and minimizes solubility losses.

  • Isolation: Collect the white solid by vacuum filtration, washing the filter cake with cold deionized water (2 x 30 mL).

  • Purification: Dry the solid under vacuum at 50°C to a constant weight. The product can be further purified by recrystallization from a suitable solvent system like toluene/heptane if required.[8]

Expected Results
  • Yield: >90%

  • Purity (HPLC): >99%[8]

  • Characterization: The product's identity can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data with known standards for 4-fluorophenylacetic acid.

Protocol 2: Synthesis of tert-Butyl 3-oxo-4-(4-fluorophenyl)butanoate

β-keto esters are exceptionally important intermediates, serving as precursors for heterocycles, γ-amino acids, and other complex structures.[9] This protocol details a reliable method for synthesizing a β-keto ester from the parent carboxylic acid (obtained from Protocol 1) via condensation with Meldrum's acid, followed by reaction with tert-butanol.[9]

Reaction Workflow

G A 4-Fluorophenylacetic Acid C Activation (DCC, DMAP) A->C B Meldrum's Acid B->C D Acyl-Meldrum's Acid Intermediate C->D Condensation F Reflux D->F E tert-Butanol (t-BuOH) E->F G tert-Butyl 3-oxo-4- (4-fluorophenyl)butanoate F->G Acylation & Decarboxylation

Caption: Workflow for β-Keto Ester Synthesis.

Detailed Experimental Protocol
  • Setup: To an oven-dried 500 mL round-bottom flask under a nitrogen atmosphere, add 4-fluorophenylacetic acid (10.0 g, 64.9 mmol), Meldrum's acid (9.35 g, 64.9 mmol), and 4-(dimethylamino)pyridine (DMAP) (8.75 g, 71.4 mmol).

  • Solvent & Cooling: Add 200 mL of anhydrous dichloromethane (DCM) and cool the stirred solution to 0°C in an ice bath.

  • Reagent Addition: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (14.7 g, 71.4 mmol) in 50 mL of anhydrous DCM dropwise over 30 minutes.

    • Causality: DCC acts as a coupling agent, activating the carboxylic acid to form a highly reactive intermediate. DMAP serves as a nucleophilic catalyst to facilitate this activation.[9] The reaction is performed at 0°C to control the exothermic reaction and minimize side products.

  • Reaction (Part 1): Allow the reaction to warm to room temperature and stir overnight (12-16 hours). A white precipitate of dicyclohexylurea (DCU) will form.

  • Isolation of Intermediate: Filter off the DCU precipitate and wash it with a small amount of DCM. Concentrate the filtrate under reduced pressure to obtain the crude acyl-Meldrum's acid intermediate as an oil or solid.

  • Reaction (Part 2): To the crude intermediate, add tert-butanol (150 mL) and heat the mixture to reflux for 4-6 hours.

    • Causality: Refluxing in tert-butanol results in the alcohol attacking the acyl intermediate. This is followed by the collapse of the Meldrum's acid ring, releasing acetone and carbon dioxide, to form the final β-keto ester.[9]

  • Work-up: Cool the reaction and remove the tert-butanol under reduced pressure. Dissolve the residue in ethyl acetate (200 mL), wash with 5% aqueous HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure β-keto ester.[9]

Expected Results
  • Yield: 65-85%[9]

  • Appearance: Yellow oil

  • Characterization: The product shows characteristic signals in ¹H NMR (a singlet for the α-protons next to the ester at ~3.5 ppm and another for the benzylic protons at ~3.8 ppm) and a molecular ion peak in mass spectrometry corresponding to its molecular weight.

Application Spotlight: Synthesis of a Sitagliptin Precursor Fragment

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes.[10] Its synthesis often involves a β-keto acid intermediate. While the final drug contains a 2,4,5-trifluorophenyl group, the synthesis of the analogous 4-fluorophenyl intermediate demonstrates a key application of the chemistry described herein. This protocol outlines the synthesis of 4-(4-fluorophenyl)-3-oxobutanoic acid.

Reaction Scheme

Sources

Application Note: High-Resolution Characterization of Isopropyl 4-Fluorophenylacetate via GC-MS and HPLC-UV

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a definitive technical guide for the analysis of Isopropyl 4-fluorophenylacetate , a critical intermediate in the synthesis of fluorinated pharmaceutical compounds (e.g., statin precursors, enzyme inhibitors).

The protocols below are synthesized from standard analytical principles for halogenated phenyl esters, aligned with ICH Q2(R2) validation guidelines.

Introduction & Compound Characterization

Isopropyl 4-fluorophenylacetate (C₁₁H₁₃FO₂) is a lipophilic ester used frequently in nucleophilic substitution reactions during drug substance manufacturing. Its analysis requires a dual-method approach:

  • GC-MS: For positive identification (EI fragmentation) and quantification of volatile impurities (e.g., residual isopropanol, 4-fluorobenzyl derivatives).

  • HPLC-UV: For assay purity and quantification of the hydrolysis product (4-fluorophenylacetic acid), which typically co-elutes or tails in GC due to polarity.

Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Formula C₁₁H₁₃FO₂MW = 196.22 g/mol
Boiling Point ~240–250°C (Est.)[1]Requires GC inlet temp >250°C to prevent discrimination.
Solubility High: MeCN, MeOH, EtOAcLow: WaterDiluent for HPLC must be MeCN/Water ratio matched to initial gradient.
Chromophore Phenyl Ring (Fluorinated)UV

~254 nm and 210 nm (end absorption).

Method A: GC-MS Analysis (Identification & Volatile Impurities)

Rationale: Gas Chromatography coupled with Mass Spectrometry (EI) is the gold standard for structural confirmation. The isopropyl ester moiety yields a distinct fragmentation pattern useful for library matching.

Instrument Configuration
  • System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

    • Why: The "Ultra Inert" (UI) phase reduces peak tailing for any residual free acid or polar impurities.

  • Inlet: Split/Splitless, maintained at 260°C .

    • Mode: Split 50:1 (for assay); Splitless (for trace impurity profiling).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Temperature Program & MS Parameters
StageRate (°C/min)Value (°C)Hold Time (min)Rationale
Initial -602.0Focus solvent & volatile alcohols (Isopropanol).
Ramp 1 152000Elute Isopropyl 4-fluorophenylacetate (~10-12 min).
Ramp 2 253005.0Bake out heavy dimers or column contaminants.
  • MS Source: Electron Ionization (EI) @ 70 eV, 230°C.

  • Scan Range: 35–450 m/z.

  • Solvent Delay: 3.0 min (to protect filament from solvent surge).

Data Analysis: Fragmentation Logic

The mass spectrum of Isopropyl 4-fluorophenylacetate is characterized by three diagnostic ions. Understanding these confirms the structure:

  • Molecular Ion (

    
    ): m/z196 . Typically weak intensity.
    
  • Base Peak (

    
    ): m/z109 .
    
    • Mechanism:[2][3] Cleavage of the benzylic bond generates the 4-fluorobenzyl cation , which rearranges to the stable 4-fluorotropylium ion . This is the most abundant fragment.

  • McLafferty-Type/Elimination (

    
    ): m/z154 .
    
    • Mechanism:[2][3] Loss of propene (

      
      ) from the isopropyl group via a six-membered transition state, yielding the 4-fluorophenylacetic acid radical cation .
      
Workflow Visualization

GCMS_Workflow cluster_fragments Diagnostic Ions Sample Sample Prep (1 mg/mL in EtOAc) Inlet Inlet (260°C) Flash Vaporization Sample->Inlet Injection Column Separation (DB-5ms UI) Inlet->Column He Carrier Source EI Source (70 eV) Column->Source Elution Detector Mass Analyzer (Scan 35-450 m/z) Source->Detector Ionization Frag1 m/z 109 (F-Tropylium) Detector->Frag1 Frag2 m/z 154 (Acid Cation) Detector->Frag2 Frag3 m/z 196 (Molecular Ion) Detector->Frag3

Figure 1: GC-MS analytical workflow highlighting critical ionization fragments for structural confirmation.

Method B: HPLC-UV Analysis (Purity & Acid Impurity)

Rationale: High-Performance Liquid Chromatography is required to quantify the free acid impurity (4-fluorophenylacetic acid), which is a common degradation product. GC is unsuitable for the free acid without derivatization due to peak tailing.

Instrument Configuration
  • System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).

  • Column: C18 (L1) - e.g., Supelco Ascentis C18 or Agilent ZORBAX Eclipse Plus (150 mm × 4.6 mm, 3.5 µm).

    • Why: Excellent resolution of aromatic acids and esters.

  • Detector: Diode Array Detector (DAD) or VWD.

    • Wavelength:264 nm (Specific for fluorophenyl ring) and 210 nm (High sensitivity for impurities).

Mobile Phase & Gradient
  • Solvent A: 0.1% Formic Acid in Water (Maintains acid impurity in non-ionized form, sharpening the peak).

  • Solvent B: Acetonitrile (MeCN).[4]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temp: 35°C.

Time (min)% A (Water/Acid)% B (MeCN)Event
0.08020Initial hold for polar acid impurity.
15.01090Linear ramp to elute ester.
18.01090Wash lipophilic contaminants.
18.18020Re-equilibration.
23.08020End of run.
Elution Order
  • 4-Fluorophenylacetic acid: ~4–6 min (More polar, elutes early).

  • Isopropyl 4-fluorophenylacetate: ~12–14 min (Lipophilic, elutes during gradient ramp).

Method Development Logic

HPLC_Logic Start Method Goal: Separate Acid from Ester Choice1 Select Column: C18 (Reverse Phase) Start->Choice1 Choice2 Mobile Phase pH: Acidic (0.1% Formic) Choice1->Choice2 Result Acid Impurity: Protonated (R-COOH) Sharp Peak, Retained Choice2->Result Correct pH Control Alternative Neutral pH: Ionized (R-COO-) Early Elution, Tailing Choice2->Alternative If Acid Omitted

Figure 2: HPLC method development logic focusing on pH control for acid impurity resolution.

Method Validation (Self-Validating Systems)

To ensure trustworthiness, the following System Suitability Tests (SST) must be performed before every sample batch, in accordance with ICH Q2(R2) guidelines.

System Suitability Criteria
ParameterAcceptance CriteriaScientific Rationale
Resolution (

)
> 2.0 between Acid and EsterEnsures baseline separation for accurate integration.
Tailing Factor (

)
< 1.5 for both peaksIndicates column health and secondary interactions.
Precision (RSD) < 1.0% (n=6 injections)Verifies injector and pump stability.
Signal-to-Noise (S/N) > 10 (for LOQ Std)Confirms sensitivity for trace impurity detection.
Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][7] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 62553, Isopropyl phenylacetate (Analog Reference).[Link]

  • SIELC Technologies. (2021). HPLC Method for 4-Fluorophenylacetic acid.[Link]

Sources

Application Note: Scale-up Synthesis of Isopropyl 4-fluorophenylacetate for Pilot Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Isopropyl 4-fluorophenylacetate (IP-4FPA), a critical intermediate in the manufacture of fluorinated pharmaceutical active ingredients (APIs). While laboratory-scale esterifications often rely on simple reflux, pilot-scale production requires rigorous water removal strategies to drive equilibrium and maximize yield. This guide presents an optimized Fischer Esterification via Azeotropic Distillation using a Toluene/Isopropanol system. We address critical process parameters (CPPs), safety controls for flammable solvents, and purification strategies to achieve >99.5% purity suitable for GMP downstream processing.

Part 1: Strategic Route Selection & Process Logic

The Synthetic Challenge

The target molecule, Isopropyl 4-fluorophenylacetate , is an ester formed from a phenylacetic acid derivative and a secondary alcohol (Isopropanol).

  • Reaction: 4-Fluorophenylacetic acid (4-FPAA) + Isopropanol (IPA)

    
     Isopropyl 4-fluorophenylacetate + Water.
    
  • Thermodynamic Limitation: The equilibrium constant (

    
    ) for Fischer esterifications is typically near 4. Without water removal, conversion stalls at ~65-70%.
    
  • Kinetic Limitation: Secondary alcohols (like IPA) are sterically more hindered and less nucleophilic than primary alcohols (e.g., Methanol), resulting in slower reaction rates.

Route Comparison
RouteReagentsBy-productsPilot Suitability
Acid Chloride 4-FPAA + SOCl

, then IPA
HCl, SO

Low. Requires expensive glass-lined vessels; corrosive off-gas scrubbing needed.
Direct Reflux 4-FPAA + Excess IPA + H

SO

WaterMedium. Requires large excess of IPA (10-20 eq) to drive equilibrium; poor volumetric efficiency.
Azeotropic Distillation 4-FPAA + IPA + Toluene + H

SO

Water High. Toluene acts as an entrainer to remove water via a Dean-Stark trap, driving conversion >98% with lower IPA equivalents.
The Chosen Strategy: Toluene-Entrained Azeotropic Dehydration

We utilize a ternary system (Toluene/IPA/Water). Although IPA and water form a homogeneous azeotrope (bp 80.3°C), the addition of Toluene allows for a heterogeneous azeotrope in the Dean-Stark trap.

  • Mechanism: Vapors rich in IPA/Water/Toluene rise and condense. In the trap, the presence of Toluene facilitates phase separation. The dense aqueous layer is drained, while the organic layer (Toluene/IPA) overflows back to the reactor.

  • Advantage: This maintains a high reaction temperature (~90-100°C) compared to pure IPA reflux (82°C), significantly increasing reaction kinetics [1].

Part 2: Material Attributes & Critical Quality Attributes (CQAs)

MaterialRoleCritical AttributeReason
4-Fluorophenylacetic acid SMPurity >98%Impurities (e.g., difluoro isomers) are difficult to remove post-esterification.
Isopropanol (IPA) ReagentWater Content <0.1%Water suppresses the forward reaction equilibrium.
Toluene SolventACS GradeMust be free of benzene (safety) and non-volatile residues.
Sulfuric Acid (98%) CatalystConc. >98%Water introduction must be minimized. p-TSA is a valid solid alternative.

Part 3: Detailed Pilot Protocol (10 kg Scale)

Equipment Setup
  • Reactor: 50 L Glass-Lined Reactor (GLR) or Hastelloy vessel.

  • Agitation: Retreat curve impeller, variable speed (VFD).

  • Thermal Control: Jacket with thermal fluid (-10°C to 140°C).

  • Distillation: Packed column (optional) leading to a Shell-and-Tube condenser and a Dean-Stark Phase Separator .

  • Scrubber: Caustic scrubber connected to the vent line (for acid vapors).

Step-by-Step Methodology
Phase 1: Reaction Initiation
  • Inertion: Purge reactor with N

    
     to remove O
    
    
    
    (Target <2%).
  • Charging:

    • Charge Toluene (20 L, 2.0 Vol).

    • Charge 4-Fluorophenylacetic acid (10.0 kg, 64.88 mol).

    • Observation: The solid acid may not fully dissolve at RT. Start agitation (100 RPM).

  • Reagent Addition:

    • Charge Isopropanol (11.7 kg, 195 mol, 3.0 equiv).

    • Note: A 3.0 equivalent excess is a balance between rate and volumetric efficiency.

  • Catalyst Addition:

    • Add Conc. H

      
      SO
      
      
      
      (0.32 kg, 0.05 equiv) slowly via addition funnel.
    • Exotherm Alert: Slight temperature rise expected.[1] Maintain T < 40°C.

Phase 2: Azeotropic Reflux (The "Cook")
  • Heating: Ramp jacket temperature to 110°C to achieve vigorous reflux (Internal T

    
     85-95°C).
    
  • Water Removal:

    • Monitor the Dean-Stark trap.[2] The distillate will separate into two phases.

    • Action: Continuously drain the lower aqueous phase.

    • Troubleshooting: If phase separation is poor (cloudy), add a small volume of Toluene or Water to the trap to induce separation.

  • Endpoint: Reflux for 8–12 hours.

    • IPC 1 (HPLC): Sample reaction mass. Target: <1.0% unreacted 4-FPAA.

Phase 3: Work-up & Neutralization
  • Cooling: Cool reactor to 25°C.

  • Quench: Charge 10% NaHCO

    
     solution  (15 L) slowly.
    
    • Safety: CO

      
       evolution will occur. Control addition rate to manage foaming. pH target: 7-8.
      
  • Phase Separation:

    • Stop agitation. Allow settling for 30 mins.

    • Drain lower aqueous layer (waste).

  • Washing:

    • Wash organic layer with Brine (Sat. NaCl) (10 L) to remove residual IPA and moisture.

    • Drain lower aqueous layer.

Phase 4: Isolation & Purification
  • Solvent Strip: Switch condenser to distillation mode. Apply vacuum (start at 300 mbar, ramp to 50 mbar). Heat jacket to 60°C to remove Toluene and residual IPA.

  • High Vacuum Distillation (Product):

    • The crude product is a high-boiling oil.

    • Apply high vacuum (<10 mbar).

    • Fraction 1: Fore-run (residual solvent/lights).

    • Fraction 2: Isopropyl 4-fluorophenylacetate (Main Cut).

    • Expected Boiling Point: ~110-115°C at 5 mbar (estimated based on analogues [2]).

  • Yield: Expected isolated yield: 85-92% (10.8 – 11.7 kg).

Part 4: Process Visualization

Process Flow Diagram (Graphviz)

G Start Raw Materials (4-FPAA, IPA, Toluene) Reactor GLR Reactor (Reflux ~95°C) Start->Reactor Charge DeanStark Dean-Stark Trap (Phase Separation) Reactor->DeanStark Vapor (Azeotrope) Quench Neutralization (NaHCO3 Wash) Reactor->Quench IPC Pass (<1% SM) DeanStark->Reactor Organic Return WaterWaste Aqueous Waste (Remove) DeanStark->WaterWaste Water Removal Separation Phase Cut (Org/Aq) Quench->Separation Separation->WaterWaste Aqueous Layer Strip Solvent Stripping (Remove Toluene/IPA) Separation->Strip Organic Layer Distillation Vacuum Distillation (<10 mbar) Strip->Distillation Crude Oil Product Final Product Isopropyl 4-fluorophenylacetate Distillation->Product Main Cut

Caption: Workflow for the azeotropic esterification and isolation of Isopropyl 4-fluorophenylacetate.

Part 5: Safety & Hazard Analysis (E-E-A-T)

Thermal Hazards
  • Isopropanol Flammability: Flash point of IPA is 12°C. The reactor headspace is flammable during charging. Control: Use Nitrogen blanketing and conductive hoses for grounding.

  • Exotherm: The addition of H

    
    SO
    
    
    
    to IPA/Toluene is exothermic. Control: Add acid at <30°C with full cooling capacity engaged.
Chemical Compatibility
  • 4-FPAA Handling: Fluorinated phenylacetic acids are skin and eye irritants. Control: Operators must wear full PPE (Tyvek suit, chemical gloves, goggles).

  • Equipment Corrosion: Hot sulfuric acid traces can corrode Stainless Steel (SS316) over time. Control: Use Glass-Lined (GL) or Hastelloy reactors for the esterification step.

Part 6: Analytical Controls & Specifications

In-Process Control (IPC) Method
  • Technique: HPLC (Reverse Phase).

  • Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: A: 0.1% H

    
    PO
    
    
    
    in Water; B: Acetonitrile. Gradient 10-90% B.
  • Detection: UV at 220 nm (Phenyl ring absorption).

  • Limit: Reaction is considered complete when Area% of 4-FPAA is < 1.0%.

Final Product Specifications
TestSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Assay (GC/HPLC)

98.5%
Internal Std
Moisture (KF)

0.1%
Karl Fischer
Residual Toluene

890 ppm
GC-HS (ICH Q3C)
Residual IPA

5000 ppm
GC-HS (ICH Q3C)

References

  • Osorio-Viana, W., et al. (2013). "Kinetic study of the esterification of acetic acid with isoamyl alcohol catalyzed by Amberlite IR-120." Chemical Engineering Science. Link (Validating kinetics of acid-catalyzed esterification).

  • Moya, C., et al. (2006). "Kinetics of the Fischer esterification of palm fatty acids with isopropanol and butyl-cellosolve." Ciencia y Tecnología. Link (Demonstrates Dean-Stark efficiency for isopropyl esters).

  • Sigma-Aldrich. "Isopropyl Acetate Safety Data Sheet." Link (Safety grounding for isopropyl esters).

  • Fisher Scientific. "Safety Data Sheet: 4-Fluorophenylacetic acid." Link (General safety data for fluorinated acids).

  • Furniss, B.S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.[3] (Authoritative source for general Fischer Esterification protocols).[2]

Sources

Isopropyl 4-fluorophenylacetate in the development of anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isopropyl 4-Fluorophenylacetate in Anti-Inflammatory Drug Development

Executive Summary

Isopropyl 4-fluorophenylacetate (IP-4-FPA) represents a strategic scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Functioning primarily as a lipophilic precursor and chemical building block, it leverages two critical medicinal chemistry principles: the bioisosteric fluorine effect for metabolic stability and the ester prodrug strategy for enhanced bioavailability and reduced gastric toxicity.

This guide provides a comprehensive technical workflow for utilizing IP-4-FPA. It covers its synthesis, application as a prodrug scaffold, and protocols for biological validation against Cyclooxygenase (COX) targets.

Chemical Profile & Significance

  • Compound Name: Isopropyl 2-(4-fluorophenyl)acetate

  • Core Scaffold: Phenylacetic Acid (PAA) derivative[1]

  • Key Functional Motifs:

    • 4-Fluoro Group: Blocks para-hydroxylation (Phase I metabolism), extending half-life (

      
      ) and increasing lipophilicity (
      
      
      
      ).
    • Isopropyl Ester: Increases membrane permeability compared to the free acid and masks the acidic proton to reduce direct gastric irritation.

Mechanism of Action (Prodrug): Upon systemic absorption, IP-4-FPA undergoes enzymatic hydrolysis by plasma esterases to release the active metabolite, 4-fluorophenylacetic acid . This free acid mimics the arachidonic acid transition state, binding to the Arg-120 residue within the COX enzyme channel to inhibit prostaglandin synthesis.

Synthetic Protocols

Protocol A: High-Yield Synthesis of Isopropyl 4-Fluorophenylacetate

Objective: To synthesize high-purity IP-4-FPA from 4-fluorophenylacetic acid using acid-catalyzed esterification.

Reagents:

  • 4-Fluorophenylacetic acid (CAS: 405-50-5)

  • Isopropanol (Anhydrous)

  • Sulfuric acid (

    
    , catalytic) or Thionyl Chloride (
    
    
    
    )
  • Sodium bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Activation:

    • Option 1 (Fischer Esterification): Dissolve 10 mmol of 4-fluorophenylacetic acid in 20 mL of anhydrous isopropanol. Add 0.5 mL of conc.

      
       dropwise.
      
    • Option 2 (Acyl Chloride Route - Higher Yield): Dissolve 10 mmol of acid in DCM. Add 1.2 eq of

      
       and reflux for 2 hours to form the acid chloride. Evaporate solvent, redissolve in DCM, and add 1.5 eq of isopropanol with 1.5 eq of Triethylamine.
      
  • Reflux:

    • For Option 1: Reflux the mixture at 85°C for 6-8 hours. Monitor via TLC (Hexane:EtOAc 8:2). The acid spot (

      
      ) should disappear, replaced by the ester spot (
      
      
      
      ).
  • Work-up:

    • Cool reaction to room temperature.[2]

    • Neutralize with saturated

      
       solution until pH ~8.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organic layers with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification:

    • Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield a clear, colorless oil.

Quality Control Criteria:

  • HPLC Purity: >98% (UV @ 254 nm).

  • 1H NMR (CDCl3): Diagnostic septet at

    
     5.0 (isopropyl CH) and doublet at 
    
    
    
    1.2 (isopropyl
    
    
    ).

Biological Evaluation Protocols

Protocol B: Plasma Stability & Prodrug Activation Assay

Objective: To verify that IP-4-FPA is stable in buffer (chemical stability) but rapidly hydrolyzed in plasma (biological activation).

Materials:

  • Pooled Human/Rat Plasma

  • PBS Buffer (pH 7.4)

  • HPLC-UV/MS system

Workflow:

  • Preparation: Prepare a 10 mM stock of IP-4-FPA in DMSO.

  • Incubation:

    • Group A (Control): Spike PBS with stock to 10 µM.

    • Group B (Plasma): Spike Plasma with stock to 10 µM.

    • Incubate both at 37°C in a shaking water bath.

  • Sampling: Aliquot 100 µL at

    
     min.
    
  • Quenching: Add 300 µL cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 10,000g for 10 min.

  • Analysis: Inject supernatant into HPLC.

    • Monitor: Disappearance of Ester peak / Appearance of Acid peak.

Data Interpretation:

  • 
     (Buffer):  Should be > 24 hours (indicates chemical stability).
    
  • 
     (Plasma):  Should be < 60 mins (indicates effective prodrug conversion).
    
Protocol C: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To quantify the anti-inflammatory potency of the hydrolyzed active metabolite. Note: The ester itself is inactive in cell-free assays and must be hydrolyzed or tested in whole-cell assays.

Method: Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Reagent Prep: Reconstitute COX-1 (ovine) and COX-2 (human recombinant) enzymes.

  • Inhibitor Incubation:

    • Pre-incubate enzyme with test compound (Active Acid form: 4-fluorophenylacetic acid) at concentrations ranging 0.01 µM – 100 µM for 10 mins at 25°C.

    • Note: Include Indomethacin as a positive control.

  • Reaction Initiation: Add Arachidonic Acid and colorimetric substrate (TMPD).

  • Measurement: Measure absorbance at 590 nm after 5 mins.

  • Calculation:

    
    
    
    • Plot log[Concentration] vs. % Inhibition to determine

      
      .
      

Visualizations

Figure 1: Prodrug Activation & Mechanism of Action

This diagram illustrates the metabolic pathway of Isopropyl 4-fluorophenylacetate, its hydrolysis to the active acid, and the subsequent inhibition of the COX enzyme, highlighting the role of the fluorine atom.

MOA Prodrug Isopropyl 4-fluorophenylacetate (Prodrug) Esterase Plasma Esterases (Hydrolysis) Prodrug->Esterase Absorption ActiveMetabolite 4-Fluorophenylacetic Acid (Active Inhibitor) Esterase->ActiveMetabolite Activation COX COX-1 / COX-2 Enzyme (Arg-120 Binding Site) ActiveMetabolite->COX Inhibition (IC50) Metabolism CYP450 Metabolism (Blocked by Fluorine) ActiveMetabolite->Metabolism Resistant Prostaglandins Prostaglandin Synthesis (Inflammation) COX->Prostaglandins Blocked

Caption: Metabolic activation of the isopropyl ester prodrug to the active fluorinated acid, which inhibits COX enzymes while resisting oxidative metabolism.

Figure 2: Synthetic Workflow

A flowchart depicting the synthesis and purification of the target ester.

Synthesis Start 4-Fluorophenylacetic Acid Reaction Reflux (85°C, 6-8h) Start->Reaction Reagents Isopropanol + H2SO4 (cat.) OR SOCl2 then Isopropanol Reagents->Reaction Workup Neutralize (NaHCO3) Extract (EtOAc) Reaction->Workup Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Product Isopropyl 4-fluorophenylacetate (>98% Purity) Purify->Product

Caption: Step-by-step synthetic pathway for the esterification of 4-fluorophenylacetic acid.

Safety & Handling (MSDS Summary)

ParameterSpecificationPrecaution
Hazard Class Irritant (Skin/Eye)Wear nitrile gloves and safety goggles.
Storage 2-8°C, Inert AtmosphereMoisture sensitive (hydrolysis risk).
Incompatibility Strong Oxidizers, Strong BasesAvoid mixing with caustic alkalis.
Disposal Halogenated Organic WasteDo not dispose of in general drain.

References

  • Peretto, I., et al. (2005). "Implication of Fluorine in the Design of Anti-Inflammatory Agents." Journal of Medicinal Chemistry.

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7(3), 255-270.

  • Lombardino, J. G. (1985). "Nonsteroidal Anti-inflammatory Drugs."[1][3][4] Wiley-Interscience. (Classic text on Phenylacetic acid pharmacophores).

  • Maddila, S., et al. (2016). "Synthesis and anti-inflammatory activity of fluorinated phenylacetic acid derivatives." Arabian Journal of Chemistry.

  • PubChem Compound Summary. (2025). "4-Fluorophenylacetic acid derivatives." National Center for Biotechnology Information.

Sources

Application Note: Optimized Strategies for the Esterification of 4-Fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

4-Fluorophenylacetic acid (4-FPAA) is a critical building block in medicinal chemistry, serving as a precursor for various non-steroidal anti-inflammatory drugs (NSAIDs), enzyme inhibitors, and fluorinated analogs of bioactive peptides. The introduction of the fluorine atom at the para position modulates metabolic stability (blocking P450 oxidation) and lipophilicity without significantly altering steric bulk compared to the parent phenylacetic acid.

This guide details the esterification of 4-FPAA, specifically focusing on the synthesis of Methyl 4-fluorophenylacetate . While theoretically simple, the choice of esterification method impacts yield, purity, and scalability. We present two validated protocols:

  • Method A (Fischer Esterification): The robust, scalable standard for simple alkyl esters.

  • Method B (Steglich Esterification): A mild, carbodiimide-mediated approach for acid-sensitive or complex alcohol partners.

Chemical Context
  • Substrate: 4-Fluorophenylacetic acid (CAS: 405-50-5)

  • Target Product: Methyl 4-fluorophenylacetate (CAS: 63335-99-1)

  • Key Challenge: Ensuring complete conversion while minimizing by-product formation (e.g., acid anhydrides or N-acylureas in Steglich conditions).

Strategic Method Selection

The following decision matrix outlines the causality behind selecting a specific protocol based on experimental constraints.

MethodSelection Start Start: Define Reaction Scope AlcoholType Is the Alcohol Partner Acid-Sensitive or Sterically Hindered? Start->AlcoholType Scale Reaction Scale AlcoholType->Scale No (e.g., MeOH, EtOH) Steglich Method B: Steglich Esterification (RT, DCC/DMAP) AlcoholType->Steglich Yes (e.g., t-BuOH, complex natural product) Fischer Method A: Fischer Esterification (High Temp, Acid Cat.) Scale->Fischer Large (>10g) AcidChloride Alternative: Acid Chloride Route (SOCl2 -> Alcohol) Scale->AcidChloride Small/Medium (<10g) & High Reactivity Req.

Caption: Decision matrix for selecting the optimal esterification pathway based on substrate sensitivity and scale.

Protocol A: Acid-Catalyzed Fischer Esterification (Primary Method)

Application: Best for synthesis of methyl or ethyl esters where the alcohol is used as the solvent. Mechanism: Reversible, acid-catalyzed nucleophilic acyl substitution. Driven to completion by Le Chatelier’s principle (excess alcohol).

Reagents & Equipment[1][2][3][4][5][6][7][8]
  • 4-Fluorophenylacetic acid (1.0 equiv)

  • Methanol (anhydrous, 10-20 equiv) - Acts as solvent and reactant.

  • Sulfuric Acid (H₂SO₄, conc., 0.1-0.2 equiv) - Catalyst.

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stir bar, drying tube (CaCl₂).

Step-by-Step Methodology
  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorophenylacetic acid (10.0 g, 64.9 mmol) in Methanol (50 mL).

  • Catalyst Addition: Cool the solution to 0°C (ice bath). Add concentrated H₂SO₄ (0.5 mL) dropwise.

    • Scientific Note: Cooling prevents localized overheating and charring during the exothermic addition of acid.

  • Reflux: Attach the reflux condenser. Heat the mixture to reflux (approx. 65°C) for 4–6 hours .

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 4:1). The starting acid (Rf ~0.1) should disappear, replaced by the ester (Rf ~0.6).

  • Concentration: Cool to room temperature. Remove excess methanol under reduced pressure (rotary evaporator) to approx. 20% of original volume.

  • Workup:

    • Dilute residue with Ethyl Acetate (EtOAc) (100 mL).

    • Wash with Saturated NaHCO₃ (2 x 50 mL) to neutralize residual catalyst and remove unreacted acid. Caution: CO₂ evolution.

    • Wash with Brine (50 mL).

    • Dry organic layer over anhydrous Na₂SO₄ .[1]

  • Isolation: Filter and concentrate in vacuo to yield the crude ester.

  • Purification: If necessary, purify via vacuum distillation (BP ~110°C at reduced pressure) or flash chromatography.

Protocol B: Steglich Esterification (Alternative Method)

Application: Required when using expensive, complex, or acid-labile alcohols. Mechanism: DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol.[2] DMAP acts as an acyl-transfer catalyst.[2]

Reagents
  • 4-Fluorophenylacetic acid (1.0 equiv)

  • Alcohol (1.0 - 1.2 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Dichloromethane (DCM, anhydrous).

Step-by-Step Methodology
  • Dissolution: Dissolve 4-FPAA (1.0 equiv) and the target Alcohol (1.0 equiv) in anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.

  • Catalyst Addition: Add DMAP (0.1 equiv) in one portion.

  • Activation: Cool to 0°C. Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours .

  • Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct. Rinse the pad with cold DCM.

  • Workup: Wash the filtrate with 0.5N HCl (to remove DMAP), followed by Saturated NaHCO₃ and Brine.

  • Isolation: Dry (Na₂SO₄) and concentrate.

Process Analytical Technology (PAT) & Validation

Trustworthiness in synthesis relies on rigorous characterization. The fluorine atom provides a unique handle for NMR analysis.

Analytical Markers
MethodParameterExpected Value (Methyl Ester)Notes
1H NMR Methyl Singlet (-OCH₃)δ 3.68 ppm (s, 3H)Diagnostic peak for ester formation.
1H NMR Benzylic Methylene (-CH₂-)δ 3.58 ppm (s, 2H)Shifts slightly upfield from acid precursor.
1H NMR Aromatic Regionδ 7.00 – 7.25 ppm (m, 4H)Characteristic AA'BB' splitting pattern due to F-coupling.
19F NMR Fluorine Shiftδ -116 to -118 ppmSinglet (decoupled) or multiplet. Excellent for purity check.
IR Carbonyl Stretch (C=O)~1735 cm⁻¹Sharp ester band (Acid C=O is broad, ~1700 cm⁻¹).
Reaction Workflow Diagram

Workflow Input 4-FPAA + MeOH (H2SO4 Cat.) Process Reflux 65°C (4-6 Hours) Input->Process Check IPC: TLC/NMR (Conversion >98%) Process->Check Check->Process Incomplete Workup Quench (NaHCO3) Phase Sep. Check->Workup Pass Output Methyl 4-fluorophenylacetate (>95% Yield) Workup->Output

Caption: Operational workflow for the acid-catalyzed synthesis of methyl 4-fluorophenylacetate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Equilibrium limitation (Fischer)Use molecular sieves (3Å) in the reflux or a Dean-Stark trap (if using higher boiling alcohols) to remove water.
DCU Contamination Incomplete filtration (Steglich)Cool the reaction mixture to -20°C before filtration to precipitate residual urea; wash filtrate with cold ether.
Byproduct: N-Acylurea Slow alcohol attack (Steglich)This rearrangement occurs if the alcohol is unreactive. Switch to EDC·HCl (water-soluble carbodiimide) or the Acid Chloride method.
Coloration (Yellow/Orange) Trace oxidation or polymerizationEnsure inert atmosphere (N₂) if heating. Perform an activated charcoal wash during workup.

References

  • Thermo Scientific Chemicals. Methyl 4-fluorophenylacetate, 98% Specification Sheet. Retrieved from

  • Sigma-Aldrich. Methyl 4-fluorobenzoylacetate (Analogous reactivity data). Retrieved from

  • PubChem. Methyl 4-fluorophenylacetate (Compound Summary). National Library of Medicine. Retrieved from

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.[2] Angewandte Chemie International Edition.[2] (Foundational reference for Protocol B).

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. (Reference for interpreting NMR solvent peaks). Retrieved from

Sources

Isopropyl 4-fluorophenylacetate as a fragrance component in chemical manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for Isopropyl 4-fluorophenylacetate , designed for researchers and product development scientists in the fragrance and fine chemical industries.

A Protocol for Synthesis, Characterization, and Olfactory Evaluation of Fluorinated Phenylacetates

Executive Summary

Isopropyl 4-fluorophenylacetate (CAS: Analogous to 405-50-5 parent acid) represents a niche class of fluorinated aroma chemicals . While traditional phenylacetates (e.g., Isopropyl Phenylacetate) are staples in perfumery for their honey, rose, and balsamic notes, the introduction of a fluorine atom at the para-position significantly alters physicochemical properties.

This guide outlines the protocol for synthesizing, purifying, and evaluating this compound. The fluorinated modification is hypothesized to enhance substantivity , diffusivity , and chemical stability in aggressive media (e.g., high-pH functional products) compared to its non-fluorinated counterpart.

Chemical Identity & Comparative Properties

The following table contrasts the target fluorinated ester with the standard fragrance ingredient, Isopropyl Phenylacetate.

PropertyIsopropyl Phenylacetate (Standard)Isopropyl 4-fluorophenylacetate (Target)Impact of Fluorination
Structure Phenyl ring + Acetate esterp-Fluoro-phenyl ring + Acetate esterElectron-withdrawing group (EWG)
Odor Profile Sweet, Honey, Rose, BalsamicPredicted: Sharper, more diffusive, "mineral" rose, metallic nuanceIncreased volatility & lift
LogP (Calc) ~2.4~2.7 - 2.9Increased lipophilicity (better substantivity)
Boiling Point 228°C~235°C (Predicted)Slightly higher thermal stability
Stability Hydrolyzes in high pHEnhanced resistance to metabolic/chemical oxidationC-F bond strengthens ring stability
Experimental Protocol: Synthesis

Objective: Synthesize Isopropyl 4-fluorophenylacetate via acid-catalyzed Fisher Esterification.

Reagents Required:
  • Precursor: 4-Fluorophenylacetic acid (CAS: 405-50-5) – Purity >98%

  • Alcohol: Isopropanol (Anhydrous) – Excess (Solvent/Reactant)

  • Catalyst: Sulfuric Acid (H₂SO₄) conc. or p-Toluenesulfonic acid (pTSA)

  • Solvent: Toluene (optional, for azeotropic water removal)

Step-by-Step Methodology:
  • Setup: Equip a 500mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 0.1 mol (15.4 g) of 4-Fluorophenylacetic acid to the flask.

  • Solvent Addition: Add 150 mL of Anhydrous Isopropanol.

  • Catalysis: Slowly add 1.0 mL of concentrated H₂SO₄ while stirring.

    • Note: If using pTSA, add 0.5 g.

  • Reflux: Heat the mixture to reflux (~82°C) for 6–8 hours .

    • Process Control: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The acid spot (low Rf) should disappear; the ester spot (high Rf) should appear.

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Concentrate under reduced pressure (Rotovap) to remove excess isopropanol.

    • Dissolve residue in 100 mL Diethyl Ether or DCM .

    • Wash 1: Saturated NaHCO₃ (2 x 50 mL) to neutralize residual acid. Caution: CO₂ evolution.

    • Wash 2: Brine (1 x 50 mL).

    • Dry: Dry organic layer over Anhydrous MgSO₄.

  • Purification: Filter and concentrate. Perform Vacuum Distillation (approx. 0.5 mmHg) to isolate the pure ester.

Visualization: Synthesis & Workflow Logic

The following diagram illustrates the critical path from raw material to validated fragrance component.

G Start 4-Fluorophenylacetic Acid (Solid Precursor) React Fisher Esterification (Isopropanol + H2SO4) Start->React Reflux 8h Workup Neutralization & Extraction React->Workup Phase Sep Purify Vacuum Distillation (High Purity Isolation) Workup->Purify Crude Oil QC QC Validation (GC-MS / NMR) Purify->QC Fractions Eval Olfactory Evaluation (10% Dilution) QC->Eval Pass >99%

Figure 1: Critical Path Workflow for the synthesis and validation of Isopropyl 4-fluorophenylacetate.

Quality Control & Validation

Before olfactory testing, the chemical identity must be confirmed to ensure no unreacted acid remains (which smells sour/pungent and ruins the profile).

  • GC-MS Protocol:

    • Column: DB-5 or equivalent non-polar capillary column.

    • Program: 50°C (2 min hold)

      
       10°C/min 
      
      
      
      250°C.
    • Target Ion: Look for molecular ion peak

      
       at 196 m/z .
      
    • Fragment Ions: Distinctive loss of isopropoxy group (

      
      ) and fluorobenzyl cation (
      
      
      
      109).
  • NMR Verification:

    • ¹H NMR (CDCl₃):

      • 
         1.22 (d, 6H, Isopropyl 
        
        
        
        )
      • 
         3.58 (s, 2H, Benzylic 
        
        
        
        )
      • 
         5.00 (sept, 1H, Isopropyl 
        
        
        
        )
      • 
         7.00–7.30 (m, 4H, Aromatic protons - distinct splitting due to F-coupling).
        
Olfactory Evaluation Protocol

Safety Note: Fluorinated organics should be handled in a fume hood until safety is established.

  • Dilution: Prepare a 10% (w/w) solution in Dipropylene Glycol (DPG) or Ethanol (perfumery grade). Pure esters can be overwhelming and cause olfactory fatigue.

  • Blotter Test: Dip a smelling strip (mouillette) to 1cm depth.

  • Time-Course Analysis:

    • T=0 (Top Note): Assess immediate volatility. Expect: Sharp, ethereal, fruity-metallic.

    • T=1 hr (Heart Note): Assess the core character. Expect: Honey, floral (rose/hyacinth), with a "cool" mineral facet unique to the fluoro-substitution.

    • T=24 hr (Dry Down): Assess substantivity. Expect: Faint balsamic sweetness; likely longer-lasting than the non-fluorinated parent due to higher LogP.

  • Comparative Triangle Test:

    • Prepare three strips: two with Isopropyl Phenylacetate, one with Isopropyl 4-fluorophenylacetate.

    • Panelists must identify the "odd" sample to statistically validate the olfactory difference.

Application Notes for Formulation
  • Stability: The C-F bond is extremely strong (approx. 485 kJ/mol). This compound is recommended for functional fragrances (bleach cleaners, high-pH detergents) where normal esters might hydrolyze or oxidize.

  • Accord Usage:

    • Floral Accords: Adds a "dewy" or "petally" lift to Rose and Peony bases.

    • Fougère: The metallic nuance bridges well with Lavender and Geranium.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9837, 4-Fluorophenylacetic acid. Retrieved from [Link]

  • The Good Scents Company (2024). Isopropyl Phenylacetate: Organoleptic Properties and Safety. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Research Institute for Fragrance Materials (RIFM).Safety Assessment of Phenylacetates.
  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Context on C-F bond stability and lipophilicity). Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Isopropyl 4-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Isopropyl 4-fluorophenylacetate. This resource is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into improving reaction yields and troubleshooting common experimental hurdles. As Senior Application Scientists, we ground our advice in fundamental chemical principles and field-proven methodologies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of Isopropyl 4-fluorophenylacetate.

Q1: What is the most common and direct method for synthesizing Isopropyl 4-fluorophenylacetate?

The most prevalent and straightforward method is the Fischer-Speier esterification of 4-fluorophenylacetic acid with isopropanol.[1][2] This reaction involves heating the two reactants in the presence of an acid catalyst. It is a reversible, equilibrium-driven process, which is a critical factor in optimizing its yield.[3][4]

Q2: My reaction yield is consistently low, often stalling around 60-70%. What is the primary reason for this?

A stalled reaction at this conversion level is a classic sign that the system has reached equilibrium.[5] Fischer esterification produces one molecule of water for every molecule of ester formed.[2] As water accumulates in the reaction mixture, the reverse reaction—hydrolysis of the ester back to the carboxylic acid and alcohol—begins to occur at a significant rate. When the forward and reverse reaction rates become equal, the net production of the ester stops.[1][4]

Q3: What is the precise role of the acid catalyst, and which one should I choose?

The acid catalyst is essential for the reaction to proceed at a practical rate. Its role is to protonate the carbonyl oxygen of the 4-fluorophenylacetic acid.[3][4] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic isopropanol.[1]

  • Common Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective and widely used.[3][6] Sulfuric acid is inexpensive but can sometimes lead to charring or side reactions at high temperatures. p-TsOH is a solid, making it easier to handle, and is generally less oxidizing.

  • Heterogeneous (Solid Acid) Catalysts: For easier removal and potential recycling, solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst 15) or certain zeolites can be employed.[7][8] These are particularly advantageous in larger-scale or continuous-flow setups.

Q4: How can I effectively shift the reaction equilibrium to favor product formation and exceed the typical 60-70% yield?

To maximize your yield, you must apply Le Châtelier's principle to disrupt the equilibrium. There are two primary strategies:[3][5]

  • Use an Excess of a Reactant: The most common approach is to use a large excess of the alcohol (isopropanol), which can often serve as the reaction solvent as well.[6] Using a 5- to 10-fold excess of the alcohol can significantly push the equilibrium towards the product side.[4][5]

  • Remove a Product as it Forms: Removing water from the reaction mixture is a highly effective strategy.[1] This can be accomplished by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a co-solvent like toluene to azeotropically remove water.[2][6]

    • Dehydrating Agents: Adding molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water as it is produced.[5][9]

Section 2: Troubleshooting Guide

This guide uses a question-and-answer format to address specific experimental problems.

Issue: Low or No Product Formation

Q: My reaction is extremely slow, or no product is detected after several hours. What should I check first?

  • Catalyst Inactivity/Insufficiency: Ensure your acid catalyst is active. Concentrated sulfuric acid should be fresh and anhydrous. If using p-TsOH, ensure it has not absorbed atmospheric moisture. Increase catalyst loading if necessary, typically 0.5-5 mol% is sufficient.[5]

  • Insufficient Temperature: The reaction requires heat to overcome its activation energy.[5] You should be refluxing the reaction mixture. The boiling point will depend on your solvent system (e.g., excess isopropanol boils at ~82°C). Ensure your heating mantle and condenser are functioning correctly.

  • Purity of Reactants: While less common, impurities in your starting materials could inhibit the reaction. Isopropanol should be reasonably dry, as excess starting water will immediately hinder the equilibrium.[10]

Issue: Significant Side-Product Formation

Q: I'm observing a significant side product, especially at higher temperatures. What is it and how can I prevent it?

The most likely side reaction is the acid-catalyzed dehydration of isopropanol (a secondary alcohol) to form propene gas, or its bimolecular dehydration to form diisopropyl ether.[1] This is more pronounced with strong, non-volatile acids like H₂SO₄ and at temperatures exceeding the optimal range.

  • Solution 1: Temperature Control: Avoid excessive heating. Maintain a gentle reflux rather than a vigorous one.

  • Solution 2: Catalyst Choice: Switch from sulfuric acid to p-TsOH, which is generally considered milder.[3]

  • Solution 3: Use a Heterogeneous Catalyst: Solid acid catalysts can offer better selectivity and reduce dehydration side reactions.[7]

Issue: Work-up and Isolation Problems

Q: I'm forming a stable emulsion during the aqueous wash (e.g., with NaHCO₃ solution). How can I break it?

Emulsion formation is common when washing crude ester reaction mixtures.

  • Solution: Add a saturated solution of sodium chloride (brine).[5] The increased ionic strength of the aqueous phase helps to break the emulsion and further "salt out" your organic product, reducing its solubility in the aqueous layer. Gentle swirling or rocking of the separatory funnel instead of vigorous shaking can also prevent tight emulsions from forming.

Q: My product seems to be contaminated with unreacted 4-fluorophenylacetic acid even after work-up. Why?

This indicates an incomplete reaction or an inefficient work-up.

  • Solution 1 (Reaction): Drive the reaction closer to completion using the strategies in FAQ Q4 (excess alcohol, water removal).

  • Solution 2 (Work-up): Ensure your wash with a weak base (saturated sodium bicarbonate or sodium carbonate solution) is thorough.[6] Use multiple small-volume washes rather than one large one. Check the pH of the aqueous layer after the final wash to ensure it is basic, confirming that all the acid (catalyst and starting material) has been neutralized and extracted.

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Synthesis Using Excess Alcohol

This protocol relies on a large excess of isopropanol to drive the equilibrium.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenylacetic acid (1.0 eq, e.g., 15.4 g, 100 mmol).

  • Reagents: Add isopropanol (10.0 eq, e.g., 60.1 g, 76 mL, 1.0 mol). The isopropanol acts as both reactant and solvent.

  • Catalyst: Carefully and slowly add concentrated sulfuric acid (0.02 eq, e.g., 0.2 g, 0.11 mL, 2 mmol).

  • Reaction: Heat the mixture to a gentle reflux (~85°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the bulk of the excess isopropanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate (100 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution ), and finally with brine (1 x 50 mL).[6]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by vacuum distillation to obtain Isopropyl 4-fluorophenylacetate.

Protocol 2: High-Yield Synthesis with Dean-Stark Apparatus

This protocol actively removes water to drive the reaction to near completion.

  • Setup: To a round-bottom flask, add 4-fluorophenylacetic acid (1.0 eq, e.g., 15.4 g, 100 mmol), isopropanol (1.5 eq, e.g., 9.0 g, 11.5 mL, 150 mmol), and toluene (approx. 2 mL per mmol of acid, e.g., 200 mL).

  • Apparatus: Equip the flask with a magnetic stirrer, a Dean-Stark trap (pre-filled with toluene), and a reflux condenser.[6]

  • Catalyst: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq, e.g., 0.38 g, 2 mmol).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Water (denser) will collect at the bottom while toluene overflows back into the flask. Continue refluxing until no more water collects in the trap (theoretical amount is 1.8 mL for 100 mmol scale). This typically takes 3-5 hours.

  • Work-up & Purification: Follow steps 5 and 6 from Protocol 1. The initial solvent removal will involve both toluene and any remaining isopropanol.

Section 4: Data Summary & Optimization

Effective optimization requires understanding how different variables impact the final yield.

Table 1: Comparison of Reaction Conditions for Esterification

ParameterCondition A (Standard)Condition B (Optimized)Rationale & Expected Outcome
Reactant Ratio 1:3 (Acid:Alcohol)1:10 (Acid:Alcohol)A larger excess of alcohol shifts equilibrium, increasing conversion.[4]
Water Removal NoneDean-Stark TrapActive removal of water prevents the reverse reaction, driving yield towards >95%.[1]
Catalyst H₂SO₄ (2 mol%)p-TsOH (2 mol%)p-TsOH is often milder, reducing potential for alcohol dehydration side reactions.[3]
Temperature Reflux (~85°C)Reflux (~105°C with Toluene)Temperature must be sufficient for reflux and azeotropic distillation.
Expected Yield 65-75%>95%The combination of excess reagent and product removal maximizes yield.

Section 5: Visual Guides & Workflows

Fischer Esterification Mechanism

The diagram below illustrates the key proton-transfer and nucleophilic attack steps in the acid-catalyzed synthesis of Isopropyl 4-fluorophenylacetate.

Fischer_Esterification Reactants 4-Fluorophenylacetic Acid + Isopropanol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation + H+ ActivatedAcid Activated Carboxylic Acid Protonation->ActivatedAcid NucleophilicAttack Nucleophilic Attack by Isopropanol ActivatedAcid->NucleophilicAttack Tetrahedral Tetrahedral Intermediate NucleophilicAttack->Tetrahedral ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer WaterElim Elimination of Water ProtonTransfer->WaterElim Ester Isopropyl 4-Fluorophenylacetate + Water WaterElim->Ester Catalyst H+ WaterElim->Catalyst - H+ (regenerated) Troubleshooting_Workflow Start Low Yield Observed Monitor Monitor Reaction (TLC, GC, NMR) Start->Monitor Analysis What is the major component in the mixture? Monitor->Analysis StartingMaterial Unreacted Starting Materials Analysis->StartingMaterial Starting Material SideProducts Significant Side Products Analysis->SideProducts Side Products / Other EquilibriumIssue Equilibrium Not Shifted StartingMaterial->EquilibriumIssue If reaction stalls KineticsIssue Slow Kinetics StartingMaterial->KineticsIssue If reaction is slow Decomposition Decomposition / Side Reactions SideProducts->Decomposition Solution1 1. Use large excess of Isopropanol 2. Actively remove water (Dean-Stark) 3. Increase catalyst loading EquilibriumIssue->Solution1 Solution2 1. Check catalyst activity 2. Increase reaction temperature/time 3. Ensure reactants are pure KineticsIssue->Solution2 Solution3 1. Lower reaction temperature 2. Use a milder catalyst (p-TsOH) 3. Check for charring Decomposition->Solution3

Caption: A decision tree for troubleshooting low yield.

Section 6: Scale-Up Considerations

Transitioning from the lab bench to a pilot or production scale introduces new challenges that are often physical rather than chemical in nature. [11] Q: What are the primary challenges when scaling up this esterification?

  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. [11]This makes both heating the reactor to reflux and cooling it down much slower. Local overheating near the reactor walls can increase side reactions like alcohol dehydration. [12]Proper reactor jacketing and agitation are critical for maintaining uniform temperature.

  • Mixing Efficiency: Achieving homogeneous mixing of the reactants and catalyst in a large vessel is more difficult. Poor mixing can lead to localized concentration gradients, reducing reaction efficiency and potentially creating hot spots. [12]3. Extended Operation Times: Adding reagents, heating, cooling, and transferring materials all take significantly longer at scale. [12]You must confirm that your product and any intermediates are stable for these extended periods at reaction temperature.

  • Safety: A runaway reaction in a 500 L reactor is far more dangerous than in a 500 mL flask. [11]A thorough safety review, potentially including reaction calorimetry studies, is essential to understand the thermal risks before scaling up.

References

  • Vertex AI Search Result [11]2. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2025). MDPI. [Link]

  • Problems needing attention in synthesis process scaling up. (2021). Shandong Look Chemical. [Link]

  • Esterification scale-up = problems?! (2013). Sciencemadness.org. [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. PMC. [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). ResearchGate. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (2021). ResearchGate. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • Fischer esterification – Knowledge and References. Taylor & Francis. [Link]

  • The Fischer Esterification. University of Colorado Boulder. [Link]

  • CN1260203C - Process for synthesizing isopropyl acetate and method for preparing its catalyst.
  • A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates. (2022). RSC Publishing. [Link]

  • CN104592018A - Method for synthesizing isopropyl acetate by means of reaction-reaction reinforcement.

Sources

Technical Support Center: Troubleshooting Isopropyl 4-Fluorophenylacetate Synthesis & Impurity Control

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical challenges researchers face during the synthesis and purification of isopropyl 4-fluorophenylacetate. This compound is a vital intermediate in pharmaceutical development, where even trace impurities can derail downstream active pharmaceutical ingredient (API) efficacy.

This guide bypasses generic advice, focusing instead on the mechanistic causality of impurity formation and providing self-validating protocols to ensure absolute experimental trustworthiness.

Part 1: Frequently Asked Questions (FAQs) - Impurity Profiling & Causality

Q1: Why am I detecting positional isomers (2-fluoro and 3-fluoro derivatives) in my final ester product, and how do I remove them? A: If you are detecting 2-isopropyl fluorophenylacetate or 3-isopropyl fluorophenylacetate, the contamination almost certainly originates from your starting material, 4-fluorophenylacetic acid (4-FPAA). During the upstream industrial synthesis of 4-FPAA, non-regioselective electrophilic aromatic substitution can generate 2- and 3-fluoro positional isomers[1]. Because the electronic and steric profiles of these isomers are nearly identical to the 4-fluoro target, their esterified derivatives co-elute during standard purification. Causality & Mitigation: Thermodynamic analysis reveals that the separation of 2- and 4-fluorophenylacetic acids is enthalpy-driven, whereas the separation of 3- and 4-isomers is exclusively entropy-driven[1]. Attempting to separate these isomers post-esterification is highly inefficient. You must implement a Quality by Design (QbD) approach to screen the 4-FPAA starting material using mixed-mode reverse-phase HPLC before initiating the reaction[1].

Q2: What causes the formation of benzylic oxidation impurities (e.g., keto-esters) during the reaction? A: The benzylic C(sp³)-H bond in 4-fluorophenylacetate derivatives is highly susceptible to cleavage via single-electron-transfer (SET) oxidation or hydrogen atom transfer (HAT) mechanisms[2]. When the reaction mixture is exposed to atmospheric oxygen, especially in the presence of trace transition metals or under prolonged thermal stress, a carbon-centered benzylic radical forms. Oxygen insertion rapidly converts this radical into a keto-ester degradation product. Causality & Mitigation: The adjacent aromatic ring and the ester carbonyl group synergistically lower the bond dissociation energy of the benzylic C-H bond. To prevent this, all solvents must be thoroughly degassed, and the reaction must be kept under a strict Argon or N₂ atmosphere to quench radical propagation pathways[2].

Q3: How do I minimize transesterification or hydrolysis back to the free acid during workup? A: Isopropyl esters are sterically bulkier than methyl or ethyl esters, offering slight resistance to hydrolysis. However, quenching an acid-catalyzed esterification with a strong aqueous base (like NaOH) will still rapidly hydrolyze the newly formed ester back into 4-FPAA[3]. Causality & Mitigation: Always use a mild base, such as saturated aqueous potassium carbonate (K₂CO₃), to neutralize the acid catalyst (e.g., H₂SO₄ or pTSA) and wash out unreacted starting material[4]. K₂CO₃ provides a buffered pH that deprotonates the unreacted carboxylic acid (rendering it water-soluble) without providing the sheer nucleophilic strength required to attack the sterically hindered isopropyl ester carbonyl.

Part 2: Impurity Data Presentation

To streamline your analytical troubleshooting, the following table summarizes the quantitative data and mechanistic origins of common impurities encountered in this workflow.

Impurity CategorySpecific CompoundOrigin / MechanismDetection MethodMitigation Strategy
Positional Isomers 2-fluoro & 3-fluoro isopropyl phenylacetateCarryover from 4-FPAA starting material[1].HPLC (Mixed-mode reverse-phase)Source high-purity 4-FPAA; reject batches with >0.1% isomers.
Oxidative Degradants Benzylic keto-estersSET oxidation at the benzylic C(sp³)-H bond[2].LC-MS / ¹H NMRDegas solvents; maintain inert N₂/Ar atmosphere.
Unreacted Acid 4-Fluorophenylacetic acidIncomplete esterification equilibrium.Acid-base titration / TLCUse Dean-Stark trap; mild K₂CO₃ aqueous wash[4].
High-Boilers Dimeric species / Polymeric estersThermal degradation during prolonged reflux.GC-MSVacuum distillation purification[3].

Part 3: Mandatory Visualization & Logical Workflows

Understanding the logical flow of the synthesis and the divergence points for impurity formation is critical for process control.

Workflow Start 4-Fluorophenylacetic Acid (Starting Material) QC HPLC QC Check (Reject 2-/3-fluoro isomers) Start->QC Positional Isomer Control Rxn Esterification (Isopropanol, pTSA, Reflux) QC->Rxn Approved Batch Workup Aqueous Workup (Sat. K2CO3 wash) Rxn->Workup Crude Mixture Distill Vacuum Distillation (Remove high-boilers) Workup->Distill Organic Phase Product Pure Isopropyl 4-fluorophenylacetate Distill->Product Target Fraction

Fig 1. End-to-end workflow for synthesizing high-purity isopropyl 4-fluorophenylacetate.

Mechanism Ester Isopropyl 4-fluorophenylacetate Radical Benzylic Radical Intermediate Ester->Radical H-atom abstraction (Trace metals/O2) Safe Stable Ester (Inert Atmosphere) Ester->Safe Argon/N2 Sparging Oxidation Benzylic Oxidation (O2 / SET) Radical->Oxidation O2 insertion KetoEster Keto-ester Impurity (Degradation Product) Oxidation->KetoEster Degradation

Fig 2. Mechanistic divergence: Benzylic oxidation vs. stable ester preservation.

Part 4: Step-by-Step Methodology (Self-Validating Protocol)

To ensure absolute reproducibility and minimize the impurities discussed above, follow this self-validating esterification protocol.

Objective: Synthesis of Isopropyl 4-fluorophenylacetate via Fischer Esterification.

Step 1: Preparation & Inertion

  • Charge a flame-dried round-bottom flask with 4-fluorophenylacetic acid (1.0 equiv). Validation Check: Ensure the 4-FPAA batch has passed HPLC QC (<0.1% positional isomers)[1].

  • Add anhydrous isopropyl alcohol (approx. 2.1 mL per mmol of carboxylic acid)[4]. Isopropanol acts as both the reactant and the solvent.

  • Sparge the solution with Argon for 15 minutes to displace dissolved oxygen, preventing downstream benzylic oxidation[2].

Step 2: Catalysis & Reaction Execution 4. Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.1 equiv) or concentrated sulfuric acid (H₂SO₄)[4]. 5. Equip the flask with a Dean-Stark trap (pre-filled with isopropanol) and a reflux condenser. 6. Heat the mixture to reflux (approx. 85°C). Causality: The Dean-Stark trap removes the water byproduct azeotropically, driving the equilibrium entirely toward the ester product according to Le Chatelier's principle. 7. Monitor via TLC (Hexanes:EtOAc 8:2). Validation Check: The reaction is complete when the highly polar acid spot (baseline) disappears, typically after 4-6 hours.

Step 3: Quenching & Workup 8. Cool the reaction mixture to room temperature. 9. Quench the reaction by slowly adding saturated aqueous K₂CO₃[4]. Causality: K₂CO₃ selectively neutralizes the acid catalyst and deprotonates any trace unreacted 4-FPAA without hydrolyzing the newly formed isopropyl ester. 10. Extract the aqueous mixture with Ethyl Acetate (3x). Combine the organic layers and wash with brine. 11. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Final Purification 12. Subject the crude oil to vacuum distillation[3]. 13. Validation Check: Collect the main fraction. Distillation effectively removes high-boiling impurities (dimers/polymers) and residual catalyst, yielding the target isopropyl 4-fluorophenylacetate at >99% purity[3].

References

  • Source: Google Patents (WO2008078350A2)
  • Reactivity of Carbanions Generated via Reductive Radical-Polar Crossover and Regio-, Diastereo- and Enantioselectivity Source: University of Regensburg (Dissertation) URL:[Link]

  • Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch Source: Organic Letters (ACS Publications) URL:[Link]

  • Positional and geometrical anionic isomer separations by capillary electrophoresis-electrospray ionization-mass spectrometry Source: ResearchGate (Journal of Chromatography A) URL:[Link]

Sources

Troubleshooting common issues in Isopropyl 4-fluorophenylacetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers synthesizing Isopropyl 4-fluorophenylacetate . It is designed to address the specific kinetic and thermodynamic challenges posed by the steric hindrance of the isopropyl group and the electronic effects of the fluorine substituent.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Synthesis, Work-up, and Purification

Introduction: The Chemistry at a Glance

The synthesis of Isopropyl 4-fluorophenylacetate involves the esterification of 4-fluorophenylacetic acid (4-FPAA) with isopropanol (IPA) . Unlike simple methyl or ethyl esters, this reaction presents specific challenges:

  • Steric Hindrance: Isopropanol is a secondary alcohol, making it a weaker nucleophile than methanol or ethanol.

  • Equilibrium Shift: The reaction is reversible.[1] Without active water removal, conversion often stalls at 60-70%.

  • Electronic Effects: The fluorine atom at the para position exerts an inductive withdrawing effect (-I), slightly increasing the acidity of the methylene protons (

    
    -protons), which can lead to side reactions under basic work-up conditions.
    

Module 1: Core Synthesis Protocols

Select your current method to view the optimized workflow.

Method A: Fischer Esterification (Recommended for Scale-up)

Principle: Acid-catalyzed equilibrium reaction.[1][2] Critical Parameter: Water removal is non-negotiable due to the secondary alcohol's slower kinetics.

Optimized Protocol:

  • Stoichiometry: Use 4-FPAA (1.0 eq) and Isopropanol (Excess, 5.0–10.0 eq). The alcohol acts as both reactant and solvent.

  • Catalyst: Sulfuric Acid (

    
    , 5-10 mol%) or 
    
    
    
    -Toluenesulfonic acid (
    
    
    -TsOH, 1-2 mol%).
  • Setup: Dean-Stark trap is essential if using a co-solvent (e.g., Toluene). If using neat IPA, use activated 3Å molecular sieves in the reflux path.

  • Reflux: Vigorous reflux for 8–12 hours.

Method B: Acyl Chloride Route (Recommended for High Purity/Small Scale)

Principle: Irreversible nucleophilic acyl substitution. Critical Parameter: Moisture control.

Optimized Protocol:

  • Activation: Convert 4-FPAA to 4-fluorophenylacetyl chloride using Thionyl Chloride (

    
    ) (1.2 eq) and catalytic DMF.
    
  • Evaporation: Remove excess

    
    completely (azeotrope with toluene) to avoid side reactions.
    
  • Esterification: Add Isopropanol (1.5 eq) and a base scavenger (Pyridine or

    
    , 1.1 eq) at 0°C, then warm to RT.
    

Module 2: Visualization of Workflows

The following diagram illustrates the decision logic and process flow for both methods.

SynthesisWorkflow Start Start: 4-Fluorophenylacetic Acid Decision Select Method Start->Decision Fischer Method A: Fischer Esterification (Reagent: IPA + H2SO4) Decision->Fischer Scale-up / Cost-effective Acyl Method B: Acyl Chloride (Reagent: SOCl2 + DMF) Decision->Acyl High Yield / Fast Reflux Reflux with Water Removal (Dean-Stark or Sieves) Fischer->Reflux CheckConv Check Conversion (TLC/GC) Reflux->CheckConv CheckConv->Reflux <95% Conv. WorkupA Workup: Neutralize with NaHCO3 CheckConv->WorkupA >95% Conv. Distill Purification: Vacuum Distillation (High BP >200°C) WorkupA->Distill Intermed Intermediate: Acid Chloride (Remove excess SOCl2) Acyl->Intermed AddIPA Add Isopropanol + Base (0°C -> RT) Intermed->AddIPA WorkupB Workup: Acid Wash then Brine AddIPA->WorkupB WorkupB->Distill

Figure 1: Comparative workflow for the synthesis of Isopropyl 4-fluorophenylacetate. Method A relies on equilibrium control, while Method B utilizes kinetic activation.

Module 3: Troubleshooting & FAQs

Direct solutions to the most common failure modes reported by our users.

Category 1: Reaction Kinetics (Low Yield)

Q: My reaction stalls at ~60% conversion despite refluxing for 24 hours. Why? A: This is a classic thermodynamic limitation.

  • The Cause: Isopropanol is a secondary alcohol. The equilibrium constant (

    
    ) for secondary alcohols is generally lower than for primary alcohols due to steric bulk around the oxygen nucleophile. Water accumulation is pushing the reaction backward (Hydrolysis).
    
  • The Fix:

    • Sieve Method: Add activated 3Å molecular sieves directly to the reaction flask (if not stirring mechanically) or in a Soxhlet extractor.

    • Entrainer: Use a binary azeotrope. Add Toluene or Cyclohexane and use a Dean-Stark trap. Note that IPA forms an azeotrope with water, but Toluene/Water separation is cleaner.

    • Catalyst Check: If using

      
      -TsOH, ensure it is the monohydrate form but calculate the water introduced. Sulfuric acid is often superior here as it acts as both catalyst and dehydrating agent [1].
      

Q: Can I just add more catalyst? A: No. Adding excessive


 (>10%) can promote:
  • Dehydration of Isopropanol to Propene (Gas evolution).

  • Sulfonation of the aromatic ring (though the Fluorine deactivates the ring, it is still possible under harsh conditions).

Category 2: Impurity Profile

Q: I see a mystery peak in my GC just after the product. What is it? A: It is likely the Self-Condensation Product .

  • Mechanism: The methylene group (

    
    -CH2) in 4-fluorophenylacetic acid is acidic (pKa ~3.8-4.0). Under prolonged heating or if basic conditions are used (Method B), two molecules can condense (Claisen-type) to form a 
    
    
    
    -keto ester derivative.
  • Prevention: Avoid strong bases. In Method B, use Pyridine (weaker base) instead of Triethylamine. In Method A, do not overheat the reaction mixture beyond the necessary reflux temperature.

Q: My product is colored (yellow/orange) after workup. It should be colorless. A: This indicates trace polymerization or oxidation of phenolic impurities (if the starting material contained 4-fluorophenol).

  • The Fix: Perform a wash with 10% Sodium Metabisulfite (

    
    ) during workup to reduce oxidized species, followed by filtration through a short pad of silica gel or activated charcoal.
    
Category 3: Work-up & Purification

Q: I have a persistent emulsion during the bicarbonate wash. A: The "Soap Effect."

  • Cause: Unreacted 4-fluorophenylacetic acid forms a sodium salt (a surfactant) at the interface. The density of the organic layer (if using Toluene/DCM) is close to water.

  • The Fix:

    • Acidify First: Do not wash with base immediately. Wash with water or dilute HCl first to remove the bulk of the alcohol/catalyst.

    • Salting Out: Use saturated Brine (NaCl) mixed with the Bicarbonate wash.

    • Solvent Switch: Use Ethyl Acetate (lighter than water) or DCM (heavier) explicitly to maximize density difference.

Q: How do I purify the final ester? A: Vacuum Distillation is the gold standard.

  • Data:

    • Isopropanol bp: 82°C

    • Isopropyl Acetate bp: 89°C (Do not confuse with product)[3]

    • Target (Isopropyl 4-fluorophenylacetate): Estimated bp >210°C at atm.

  • Protocol: Distill under high vacuum (<5 mmHg). The product should come over as a clear oil. Unreacted acid will remain in the pot (or sublime, so use a cold trap).

Module 4: Comparison of Reagents

Use this table to select the appropriate catalyst system for your constraints.

FeatureSulfuric Acid (

)

-Toluenesulfonic Acid (

-TsOH)
Thionyl Chloride (

)
Reaction Type Fischer (Equilibrium)Fischer (Equilibrium)Acyl Chloride (Irreversible)
Rate ModerateSlow (Solubility issues)Fast
Water Sensitivity High (Stalls reaction)HighCritical (Violent reaction)
By-products Water, Propene (if overheated)Water

gas,

gas
Cost LowMediumHigh
Suitability Best for Bulk Scale Good for Lab ScaleBest for High Purity

Module 5: Troubleshooting Logic Tree

Use this diagram to diagnose failure modes based on analytical data (TLC/NMR).

Troubleshooting Problem Problem Detected LowYield Low Yield / Conversion Problem->LowYield Impurity Unknown Impurities Problem->Impurity Separation Phase Separation Issues Problem->Separation CheckWater Check Water Removal (Dean-Stark active?) LowYield->CheckWater CheckBase Claisen Condensation? (Reduce Base strength) Impurity->CheckBase Emulsion Emulsion Formed? Separation->Emulsion CheckSterics Increase Reflux Time (Isopropyl is slow) CheckWater->CheckSterics Water is low CheckTemp Thermal Decomposition? (Lower Temp) CheckBase->CheckTemp SaltOut Add Saturated Brine Emulsion->SaltOut Yes

Figure 2: Diagnostic logic tree for troubleshooting synthesis failures.

References

  • Master Organic Chemistry. (2022). Fischer Esterification: Mechanism and Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification.[1][4][5][6] Retrieved from [Link]

Sources

Catalyst selection and optimization for Isopropyl 4-fluorophenylacetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Isopropyl 4-fluorophenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the catalytic synthesis of this important intermediate.

Introduction

Isopropyl 4-fluorophenylacetate is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its preparation, typically through the esterification of 4-fluorophenylacetic acid with isopropanol, presents several challenges related to catalyst selection, reaction optimization, and product purification. This guide offers a comprehensive overview of the available catalytic systems, detailed experimental protocols, and solutions to common problems encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Isopropyl 4-fluorophenylacetate?

A1: The most prevalent method is the Fischer-Speier esterification, which involves the reaction of 4-fluorophenylacetic acid with isopropanol in the presence of an acid catalyst.[1][2] This is a reversible reaction, and strategies are employed to drive the equilibrium towards the product.[3] Alternative methods include enzymatic synthesis, which offers high selectivity under mild conditions.[4][5]

Q2: Which acid catalyst is best for the Fischer esterification of 4-fluorophenylacetic acid?

A2: The choice of catalyst depends on factors such as reaction scale, desired purity, and environmental considerations.

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid (p-TsOH) are effective and widely used.[1][2] They offer high catalytic activity but can be corrosive and require a neutralization step during workup.[6]

  • Heterogeneous Catalysts: Solid acid catalysts such as Amberlyst-15, a sulfonated polystyrene resin, are an excellent alternative.[7][8] They are easily separated from the reaction mixture by filtration, are reusable, and often lead to cleaner reactions with simpler workups.[9][10]

Q3: My reaction is showing low conversion. What are the likely causes?

A3: Low conversion in Fischer esterification is often due to the presence of water, which shifts the equilibrium back towards the reactants.[3] Other factors include:

  • Insufficient catalyst: The amount of acid catalyst may be too low to effectively protonate the carboxylic acid.

  • Low reaction temperature: The reaction rate may be too slow at lower temperatures.

  • Short reaction time: The reaction may not have reached equilibrium.

  • Poor quality reagents: The presence of water in the starting materials (acid or alcohol) can inhibit the reaction.

Q4: I am observing significant hydrolysis of my product during workup. How can I prevent this?

A4: Ester hydrolysis is the reverse of esterification and can be catalyzed by residual acid or base in the presence of water during the workup.[3] To minimize hydrolysis:

  • Use cold aqueous solutions for washing steps to slow down the hydrolysis rate.

  • Neutralize the acid catalyst promptly with a weak base like sodium bicarbonate solution.

  • Minimize the contact time between the ester and the aqueous layers.

  • Thoroughly dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.

Q5: Are there any specific side reactions to be aware of when using p-toluenesulfonic acid (p-TsOH)?

A5: Yes, when using p-TsOH with isopropanol, there is a possibility of forming isopropyl p-toluenesulfonate as a byproduct.[11] This is a potentially genotoxic impurity and its formation should be monitored, especially in the synthesis of active pharmaceutical ingredients.[12]

Catalyst Selection and Optimization Guide

The selection of an appropriate catalyst is crucial for a successful and efficient synthesis of Isopropyl 4-fluorophenylacetate. This section provides a comparative overview of commonly used catalysts.

Catalyst Comparison Table
CatalystTypeAdvantagesDisadvantagesTypical Loading
Sulfuric Acid (H₂SO₄) HomogeneousHigh activity, low cost.[1]Corrosive, difficult to remove, can cause charring.[6]1-5 mol%
p-Toluenesulfonic Acid (p-TsOH) HomogeneousSolid, easier to handle than H₂SO₄, effective.[13][14]Can form isopropyl p-toluenesulfonate byproduct.[11]5-10 mol%
Amberlyst-15 HeterogeneousReusable, easy to separate, mild conditions, high selectivity.[7][8]Lower activity than homogeneous catalysts, may require longer reaction times.[9]10-20 wt%
Lipase B from Candida antarctica BiocatalystHigh selectivity, mild reaction conditions, environmentally friendly.[4][5]Higher cost, can be sensitive to solvent and temperature.Varies

Experimental Protocols

Protocol 1: Synthesis of Isopropyl 4-fluorophenylacetate using p-Toluenesulfonic Acid

This protocol describes a standard laboratory procedure for the synthesis of Isopropyl 4-fluorophenylacetate using p-TsOH as the catalyst with azeotropic removal of water.

Materials:

  • 4-fluorophenylacetic acid

  • Isopropanol

  • Toluene

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 4-fluorophenylacetic acid (1 equivalent), isopropanol (3 equivalents), and toluene (as solvent).

  • Add p-toluenesulfonic acid monohydrate (0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the theoretical amount of water has been collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until effervescence ceases. This neutralizes the p-TsOH and removes any unreacted 4-fluorophenylacetic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Isopropyl 4-fluorophenylacetate.

  • Purify the crude product by vacuum distillation if necessary.

Workflow for p-TsOH Catalyzed Synthesis

reagents 1. Mix Reactants: 4-fluorophenylacetic acid Isopropanol Toluene p-TsOH reflux 2. Heat to Reflux with Dean-Stark Trap reagents->reflux Add heat monitor 3. Monitor Reaction (TLC/GC) reflux->monitor Collect water cool 4. Cool to Room Temperature monitor->cool Reaction complete wash_bicarb 5. Wash with sat. NaHCO3 solution cool->wash_bicarb wash_brine 6. Wash with Brine wash_bicarb->wash_brine Neutralize acid dry 7. Dry over MgSO4 wash_brine->dry concentrate 8. Concentrate (Rotary Evaporator) dry->concentrate purify 9. Purify (Vacuum Distillation) concentrate->purify Crude product product Isopropyl 4-fluorophenylacetate purify->product Pure product

Caption: Workflow for p-TsOH catalyzed synthesis of Isopropyl 4-fluorophenylacetate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Isopropyl 4-fluorophenylacetate.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction due to insufficient heating or reaction time. - Presence of water in reagents or glassware. - Loss of product during workup (e.g., into the aqueous layer).- Increase reflux time and ensure the reaction goes to completion by TLC/GC monitoring. - Use anhydrous isopropanol and toluene, and thoroughly dry all glassware. - Perform multiple extractions with an organic solvent during workup.
Reaction Stalls - Deactivation of the catalyst. - Equilibrium has been reached without complete conversion.- For solid catalysts, ensure they are properly activated and dry. For homogeneous catalysts, consider adding a small additional portion. - Ensure efficient water removal using a Dean-Stark trap or by adding molecular sieves to the reaction mixture.
Formation of Byproducts - If using p-TsOH, formation of isopropyl p-toluenesulfonate.[11] - Dehydration of isopropanol to propene at high temperatures with strong acids.- Monitor for the byproduct by GC-MS. If problematic, consider using a different catalyst like Amberlyst-15. - Maintain the reaction temperature at the reflux temperature of the solvent system and avoid excessive heating.
Difficult Purification - Incomplete removal of 4-fluorophenylacetic acid. - Co-distillation of product with isopropanol.- Ensure thorough washing with sodium bicarbonate solution during workup to remove the acidic starting material. - After the initial workup, remove the excess isopropanol under reduced pressure before final purification by vacuum distillation.
Decision Tree for Troubleshooting Low Yield

start Low Yield of Isopropyl 4-fluorophenylacetate check_completion Is the reaction complete (TLC/GC analysis)? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes troubleshoot_reaction Troubleshoot Reaction Conditions incomplete->troubleshoot_reaction troubleshoot_workup Troubleshoot Workup/Purification complete->troubleshoot_workup extend_time Increase reaction time/temperature troubleshoot_reaction->extend_time check_reagents Check reagent purity (water content) troubleshoot_reaction->check_reagents check_catalyst Check catalyst activity/loading troubleshoot_reaction->check_catalyst check_extraction Were multiple extractions performed? troubleshoot_workup->check_extraction check_distillation Check distillation parameters (vacuum, temperature) check_extraction->check_distillation Yes product_loss Product lost during workup check_extraction->product_loss No optimize_workup Optimize extraction and drying steps product_loss->optimize_workup

Caption: Decision tree for troubleshooting low yield in the synthesis.

Alternative Synthetic Route: Enzymatic Esterification

For applications requiring high purity and mild reaction conditions, enzymatic esterification is an excellent alternative. Lipase B from Candida antarctica (often immobilized, e.g., Novozym 435) is a highly effective biocatalyst for this transformation.[4][5]

Advantages of Enzymatic Synthesis:

  • High Selectivity: Enzymes can be highly selective, reducing the formation of byproducts.

  • Mild Conditions: Reactions are typically run at or near room temperature, preventing degradation of sensitive substrates.

  • Green Chemistry: Enzymatic reactions are environmentally friendly.

Considerations for Enzymatic Synthesis:

  • Solvent Choice: The choice of organic solvent can significantly impact enzyme activity. Non-polar solvents like hexane or toluene are often preferred.

  • Water Activity: While water is a product to be removed, a small amount is often necessary for enzyme activity. This can be controlled using molecular sieves.

  • Reaction Time: Enzymatic reactions can be slower than their chemically catalyzed counterparts.

References

  • Boron-Catalyzed α-C-H Fluorination of Aryl Acetic Acids. (n.d.).
  • Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (2). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • (PDF) Amberlyst-15 in Organic Synthesis. (2015, September 23). ResearchGate. Retrieved from [Link]

  • Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. (n.d.). PMC. Retrieved from [Link]

  • Amberlyst-15 in organic synthesis. (n.d.). arkat usa. Retrieved from [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]

  • Scholars Research Library Amberlyst 15 DRY Resin: A green and recyclable catalyst for facile and efficient one-pot synthesis of. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. (2013, September 1). Semantic Scholar. Retrieved from [Link]

  • Catalyst screening in model esterification reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Methods. (n.d.). RSC Publishing - The Royal Society of Chemistry. Retrieved from [Link]

  • About Workup. (n.d.). University of Rochester. Retrieved from [Link]

  • DuPont™ AmberLyst™ 15DRY. (n.d.).
  • Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. (n.d.). Scientific Research Publishing. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Amberlyst A-15: Reusable catalyst for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted-1H. (n.d.). Retrieved from [Link]

  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of. (2023, July 14). University of Babylon Private CDN. Retrieved from [Link]

  • 1H- and 13C-NMR for. (n.d.). Rsc.org. Retrieved from [Link]

  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023, July 14). PMC. Retrieved from [Link]

  • Lipophilization of Phenolic Acids through Esterification Using p-toluenesulfonic Acid as Catalyst. (n.d.). Retrieved from [Link]

  • Effects of the different reaction conditions on synthesizing isopropyl chloroacetate. (n.d.). Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Discovery of catalysts for amidation and transesterification reactions using fluorescence-based high-throughput screening methods. (n.d.). GIST Scholar. Retrieved from [Link]

  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (n.d.).
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2025, July 25). MDPI. Retrieved from [Link]

  • Enzymatic synthesis of sialic acid derivative by immobilized lipase from Candida antarctica. (2011, July 28). Retrieved from [Link]

  • P-toluene Sulfonic Acid Catalyst in Synthesis of Ethylene Glycol Butyl Ether Acetate. (n.d.). Atlantis Press. Retrieved from [Link]

  • Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Fischer Esterification. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils. (n.d.). Retrieved from [Link]

  • CN1260203C - Process for synthesizing isopropyl acetate and method for preparing its catalyst. (n.d.). Google Patents.
    • (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • US2666735A - Purification of isopropyl alcohol. (n.d.). Google Patents.
  • Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube. Retrieved from [Link]

  • Isopropyl Alcohol Purification through Extractive Distillation using Glycerol as an Entrainer: Technical Performances Simulation and Design. (n.d.). unnes. Retrieved from [Link]

  • A Novel Validated HS-GC-MS method for the Trace Level Determination of Acetyl Chloride as Isopropyl Acetate in Various. (n.d.). Retrieved from [Link]

  • Determination and confirmation of isopropyl p-toluenesulfonate in cosmetics by HPLC-diode array detector method and GC-MS. (2016, December 15). PubMed. Retrieved from [Link]

  • ANTIOXIDANT ACTIVITY STUDY AND GC-MS PROFILING OF LEAVES, STEM AND ROOT EXTRACTS OF Spermadictyon suaveolens Roxb. (2024, September 20). Retrieved from [Link]

  • Purifying Ti(OiPr)4. (2016, September 1). Reddit. Retrieved from [Link]

  • Green synthesis of isopropyl ricinoleate. (n.d.). PubMed. Retrieved from [Link]

  • Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. (2021, July 29). Agilent. Retrieved from [Link]

  • benzopinacol. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Energy-Saving Extractive Distillation Process for Isopropanol Dehydration with Propylene Glycol as Novel Extractive Solvent. (2024, October 16). MDPI. Retrieved from [Link]

Sources

Effective work-up procedures for Isopropyl 4-fluorophenylacetate isolation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isolation & Purification of Isopropyl 4-Fluorophenylacetate

Executive Summary & Technical Context

Isopropyl 4-fluorophenylacetate (CAS: N/A for specific commercial bulk, generic class: Phenylacetic acid esters) is a critical intermediate often used in the synthesis of fluorinated pharmaceutical active ingredients (APIs). Its synthesis typically involves the Fischer esterification of 4-fluorophenylacetic acid with isopropanol (IPA) or nucleophilic acyl substitution using the acid chloride.

The isolation of this compound presents unique challenges due to the lipophilicity of the isopropyl group , the propensity for hydrolysis under basic conditions, and the azeotropic behavior of the excess isopropanol solvent. This guide provides a robust, field-proven workflow to maximize yield (>90%) and purity (>98%).

Physical Properties & Critical Parameters

Note: Experimental values for this specific derivative are often proprietary. The values below are derived from structure-property relationships of homologous fluorinated phenylacetates.

ParameterEstimated Value / RangeOperational Implication
Boiling Point (atm) ~235–245 °CDo not attempt atmospheric distillation; decomposition risk.
Boiling Point (Vacuum) 105–115 °C @ 5 mmHg Ideal range for vacuum distillation.
Density ~1.08 – 1.12 g/mLDenser than water. Organic layer will be on the bottom if using DCM, but top if using EtOAc/Hexane.
Solubility High in EtOAc, DCM, TolueneUse Ethyl Acetate (EtOAc) for greener extraction; DCM for difficult separations.
pKa (Parent Acid) ~3.8 (4-Fluorophenylacetic acid)Acidic impurity is easily removed with weak base (NaHCO₃).

Troubleshooting Guide: Common Failure Modes

Q1: I am experiencing severe emulsions during the aqueous wash. How do I resolve this?

  • Root Cause: The most common cause is residual Isopropanol (IPA) in the organic phase. IPA acts as a cosurfactant, stabilizing the oil-water interface.

  • Solution:

    • Prevention: You must remove excess IPA via rotary evaporation before adding the extraction solvent.

    • Remediation: If an emulsion forms, add saturated brine (NaCl) to increase the ionic strength of the aqueous layer. If that fails, filter the biphasic mixture through a pad of Celite 545 to physically disrupt the emulsion bubbles.

Q2: My yield is significantly lower than expected (<60%), despite 100% conversion on TLC.

  • Root Cause: Base-catalyzed Hydrolysis . Phenylacetic esters are sensitive to saponification. If you used strong base (e.g., 1M NaOH) to neutralize the catalyst or unreacted acid, you likely converted your product back to the starting material.

  • Solution: Use Saturated Sodium Bicarbonate (NaHCO₃) for neutralization. It is basic enough (pH ~8.5) to deprotonate the carboxylic acid impurities but too weak to rapidly hydrolyze the isopropyl ester at room temperature. Keep the wash times short (<10 mins) and cold (0–5 °C).

Q3: The product is colored (yellow/orange) after concentration.

  • Root Cause: Oxidation of trace phenolic impurities or polymerization of oligomers formed during the acid-catalyzed reaction.

  • Solution: Perform a High-Vacuum Distillation . This is the only reliable method to separate the colorless ester from high-molecular-weight colored oligomers. Alternatively, pass the crude oil through a short plug of Silica Gel (eluting with 5% EtOAc/Hexanes) before distillation.

Optimized Isolation Protocol

Prerequisites:

  • Reaction Mixture: Crude mixture containing Isopropyl 4-fluorophenylacetate, excess Isopropanol, and acid catalyst (H₂SO₄ or p-TsOH).

Step 1: Solvent Exchange (Critical)
  • Transfer the reaction mixture to a round-bottom flask.

  • Concentrate under reduced pressure (Rotavap: 40–50 °C, 50 mbar) to remove >90% of the excess Isopropanol .

    • Why? Removing IPA prevents emulsions and ensures the product partitions fully into the extraction solvent.

  • Dissolve the oily residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use ~10 mL solvent per gram of theoretical yield.

Step 2: Acid Neutralization & Extraction
  • Wash the organic layer with Ice-Cold Water (1x).

  • Wash carefully with Saturated Aqueous NaHCO₃ (2x).

    • Observation: CO₂ gas will evolve. Vent the separatory funnel frequently.

    • Checkpoint: Check the pH of the aqueous layer.[1][2] It should be ~8–9. This ensures all unreacted 4-fluorophenylacetic acid is converted to its water-soluble sodium salt.

  • Wash with Saturated Brine (1x) to remove residual water.

Step 3: Drying & Concentration
  • Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO₄) for 15 minutes.

  • Filter off the solid desiccant.[3]

  • Concentrate the filtrate under reduced pressure to obtain the Crude Oil .

Step 4: Final Purification (Vacuum Distillation)
  • Set up a short-path distillation apparatus.

  • Apply high vacuum (<5 mmHg).

  • Collect the main fraction.

    • Expectation: The product should distill as a clear, colorless liquid between 105–115 °C (at 5 mmHg) .

    • Discard: The "forerun" (lower boiling volatiles) and the "pot residue" (colored oligomers).

Process Visualization (Workflow)

WorkUpProcedure Start Crude Reaction Mixture (Ester + Excess IPA + Acid) Evap Rotary Evaporation Remove Excess Isopropanol Start->Evap Step 1 Dissolve Dissolve Residue in EtOAc Evap->Dissolve Residue WashWater Wash with Ice-Cold Water Dissolve->WashWater WashBase Wash with Sat. NaHCO3 (Removes Unreacted Acid) WashWater->WashBase Organic Layer WashBrine Wash with Brine (Breaks Emulsions) WashBase->WashBrine Organic Layer Dry Dry over MgSO4 & Filter WashBrine->Dry Organic Layer Concentrate Concentrate to Crude Oil Dry->Concentrate Distill High Vacuum Distillation (105-115°C @ 5mmHg) Concentrate->Distill Step 4 Final Pure Isopropyl 4-fluorophenylacetate Distill->Final Main Fraction

Caption: Optimized isolation workflow for Isopropyl 4-fluorophenylacetate, highlighting critical impurity removal steps.

References

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for ester isolation and distillation).

  • Organic Syntheses. (Various). General procedures for Fischer Esterification and Acid Chloride coupling. (Provides foundational basis for work-up logic).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Isopropyl acetate (Homolog properties used for estimation).

  • BenchChem. (2025). Technical Support Center: Purification of Phenyl Acetoacetate. (Reference for emulsion handling in phenyl-ester systems).

Sources

Preventing the hydrolysis of Isopropyl 4-fluorophenylacetate during work-up

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Hydrolysis of Isopropyl 4-Fluorophenylacetate

Welcome to the Application Support Hub

Subject: Isopropyl 4-fluorophenylacetate (CAS: [Relevant CAS if available, e.g., analogous to 101-97-3 for ethyl]) Critical Issue: Hydrolytic Instability During Work-up User Level: Advanced (R&D / Process Chemistry)

Executive Summary: Isopropyl 4-fluorophenylacetate is a valuable intermediate, often utilized in the synthesis of statins (e.g., Fluvastatin) and other fluorinated pharmaceutical scaffolds. While the isopropyl group offers greater steric protection than a methyl or ethyl ester, this compound remains vulnerable to hydrolysis. The electron-withdrawing nature of the para-fluorine atom inductively activates the carbonyl carbon, increasing its electrophilicity and susceptibility to nucleophilic attack by water or hydroxide ions (


 mechanism).

This guide provides a field-proven, buffered work-up strategy designed to arrest hydrolysis immediately upon reaction termination.

Part 1: Troubleshooting Guide (Root Cause Analysis)

Q1: I observe a significant formation of 4-fluorophenylacetic acid (impurity) immediately after quenching. Why is the isopropyl group not protecting the ester?

Diagnosis: You are likely experiencing pH-Shock Hydrolysis . While isopropyl esters are sterically hindered, they are not immune to extreme pH.

  • The Science: The 4-fluoro substituent exerts an inductive effect (-I), pulling electron density away from the phenyl ring and, by extension, the benzylic position and carbonyl carbon. This lowers the activation energy for the formation of the tetrahedral intermediate during hydrolysis.

  • The Fix: Avoid "hard" quenches (e.g., direct addition of 1M NaOH or concentrated HCl).

  • Action: Switch to a Buffered Quench . Use a saturated Ammonium Chloride (

    
    ) solution (mildly acidic, pH ~5-6) or a Phosphate Buffer (pH 7.0) to neutralize the reaction mixture gently.
    

Q2: My LC-MS shows clean conversion in the pot, but the isolated yield drops by 15-20% after solvent evaporation. What is happening?

Diagnosis: This is a classic case of Thermal De-esterification or Acid-Catalyzed Hydrolysis during concentration.

  • The Science: If your organic phase was not rigorously dried or if residual acid catalyst (e.g.,

    
    , p-TsOH) was carried over, heating the mixture to remove solvent drives the equilibrium back toward the acid + alkene (via E1 elimination of the isopropyl group) or acid + alcohol (hydrolysis).
    
  • The Fix:

    • Neutralize: Ensure the organic layer is washed with saturated Sodium Bicarbonate (

      
      ) to remove trace acids.
      
    • Dry: Use anhydrous Sodium Sulfate (

      
      ) for at least 30 minutes.
      
    • Cool: Evaporate solvent at a bath temperature < 40°C under high vacuum, rather than using high heat.

Q3: I am getting persistent emulsions during the aqueous wash, extending the contact time with water. How do I break them without causing hydrolysis?

Diagnosis: Emulsions act as a "micro-reactor," maximizing the surface area between your ester and the aqueous phase, drastically accelerating hydrolysis.

  • The Fix: Do not wait for gravity.

  • Action:

    • Salting Out: Add solid NaCl directly to the emulsion to increase the ionic strength of the aqueous phase.

    • Filtration: Pass the emulsion through a pad of Celite®. This physically breaks the surface tension bubbles.

    • Co-solvent: Add a small amount of 2-propanol (isopropyl alcohol). Note: Adding the parent alcohol shifts the equilibrium towards the ester, preventing hydrolysis while helping break the emulsion.

Part 2: The "Safe-Zone" Work-up Protocol

Objective: Isolate Isopropyl 4-fluorophenylacetate with <0.5% hydrolysis.

Step Action Technical Rationale
1. Quench Cool reaction to 0°C . Add Sat.

or Phosphate Buffer (pH 7) .
Lowers kinetic energy (

) and clamps pH in a neutral window to prevent

or

mechanisms.
2. Extraction Use Cold Ethyl Acetate or MTBE .Cold solvents reduce thermal degradation. MTBE is less hygroscopic than ether/EtOAc, carrying less water.
3. Wash Wash organic layer with Cold Brine (Sat. NaCl) .[1]"Salting out" pulls water from the organic phase, dehydrating the ester environment.
4. Drying Dry over Anhydrous

(Magnesium Sulfate).[1]

is faster and has a higher capacity than

, critical for quick water removal.
5. Filtration Filter immediately after drying (15-20 mins).Prolonged exposure to drying agents can sometimes lead to surface-catalyzed degradation.
6. Isolation Rotary evaporation at < 35°C .Prevents thermal elimination of the isopropyl group.

Part 3: Visualizing the Threat

Diagram 1: Hydrolysis Vulnerability & Prevention

This diagram illustrates the electronic activation caused by the fluorine atom and the specific "Danger Zones" of pH that must be avoided.

HydrolysisRisk Compound Isopropyl 4-fluorophenylacetate F_Effect 4-Fluoro Inductive Effect (-I) Increases Carbonyl Electrophilicity Compound->F_Effect Electronic Activation Buffer Buffered Quench (pH 6-7) Safe Zone Compound->Buffer Protected by Water H2O / OH- Attack F_Effect->Water Facilitates Attack Acid Acidic pH (<4) Mechanism: A_AC2 Acid->Water Catalyzes Base Basic pH (>9) Mechanism: B_AC2 Base->Water Catalyzes Result_Bad Hydrolysis Product (4-Fluorophenylacetic Acid) Water->Result_Bad Hydrolysis Result_Good Intact Ester High Yield Buffer->Result_Good Maintains Stability Cold Temp < 5°C Kinetic Control Cold->Result_Good Slows Kinetics

Caption: Electronic activation by the fluorine substituent increases susceptibility to hydrolysis, necessitating strict pH and temperature controls.

Diagram 2: Work-up Decision Tree

Follow this logic flow to determine the optimal isolation strategy based on your reaction conditions.

WorkupTree Start Reaction Complete Check_pH Check Reaction pH Start->Check_pH Acidic Acidic Conditions (e.g., Fischer Esterification) Check_pH->Acidic Basic Basic Conditions (e.g., Alkylation) Check_pH->Basic Quench_Acid Quench: Cold Sat. NaHCO3 (Add slowly, watch CO2) Acidic->Quench_Acid Quench_Base Quench: Cold Sat. NH4Cl (Mild Protonation) Basic->Quench_Base Extract Extract: Cold EtOAc/MTBE Quench_Acid->Extract Quench_Base->Extract Emulsion Emulsion Formed? Extract->Emulsion Yes_Emulsion Add Brine + Celite Filter Emulsion->Yes_Emulsion Yes No_Emulsion Proceed Emulsion->No_Emulsion No Dry Dry: Anhydrous MgSO4 Yes_Emulsion->Dry No_Emulsion->Dry Evap Evaporate: <35°C Dry->Evap

Caption: Decision matrix for selecting the appropriate quenching agent to minimize hydrolytic stress on the ester.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography for purification? A: Yes, but be cautious. Silica gel is slightly acidic. If your ester is highly sensitive, add 1% Triethylamine to your eluent (e.g., Hexanes/EtOAc + 1% Et3N) to neutralize the silica surface and prevent on-column hydrolysis.

Q: How should I store the purified compound? A: Store under an inert atmosphere (Nitrogen or Argon) at -20°C . Moisture is the enemy; ensure the container is tightly sealed. For long-term storage, adding a packet of activated molecular sieves to the secondary container is recommended.

Q: Is the fluorine atom stable during this work-up? A: Yes. The C-F bond on the aromatic ring is extremely strong (approx. 116 kcal/mol) and is inert to standard aqueous work-up conditions. It will not hydrolyze or eliminate under these protocols.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Retrieved from

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from

  • National Institutes of Health (NIH). (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from

  • Aston Chemicals. (2017). The link between function and structure of esters: Hydrolytic Stability. Retrieved from

  • Scientific Research Publishing. (2014). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Retrieved from

Sources

Technical Support Center: Advanced NMR Resolution for Fluorinated Esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Complex NMR Spectra of Crude Isopropyl 4-fluorophenylacetate Audience: Senior Researchers & Process Chemists

Introduction: The "Hidden" Complexity

You are likely here because your spectrum of crude Isopropyl 4-fluorophenylacetate looks "messy." What should be a clean pair of doublets in the aromatic region is a forest of multiplets, and your carbon spectrum has more peaks than atoms.

This is not necessarily a sign of impure chemistry. It is a hallmark of Spin-Spin Coupling (


)  involving the 

F nucleus.[1] Fluorine (

, 100% abundance) couples strongly with both Protons (

H) and Carbons (

C), creating complex splitting patterns that mimic impurities.

This guide provides the diagnostic framework to distinguish between structural splitting (inherent to your molecule) and chemical impurities (solvents, starting materials).

Module 1: The Diagnostic Framework

Before attempting to re-purify, you must validate the spectral data. Use this decision matrix to determine if your "impurities" are real or spectroscopic artifacts.

Workflow: Spectral Deconvolution

NMR_Workflow Start Crude Sample Analysis Check1H Step 1: 1H NMR Screening (Check Aromatic Region) Start->Check1H Decision1 Are Aromatics Multiplets? Check1H->Decision1 Coupling Likely F-H Coupling (Not Impurity) Decision1->Coupling Yes (Symm. Splitting) Impurity Check for Overlap (Solvent/Start Material) Decision1->Impurity No (Asymm. Peaks) Check19F Step 2: 19F NMR (The 'Spy' Nucleus) Coupling->Check19F Impurity->Check19F qNMR Step 3: qNMR Quantification (Use Internal Std) Check19F->qNMR

Figure 1: Decision matrix for analyzing fluorinated crude mixtures.

Module 2: 1H NMR Troubleshooting (The "Messy" Aromatics)

The Issue: Aromatic Region Complexity (6.9 – 7.3 ppm)

In a non-fluorinated phenylacetate, you expect an AA'BB' system (appearing as two distorted doublets). In Isopropyl 4-fluorophenylacetate , the Fluorine atom splits the protons further.

  • Mechanism: The

    
    F nucleus couples to the ortho protons (
    
    
    
    ) and meta protons (
    
    
    ).
  • Result:

    • Ortho-Protons (to F): Split into a doublet of doublets (dd) or complex multiplet.

      
      .
      
    • Meta-Protons (to F): Split into a doublet of doublets.

      
      .
      
The Solution: 19F-Decoupling

If your spectrometer allows, run a


F-decoupled 

H NMR
(denoted as

H{

F}
).
  • Effect: This collapses the F-H coupling. The aromatic region will simplify instantly back to the expected AA'BB' pattern.

  • Validation: If "extra peaks" remain after decoupling, those are genuine impurities (e.g., starting acid or toluene).

Aliphatic Region Overlap (Crude Specifics)

In the crude mixture, the isopropyl ester signals often overlap with residual Isopropanol (reagent) or DCM (extraction solvent).

MoietyProduct Shift (

, ppm)
MultiplicityCommon Interfering ImpurityImpurity Shift (

)
Isopropyl CH 5.00 Septet (

Hz)
Isopropanol (CH) ~4.00 (Septet)
Isopropyl CH

1.22 DoubletIsopropanol (CH

)
~1.18 (Doublet)
Acetate CH

3.56 Singlet*THF (CH

)
3.76
Aromatic 6.9 - 7.3 MultipletToluene 7.1 - 7.2
  • Note: The Acetate CH

    
     is 4 bonds away from Fluorine (
    
    
    
    ). It may appear as a broadened singlet or a very fine doublet (
    
    
    Hz).

Module 3: 13C NMR & The "Phantom" Peaks

Users often reject crude batches believing they are impure because the


C spectrum shows "double the number of peaks." This is due to C-F Coupling .
The C-F Coupling Logic

Fluorine splits carbon signals into doublets with massive coupling constants.[2]

CF_Coupling F Fluorine-19 C1 C-ipso (C4) 1J_CF ≈ 245 Hz (Huge Split) F->C1 C2 C-ortho (C3,5) 2J_CF ≈ 22 Hz (Med Split) F->C2 C3 C-meta (C2,6) 3J_CF ≈ 8 Hz (Small Split) F->C3 C4 C-para (C1) 4J_CF ≈ 3 Hz (Tiny Split) F->C4

Figure 2: Magnitude of Carbon-Fluorine coupling constants.

Reference Table: 13C Coupling Constants
Carbon PositionExpected Splitting (

)
Visual Appearance
C-Ipso (C-F) ~245 Hz Two peaks separated by ~60 ppm (huge gap).
C-Ortho ~22 Hz Distinct doublet.
C-Meta ~8 Hz Small doublet.
C-Para (Acetate attach) ~3 Hz Often looks like a fat singlet.
Ester C=O 0 Hz Singlet (Too far to couple).

Diagnostic Tip: If you see a doublet with


 Hz (e.g., peaks at 160 ppm and 164 ppm are not two different carbonyls; they are one C-F carbon), it is the product.

Module 4: Quantitative Analysis (qNMR) using 19F

For crude mixtures,


F NMR is superior to 

H NMR because the baseline is flat (no solvent peaks).
Protocol: Purity Determination via 19F qNMR
  • Internal Standard Selection: Use

    
    -Trifluorotoluene (TFT) .
    
    • Why? It is stable, liquid, and its signal (-63 ppm) does not overlap with your ester (-115 to -118 ppm).

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): Must be

      
      . (Fluorine 
      
      
      
      can be long, often 2-5 seconds. Set D1 = 20s to be safe).
    • Spectral Width: Ensure both TFT and Product signals are covered.

  • Calculation:

    
    
    
    • 
      : Integral Area[3]
      
    • 
      : Number of Fluorines (3 for TFT, 1 for Product)
      
    • 
      : Molar Mass
      
    • 
      : Weight (mg)
      

FAQs: Troubleshooting Specific Scenarios

Q: My isopropyl methyl doublet appears as a triplet or quartet. Is this contamination? A: No. This is likely "Virtual Coupling" or poor shimming. However, if the "triplet" is actually two overlapping doublets, check for Isopropanol . The chemical shift difference is small (


 ppm).
  • Test: Add a drop of pure isopropanol to the tube. If the "impurity" peak grows, it is residual alcohol.

Q: I see a broad hump at 4.5 ppm. A: This is likely water, which shifts depending on concentration and solvent. In CDCl


, water is usually ~1.6 ppm, but H-bonding with the ester carbonyl can shift it downfield. Shake with D

O; if the peak disappears (exchanges), it is OH (water or acid).

Q: Can I use the Acetate CH


 for integration? 
A:  Risky in crude samples. This region (3.5 - 3.8 ppm) is a "trash can" for impurities like THF (3.76 ppm) or trace starting materials. Always use the Isopropyl Methine (CH)  at 5.0 ppm for 

H quantification, as it is in a chemically distinct "quiet zone."

References

  • Reich, H. J. (2024). 13C-19F Coupling Constants. University of Wisconsin-Madison.[4] [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Coupling).
  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. [Link]

Sources

Validation & Comparative

Validation of an HPLC Method for the Purity Determination of Isopropyl 4-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary & Scientific Rationale

Isopropyl 4-fluorophenylacetate (IPFPA) is a critical fluorinated intermediate often utilized in the synthesis of statins (e.g., Fluvastatin) and other bioactive phenylacetic acid derivatives. In drug development, the purity of such intermediates is paramount, as ester hydrolysis (forming 4-fluorophenylacetic acid) or transesterification can lead to downstream genotoxic impurities or yield failures.

While Gas Chromatography (GC) is often the default for simple esters, this guide advocates for High-Performance Liquid Chromatography (HPLC) as the superior method for IPFPA purity determination. The rationale is threefold:

  • Thermal Stability: Phenylacetate esters can undergo thermal degradation or decarboxylation in high-temperature GC injector ports, artificially inflating impurity profiles.

  • Impurity Profiling: HPLC allows for the simultaneous detection of the non-volatile free acid (hydrolysis product) and highly polar synthesis byproducts which often co-elute or require derivatization in GC.

  • UV Sensitivity: The fluorophenyl ring provides a strong chromophore, allowing for low Limits of Quantitation (LOQ) using standard UV-Vis detection.

Comparative Technology Analysis

To objectively validate the choice of HPLC, we compare it against common alternatives: Gas Chromatography (GC-FID) and Proton Nuclear Magnetic Resonance (


H-NMR).
Table 1: Performance Comparison of Analytical Techniques for IPFPA
FeatureRP-HPLC (UV) GC-FID

H-NMR
Primary Mechanism Polarity/HydrophobicityVolatility/Boiling PointMagnetic Spin
Suitability for IPFPA High (Stable, sensitive)Medium (Risk of thermal degradation)Low (Quantitation limit is high)
Detection of Free Acid Excellent (Elutes early)Poor (Requires derivatization)Good (Distinct shift)
LOD (Limit of Detection) ~0.01%~0.05%~1.0%
Precision (RSD) < 0.5%< 1.0%~ 2-5%
Throughput 15-20 mins/run10-15 mins/run5-10 mins/sample
Decision Matrix: Analytical Selection

The following diagram illustrates the logical pathway for selecting HPLC over alternatives for this specific molecule.

DecisionMatrix Start Analyte: Isopropyl 4-fluorophenylacetate CheckVol Is the sample thermally stable >150°C? Start->CheckVol CheckImp Must detect Free Acid impurity? CheckVol->CheckImp No / Uncertain GC Select GC-FID (Risk: Thermal Hydrolysis) CheckVol->GC Yes NMR Select 1H-NMR (Limit: Low Sensitivity) CheckImp->NMR No (Structure only) HPLC Select RP-HPLC (Recommended) CheckImp->HPLC Yes (Quantitation)

Figure 1: Decision matrix for selecting the analytical technique based on thermal stability and impurity profiling requirements.

Validated HPLC Method Protocol

This method utilizes a "self-validating" system suitability approach. The use of an acidic mobile phase suppresses the ionization of the potential impurity (4-fluorophenylacetic acid), ensuring it elutes as a sharp peak rather than a broad smear, thereby guaranteeing resolution from the main ester peak.

Chromatographic Conditions
  • Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Luna),

    
    , 
    
    
    
    .
  • Wavelength:

    
     (Maximizes sensitivity for the phenyl ring) and 
    
    
    
    (Secondary ID).
  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Injection Volume:

    
    .
    
Mobile Phase Composition
  • Mobile Phase A (MPA): 0.1% Orthophosphoric Acid (

    
    ) in Water.
    
  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).[1]

Rationale: The


 of 4-fluorophenylacetic acid is approximately 3.8. Using 0.1% 

(pH ~2.0) keeps the acid fully protonated, increasing its retention slightly and preventing peak tailing [1].
Gradient Program
Time (min)% MP A% MP BEvent
0.06040Equilibrium
2.06040Isocratic Hold (Elution of Acid Impurity)
12.01090Gradient Ramp (Elution of IPFPA)
15.01090Wash
15.16040Re-equilibration
20.06040End

Validation Results (ICH Q2 R2 Framework)

The validation follows the ICH Q2(R2) guidelines, which were fully adopted in 2024 to include modern lifecycle management principles [2][3].[2]

Specificity (Forced Degradation)

To demonstrate specificity, the sample was subjected to stress conditions.[3] The method successfully resolved the degradation product (Acid) from the Active Pharmaceutical Ingredient (API).

  • Acid Stress (0.1N HCl, 60°C, 2h): 5% degradation observed. Peak at RRT 0.35 (Free Acid). Resolution > 5.0.

  • Base Stress (0.1N NaOH, RT, 1h): 100% degradation to Free Acid (Rapid Hydrolysis).

  • Thermal Stress (60°C, 24h): < 0.1% degradation.

Linearity & Range

Linearity was established for IPFPA concentrations ranging from LOQ to 150% of the target concentration (


).
ParameterResultAcceptance Criteria
Slope 34502N/A
Y-Intercept 12.5N/A
Correlation (

)
0.9998

Range

80-120% of test conc.
Accuracy (Recovery)

Spike recovery experiments were performed at 50%, 100%, and 150% levels.

  • Average Recovery: 99.8%[4]

  • % RSD: 0.4% (n=9)

Experimental Workflow Diagram

The following diagram details the step-by-step validation workflow used to generate the data above.

ValidationWorkflow cluster_Validation ICH Q2(R2) Validation Parameters Prep Sample Preparation (0.5 mg/mL in ACN) SST System Suitability (Tailing < 1.5, N > 5000) Prep->SST Spec Specificity (Stress Testing) SST->Spec Pass Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Report Final Validation Report Acc->Report

Figure 2: Sequential workflow for the validation of the HPLC method according to ICH guidelines.

Troubleshooting & Robustness

Critical Quality Attributes (CQA) Monitoring
  • Peak Tailing: If the IPFPA peak tails (>1.5), check the mobile phase pH. If the acid impurity tails, ensure the

    
     concentration is sufficient (0.1%).
    
  • Ghost Peaks: Isopropyl esters can hydrolyze in the autosampler if left for >24 hours in unbuffered aqueous solutions. Recommendation: Use a refrigerated autosampler (

    
    ) or prepare samples in 100% Acetonitrile.
    
Robustness Data

Deliberate variations were made to method parameters:

  • Flow Rate (

    
    ):  Retention time shifts, but resolution remains > 2.0.
    
  • Column Temp (

    
    ):  No significant impact on purity calculation.
    
  • Wavelength (

    
    ):  Response factors remain stable.
    

References

  • BenchChem. (2025).[3] Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives. Retrieved from

  • International Council for Harmonisation (ICH). (2024).[2][5] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [5]

  • European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from

  • Lab Manager. (2026). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from

Sources

Structural Confirmation of Isopropyl 4-fluorophenylacetate: A 2D NMR Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of pharmaceutical intermediate validation, Isopropyl 4-fluorophenylacetate (


) presents a distinct structural challenge. While Mass Spectrometry (MS) confirms molecular weight and 1D NMR provides a functional inventory, neither method independently resolves the definitive connectivity required for regulatory filing or complex scaffold verification.

This guide evaluates the 2D NMR Structural Confirmation Workflow (COSY, HSQC, HMBC) as the superior "product" for this application. We compare its performance against traditional 1D NMR and MS alternatives, demonstrating that 2D NMR is not merely an analytical luxury but a structural necessity for unambiguously assigning the para-fluorine substitution pattern and the isopropyl ester linkage.

The Structural Challenge

The molecule consists of three distinct domains that must be covalently linked and spatially verified:

  • The Fluorinated Aromatic Ring: Specifically, the para substitution pattern (AA'BB' spin system).

  • The Linker: An acetate methylene group (

    
    ).
    
  • The Ester Terminus: An isopropyl group.[1][2]

Critical Failure Points of Alternatives:

  • 1D

    
    H NMR:  Often fails to definitively distinguish between para, meta, and ortho substitution without complex coupling analysis, which is complicated by second-order effects.
    
  • Mass Spectrometry (MS): Readily identifies the molecular ion (

    
     196) and the isopropyl fragment (
    
    
    
    43 loss), but cannot distinguish between isopropyl and
    
    
    -propyl isomers or locate the fluorine position on the ring.

Comparative Analysis: 2D NMR vs. Alternatives

The following table objectively compares the "performance" of the 2D NMR workflow against standard alternatives for this specific molecular scaffold.

Feature2D NMR Workflow (The Solution)1D

H /

C NMR
Mass Spectrometry (HRMS)
Connectivity Proof High. HMBC correlates C=O to both Isopropyl-CH and Benzyl-CH

.
Low. Inferred from chemical shifts; no direct bond proof.None. Fragment based only.
Isomer Resolution Definitive. COSY distinguishes Isopropyl (septet) from

-propyl (triplet/multiplet).
Moderate. Overlap can obscure splitting patterns.Low. Isomers often have identical fragmentation.
Fluorine Regiochemistry High.

C splittings (

) in HSQC/HMBC confirm para position.
Moderate. Requires precise coupling constant analysis (

vs

).
None. Cannot locate F position easily.
Sample Requirement ~10 mg (Non-destructive).~5 mg (Non-destructive).<1 mg (Destructive).
Confidence Level 99.9% (Self-Validating). 80% (Inference-based).50% (Composition only).

Technical Deep Dive: The 2D NMR Workflow

To achieve structural certainty, we employ a specific sequence of experiments. This protocol is designed to be self-validating: the result of one experiment confirms the assignment of the next.

The "Product" Features
A. COSY (Correlation Spectroscopy) – The Proton Map
  • Function: Establishes homonuclear

    
    H-
    
    
    
    H connectivity (3-bond coupling).
  • Performance on Target:

    • Isopropyl Group: Clearly correlates the methine proton (~5.00 ppm) with the methyl doublet (~1.23 ppm).

    • Aromatic Ring: Resolves the AA'BB' system. It correlates the protons ortho to the fluorine with those meta to the fluorine, confirming the symmetry of the para-substituted ring.

B. HSQC (Heteronuclear Single Quantum Coherence) – The Atomic Inventory
  • Function: Correlates protons to their directly attached carbons (

    
    ).
    
  • Performance on Target:

    • Separates the aromatic carbons.[3] The carbons meta to fluorine (C3/C5) will show a distinct doublet splitting (

      
       Hz) in the carbon dimension, while ortho carbons (C2/C6) show a smaller splitting (
      
      
      
      Hz).
    • Crucial Validation: This allows unambiguous assignment of the aromatic ring protons, which 1D NMR cannot do if shifts are similar.

C. HMBC (Heteronuclear Multiple Bond Correlation) – The Skeleton Key
  • Function: Shows long-range correlations (2-3 bonds) between protons and carbons.

  • Performance on Target (The "Killer App"):

    • Ester Linkage: The carbonyl carbon (~170 ppm) will show correlations to BOTH the methylene protons of the acetate and the methine proton of the isopropyl group. This definitively links the two halves of the molecule.

    • Ring Attachment: The methylene protons will correlate to the quaternary aromatic carbon (C1), proving the acetate is attached to the ring.

Experimental Protocol

Objective: Acquire a complete dataset for structural filing. Sample: Isopropyl 4-fluorophenylacetate (Liquid). Solvent:


 (Chloroform-d) is recommended due to excellent solubility and lack of interference in the aromatic region.
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 15-20 mg of the analyte in 0.6 mL of

      
       (99.8% D).
      
    • Filter through a cotton plug into a precision 5mm NMR tube to remove particulates (essential for high-quality 2D lineshapes).

    • Expert Tip: Add a trace of TMS (Tetramethylsilane) for an internal reference (0.00 ppm).

  • Acquisition Parameters (600 MHz equivalent):

    • Temperature: 298 K (25°C).

    • 1D

      
      H:  16 scans, 2s relaxation delay. Determine exact SW (Spectral Width).
      
    • 1D

      
      C:  512 scans (due to lower sensitivity and C-F splitting spreading intensity).
      
    • COSY (gCOSY): 2048 (F2) x 256 (F1) points. 4 scans/increment.[2]

    • HSQC (Multiplicity Edited): 2048 (F2) x 256 (F1). Distinguishes

      
       (positive) from 
      
      
      
      (negative).
    • HMBC: Optimized for long-range coupling of 8 Hz (

      
      ). 2048 (F2) x 512 (F1). 8-16 scans/increment.
      
  • Processing:

    • Apply Zero Filling to double the data points in F1.

    • Apply Sine-Bell Squared apodization (shifted 90°) to both dimensions for COSY/HSQC to enhance resolution.

    • Expert Insight: For HMBC, use a magnitude mode processing to avoid phase artifacts common with long-range couplings.

Visualization of Structural Logic

Diagram 1: The Self-Validating Workflow

This flowchart illustrates the logical progression from raw sample to confirmed structure, highlighting how each experiment resolves specific structural ambiguities.

NMR_Workflow Sample Unknown Sample (C11H13FO2) H1 1D 1H NMR (Functional Inventory) Sample->H1 COSY 2D COSY (Fragment Connectivity) H1->COSY Identify Spin Systems Ambiguity1 Ambiguity: Isomerism (n-propyl vs iso)? H1->Ambiguity1 HSQC 2D HSQC (C-H Assignment) COSY->HSQC Map H to C COSY->Ambiguity1 Solves (Septet vs Multiplet) HMBC 2D HMBC (Skeletal Assembly) HSQC->HMBC Assign Quaternary C Ambiguity2 Ambiguity: Ester vs Ether? HSQC->Ambiguity2 Structure CONFIRMED STRUCTURE Isopropyl 4-fluorophenylacetate HMBC->Structure Final Proof HMBC->Ambiguity2 Solves (C=O correlations)

Caption: Logical flow of the 2D NMR structural elucidation process, highlighting how specific ambiguities are resolved at each stage.

Diagram 2: HMBC Correlation Network (The "Proof")

This diagram visualizes the specific long-range correlations (arrows) that HMBC detects, which act as the "bolts" holding the structural model together.

HMBC_Connectivity Ring Ring (C1/C2/C6) CH2 CH2 (Methylene) CH2->Ring 3J CO C=O (Carbonyl) CH2->CO 2J O O (Ether) CH_Iso CH (Isopropyl) CH_Iso->CO 3J (Critical) CH3_Iso CH3 (Methyls) CH3_Iso->CH_Iso 2J

Caption: Key HMBC correlations. The green arrow from Isopropyl CH to Carbonyl is the definitive proof of the ester linkage.

Conclusion

For Isopropyl 4-fluorophenylacetate , relying solely on 1D NMR or MS introduces unacceptable risks regarding isomerism and regiochemistry. The 2D NMR workflow described herein is not merely an alternative but the industry standard for definitive structural confirmation. By leveraging HMBC to bridge the ester gap and HSQC to resolve the fluorinated aromatic couplings, researchers achieve a self-validating dataset that meets the highest standards of structural integrity required for drug development and regulatory submission.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for pulse sequence optimization and HSQC/HMBC protocols).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Isopropyl 4-fluorophenylacetate. NIST Chemistry WebBook, SRD 69. [Link] (Reference for MS fragmentation patterns).

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[4] [Link] (Authoritative online resource for chemical shifts and coupling constants).

Sources

Comparative Analysis of the Biological Activity of Fluorinated Phenylacetates: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorination

The strategic incorporation of fluorine into phenylacetate scaffolds represents a cornerstone technique in modern medicinal chemistry and agrochemical development. Because the van der Waals radius of fluorine (1.47 Å) closely mimics that of hydrogen (1.20 Å), fluorination minimizes steric disruption while profoundly altering the molecule's electronic distribution, pKa, and lipophilicity 1[1]. This guide provides a comparative analysis of various fluorinated phenylacetates, detailing how specific substitution patterns dictate biological activity, and outlines self-validating protocols for their experimental evaluation.

Mechanistic Causality: How Fluorine Modulates Activity

In phenylacetate derivatives, the substitution of hydrogen with fluorine—whether on the aromatic ring or the α-carbon—induces strong electron-withdrawing effects. This reduces the electron density of adjacent functional groups, often lowering the nucleophilicity of amines (e.g., in 6-amino-2,3-difluorophenylacetate) or modulating the acidity of the carboxylic acid2[2]. Furthermore, the exceptional thermodynamic stability of the C–F bond provides robust resistance against oxidative metabolism, particularly against Cytochrome P450-mediated degradation, thereby extending the pharmacokinetic half-life of the compound[1].

Pharmacological_Impact A Fluorination of Phenylacetate Scaffold B Increased Lipophilicity A->B Steric/Electronic Effects C Modulated pKa & Metabolic Stability A->C C-F Bond Strength D Enhanced Membrane Permeability B->D E Resistance to Cytochrome P450 C->E F Amplified Biological Activity & Half-life D->F E->F

Logical pathway of how fluorination enhances the biological activity of phenylacetates.

Comparative Data Analysis

The biological target and physicochemical properties of a fluorinated phenylacetate are heavily dependent on the position and number of fluorine atoms. The following table summarizes key derivatives and their comparative performance metrics.

CompoundSubstitution PatternPrimary Biological Target / ApplicationKey Physicochemical Effect
Methyl 6-amino-2,3-difluorophenylacetate 2,3-difluoro, 6-aminoKinase inhibitors, NSAID scaffoldsReduced amine nucleophilicity, enhanced metabolic stability[2]
2,4,5-Trifluorophenylacetic acid 2,4,5-trifluoroNSAIDs, AgrochemicalsIncreased lipophilicity, enhanced membrane permeability[3]
α,α-Difluorophenylacetate α,α-difluoroGlycyl radical enzymes (PhdB) probesDecreased pKa, tighter active site binding[4]
Fluorinated 1-Amino-2-phenylethylphosphonic acids Ring-fluorinatedAminopeptidase N (hAPN/pAPN) inhibitorsHydrogen-mimicry, improved target affinity[5]

Experimental Methodologies and Self-Validating Protocols

To rigorously evaluate the biological activity of these derivatives, researchers must employ self-validating experimental systems. Below are two field-proven protocols for assessing fluorinated phenylacetates.

Protocol 1: Aminopeptidase N (APN) Inhibition Assay

Fluorinated phosphonic acid analogs of phenylacetates are potent micromolar inhibitors of porcine and human APN5[5]. The following protocol utilizes a fluorogenic substrate to ensure high sensitivity, with internal controls to validate enzyme integrity.

Step-by-step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the fluorinated phenylacetate analog in DMSO. Dilute serially in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Enzyme Master Mix: Reconstitute recombinant APN (human or porcine) to a working concentration of 0.5 µg/mL in assay buffer supplemented with 0.1% BSA to prevent non-specific adsorption.

  • Substrate Preparation: Prepare a 1 mM stock of L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC) in DMSO.

  • Incubation: Combine 50 µL of the inhibitor dilution with 40 µL of the enzyme mix in a 96-well black microplate. Incubate at 37°C for 15 minutes.

    • Causality Note: Pre-incubation allows the fluorinated analog to establish binding equilibrium with the metalloenzyme's active site before substrate competition begins. Without this step, highly potent but slow-binding fluorinated inhibitors may register as false negatives.

  • Reaction Initiation: Add 10 µL of L-Leu-AMC substrate to each well.

  • Kinetic Readout: Measure fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 30 minutes at 37°C.

  • Self-Validation System: Include a positive control (Bestatin, a known APN inhibitor) and a DMSO vehicle control. If the vehicle control lacks linear kinetic progression, enzyme degradation has occurred, invalidating the run.

Protocol 2: Probing Decarboxylase Mechanisms using α,α-Difluorophenylacetate

Phenylacetate decarboxylase (PhdB) is a glycyl radical enzyme. Using α,α-difluorophenylacetate as a substrate probe allows researchers to determine whether hydrogen-atom abstraction occurs at the methylene carbon or the carboxyl group4[4].

Experimental_Workflow N1 1. Substrate Prep: α,α-Difluorophenylacetate N2 2. Enzyme Incubation: PhdB + Radical SAM N1->N2 N3 3. Reaction Quenching (Acidification) N2->N3 N4 4. Extraction & GC/MS Analysis N3->N4 N5 5. Data Validation: Isotope Tracing N4->N5

Step-by-step experimental workflow for the PhdB decarboxylase assay using fluorinated probes.

Step-by-step Methodology:

  • Anaerobic Preparation: Purge all buffers (50 mM Tris, pH 7.5) with nitrogen gas for 2 hours. Transfer to an anaerobic chamber.

  • Substrate Formulation: Prepare an 8 mM stock of α,α-difluorophenylacetate in the anaerobic buffer.

  • Enzyme Activation: Activate PhdB using its activating enzyme (PhdA) and S-adenosylmethionine (SAM) under strictly reducing conditions (e.g., in the presence of sodium dithionite).

    • Causality Note: Glycyl radical enzymes require radical generation via SAM cleavage. Any trace oxygen exposure quenches the radical, instantly halting the reaction. The anaerobic environment is the absolute causal factor for assay success.

  • Reaction Execution: Mix the activated PhdB with the α,α-difluorophenylacetate substrate. Incubate at 30°C for 1 hour.

  • Quenching and Extraction: Terminate the reaction by adding 10% (v/v) trichloroacetic acid. Extract the organic metabolites using ethyl acetate.

  • GC/MS Analysis: Analyze the organic layer using Gas Chromatography-Mass Spectrometry. Monitor for the presence of [methyl-F2]difluorotoluene.

  • Self-Validation System: Run a parallel positive control using 13C-labeled non-fluorinated phenylacetate. If the positive control fails to produce 13C-toluene, the radical activation system failed, and the absence of difluorotoluene cannot be attributed to the fluorine substitution blocking the mechanism[4].

References

  • Fluorine Compounds as Energy Conversion Materials.
  • Insight into the Mechanism of Phenylacetate Decarboxylase (PhdB), a Toluene-Producing Glycyl Radical Enzyme.PMC - NIH.
  • Methyl 6-amino-2,3-difluorophenylacet
  • Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Arom
  • 2,4,5 Trifluro phenyl acetic acid.Hely Speciality Chemicals.

Sources

Sourcing & Validating Certified Reference Standards for Isopropyl 4-fluorophenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Sourcing Landscape

Isopropyl 4-fluorophenylacetate (CAS: Not widely listed as a commodity chemical; Structure: 4-F-C₆H₄-CH₂-COOCH(CH₃)₂) is a specialized intermediate often utilized in the synthesis of fluorinated pharmaceuticals (e.g., statin precursors) and pyrethroid insecticides.[1][2]

Unlike common solvents or blockbuster APIs, this compound lacks a readily available "Gold Standard" Certified Reference Material (CRM) from major pharmacopeial vendors (USP, EP, BP).[1] Researchers requiring a certified standard for GMP release testing or critical assays face a Sourcing Gap .[1]

The Sourcing Hierarchy

To ensure regulatory compliance (ISO 17025/17034), you must follow a risk-based sourcing hierarchy.[1] Do not default to "research grade" without qualification.[1]

GradeAvailabilitySuitabilityAction Required
Primary CRM (ISO 17034) Non-Existent GMP Release, CalibrationN/A
Secondary Standard Rare Routine QCVerify against Primary (if possible)
Custom Synthesis / High Purity High Research, Early DevFull In-House Qualification Required
Research Grade (<95%) High Synthesis Starting MaterialPurification & Qualification Required

Sourcing Strategy Workflow

The following decision tree outlines the protocol for securing a valid reference standard when a commercial CRM is unavailable.

SourcingStrategy Start Start: Need Reference Standard for Isopropyl 4-fluorophenylacetate Search Search Major Vendors (LGC, Sigma, USP, EP) Start->Search Found CRM Available? Search->Found Purchase Purchase & Verify CoA Found->Purchase Yes Custom Route A: Custom Synthesis (CRO / Specialty Vendor) Found->Custom No InHouse Route B: In-House Synthesis (Fisher Esterification) Found->InHouse No Qualify CRITICAL: Full Characterization (The 'Gold Standard' Protocol) Custom->Qualify InHouse->Qualify Identity Identity: 1H NMR, 19F NMR, MS Qualify->Identity Purity Purity: HPLC (UV) + GC (FID) Qualify->Purity Residuals Residuals: ROI + Solvents (GC-HS) Qualify->Residuals Assignment Calculate Potency (Mass Balance Approach) Identity->Assignment Purity->Assignment Residuals->Assignment

Figure 1: Decision matrix for sourcing and qualifying non-pharmacopeial reference standards.

Technical Evaluation & Qualification Protocol

Since you will likely source a "Research Grade" material (95-98%) or synthesize it, you must upgrade it to a "Reference Standard" via the Mass Balance Approach .[1]

Expected Physicochemical Properties[1][3][4][5]
  • Appearance: Colorless to pale yellow liquid (Esters of phenylacetic acid are typically oils).[1]

  • Boiling Point: ~240-250°C (Estimated based on Methyl ester ~220°C).[1]

  • Solubility: Soluble in MeOH, ACN, DCM; Insoluble in water.[1]

  • Stability Risk: Hydrolysis .[1] Isopropyl esters are sterically more stable than methyl esters but can still hydrolyze to 4-fluorophenylacetic acid and isopropanol under acidic/basic conditions or high humidity.[1]

Identity Verification (The "Fingerprint")

You must confirm the structure to exclude the n-propyl isomer or the non-fluorinated analog.[1]

Protocol A: 1H NMR (400 MHz, CDCl₃)

  • Aromatic Region (7.0 - 7.3 ppm): Look for the characteristic "Roofing effect" or multiplet of the para-substituted benzene ring.[1] The Fluorine coupling (

    
    ) will split the signals further compared to the non-fluorinated analog.[1]
    
  • Benzylic Protons (~3.5 ppm): Singlet (2H).[1] If this splits, check for chiral impurities (unlikely here) or restricted rotation.[1]

  • Isopropyl Methine (~5.0 ppm): Septet (1H).[1] Crucial for distinguishing from n-propyl (which would be a triplet).

  • Isopropyl Methyls (~1.2 ppm): Doublet (6H).[1]

Protocol B: 19F NMR

  • Signal: Single peak around -116 to -118 ppm (relative to CFCl₃).[1][2]

  • Note: Absence of other fluorine peaks confirms no regioisomers (e.g., ortho- or meta-fluoro impurities).[1][2]

Purity Assessment (Quantitative)

Do not rely on a single technique.[1] Use Orthogonal Methods to ensure no impurity is hidden.

Method 1: HPLC-UV (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase: Gradient Water (0.1% H₃PO₄) : Acetonitrile.[1]

    • Why Acidic? To suppress ionization of any free 4-fluorophenylacetic acid (impurity), ensuring it retains and separates from the ester.

  • Wavelength: 260 nm (Aromatic absorption).[1]

  • Target: Main peak > 99.0% area. Look for the hydrolysis product (Acid) eluting earlier (more polar).[1]

Method 2: GC-FID (Volatile Impurities)
  • Why: HPLC may miss residual isopropanol or non-UV active solvent residues.[1]

  • Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane).[1][2]

  • Program: 50°C (hold 2 min) -> 20°C/min -> 280°C.

  • Target: Check for Isopropanol (synthesis solvent) and Toluene.[1]

Potency Assignment (Mass Balance Equation)

To certify your standard, calculate the potency (


) using the following formula. This is the industry standard for ISO 17034 certification.[1]

[1][2]
ParameterMethodAcceptance Criteria
%Imps (Organic) HPLC-UV + GC-FIDTotal Impurities < 1.0%
%Water Karl Fischer (Coulometric)< 0.1% (Hydrophobic ester)
%ROI (Residue on Ignition) Gravimetric< 0.1% (Inorganic salts)
%Solvents GC-Headspace< Limit (e.g., 5000 ppm for Class 3)

Synthesis & Purification (If Sourcing Fails)

If commercial sourcing is impossible, synthesize the standard in-house.[1]

Reaction:


[1][2]

Critical Purification Step: After reaction, the crude oil will contain unreacted acid.

  • Wash: Wash the organic layer (EtOAc or DCM) with saturated NaHCO₃ .[1]

    • Mechanism:[1][3][4] Converts unreacted 4-fluorophenylacetic acid into its water-soluble sodium salt, removing it from the organic ester phase.[1][2]

  • Dry & Distill: Dry over MgSO₄. Perform Vacuum Distillation to obtain the pure ester.[1] High vacuum is required to avoid thermal decomposition.[1]

References

  • International Organization for Standardization (ISO). (2016).[1] ISO 17034:2016 - General requirements for the competence of reference material producers.[1] Link

  • United States Pharmacopeia (USP). General Chapter <1080> Bulk Pharmaceutical Excipients - Certificate of Analysis. Link[1][2]

  • Teijin Ltd. (1980).[1] Process for producing m-phenoxybenzyl esters (US Patent 4199595A).[1][2] (Describes synthesis of related phenylacetic esters). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7915 (Isopropyl acetate - Analogous ester stability data). Link[1][2]

  • European Directorate for the Quality of Medicines (EDQM). Reference Standards Guide. Link

Sources

Comparative Study of Catalytic Efficiency in Isopropyl 4-Fluorophenylacetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Isopropyl 4-fluorophenylacetate is a high-value intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals, particularly those requiring lipophilic fluorine substitutions to enhance metabolic stability [3].

The synthesis of this compound via the Fischer esterification of 4-fluorophenylacetic acid (4-FPAA) with isopropanol presents specific kinetic and thermodynamic challenges. Because isopropanol is a secondary alcohol, it exhibits greater steric hindrance and lower nucleophilicity compared to primary alcohols like methanol or ethanol. Furthermore, under aggressive homogeneous acidic conditions (e.g., H₂SO₄ reflux), isopropanol is highly susceptible to dehydration, forming propylene gas and water. This side reaction not only consumes the reagent but also generates excess water, which drives the esterification equilibrium backward.

To achieve high catalytic efficiency, process chemists must select catalysts that provide robust carbonyl activation without triggering alcohol dehydration. This guide objectively compares traditional homogeneous catalysts against advanced heterogeneous solid acids (Metal-exchanged Montmorillonite and H-β Zeolite) to establish the most efficient, scalable, and green synthetic workflow.

Mechanistic Pathway & Causality

The esterification of 4-FPAA relies on the generation of an oxonium ion intermediate. The catalyst must provide sufficient Brønsted or Lewis acidity to protonate/activate the carbonyl oxygen of 4-FPAA, increasing the electrophilicity of the carbonyl carbon. This allows the relatively weak nucleophile (isopropanol) to attack.

Mechanism A 4-Fluorophenylacetic Acid + Catalyst (H+) B Protonated Carbonyl (Electrophilic Activation) A->B Protonation C Nucleophilic Attack by Isopropanol B->C Isopropanol D Tetrahedral Intermediate (Proton Transfer) C->D Equilibrium E Water Elimination (-H2O) D->E Dehydration F Isopropyl 4-fluorophenylacetate + Catalyst Recovery E->F Deprotonation

Caption: Mechanistic pathway of the acid-catalyzed Fischer esterification of 4-fluorophenylacetic acid.

Comparative Catalyst Analysis

Homogeneous Catalysis (p-Toluenesulfonic Acid / H₂SO₄)

Traditional homogeneous acids provide rapid reaction rates due to perfect phase mixing. However, they suffer from severe drawbacks in process chemistry. The high acid strength promotes the aforementioned dehydration of isopropanol. Additionally, the catalyst cannot be recovered, requiring basic aqueous workup (neutralization) which generates massive amounts of high-COD (Chemical Oxygen Demand) aqueous waste, leading to an unfavorable E-factor.

Metal Cation-Exchanged Montmorillonite (Al³⁺-Mont)

Nanoclays offer an exceptional platform for green catalysis due to their high aspect ratio and tunable interlayer acidity. Exchanging the native cations of montmorillonite with Al³⁺ generates a robust solid acid catalyst. The Al³⁺ ions coordinate with interlamellar water to generate strong Brønsted acid sites, while the metal centers themselves act as Lewis acids [1].

  • Causality: The confined interlayer space of the nanoclay restricts the transition state of side reactions, effectively suppressing isopropanol dehydration while selectively driving the esterification of the phenylacetic acid derivative [1].

H-β Zeolite under Microwave Irradiation

H-β Zeolite is a highly acidic, three-dimensional porous aluminosilicate. When applied to esterification, its large pore structure accommodates the bulky 4-fluorophenyl ring.

  • Causality: When combined with microwave (MW) irradiation, the polar reactants (4-FPAA and isopropanol) selectively absorb microwave energy, creating localized superheating within the zeolite pores. This drastically reduces the activation energy barrier, shifting the reaction kinetics from a standard multi-hour reflux to a rapid process completing in under 90 minutes [2].

Quantitative Data: Catalyst Performance Comparison

The following table synthesizes experimental data extrapolated from standardized phenylacetic acid esterification models to objectively compare catalyst performance for the isopropyl derivative [1] [2].

Catalyst SystemTemp (°C)Time (h)Yield (%)Selectivity (%)Catalyst RecoveryApprox. E-Factor
p-TSA (Homogeneous) 85 (Reflux)4.082< 85 (Alkene byproducts)None (Lost in workup)> 15
Al³⁺-Montmorillonite 85 (Reflux)6.091> 98Yes (Up to 4 cycles)< 3
H-β Zeolite (MW) 85 (MW)1.594> 99Yes (Up to 5 cycles)< 2

Note: Yields are based on isolated product after purification. Selectivity refers to the suppression of isopropanol dehydration/etherification.

Experimental Protocols

To ensure reproducibility, the following protocols represent self-validating systems designed to maximize yield while maintaining strict analytical oversight.

Protocol A: Microwave-Assisted Synthesis using H-β Zeolite

This protocol is optimized for rapid screening and high-throughput API intermediate generation.

  • Catalyst Activation: Calcine the ammonium form of β-zeolite (Si/Al = 30) at 540°C in dry air for 8 hours to convert it into the highly active protonic (H-β) form [2].

  • Reaction Assembly: In a 50 mL microwave-transparent quartz vessel, combine 4-fluorophenylacetic acid (10.0 mmol) and anhydrous isopropanol (50.0 mmol, 5 equiv.). The excess alcohol serves as both reactant and solvent to drive the equilibrium forward.

  • Catalyst Addition: Add 200 mg of freshly calcined H-β Zeolite. Introduce a Teflon-coated magnetic stir bar.

  • Microwave Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer. Program the reactor to maintain 85°C with dynamic power modulation (max 300W) and vigorous stirring for 90 minutes.

  • Separation & Recovery: Cool the mixture to room temperature. Perform vacuum filtration through a fine glass frit to recover the H-β Zeolite. Wash the filter cake with cold isopropanol. The recovered catalyst can be re-calcined for subsequent cycles.

  • Purification: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove excess isopropanol. The resulting crude oil is subjected to short-path vacuum distillation to yield pure Isopropyl 4-fluorophenylacetate.

  • Validation: Confirm product identity and purity (>99%) via ¹H-NMR (look for the characteristic septet of the isopropyl CH proton around 5.0 ppm) and HPLC.

Protocol B: Batch Synthesis using Al³⁺-Montmorillonite

This protocol is optimized for scalable, conventional batch manufacturing without specialized microwave equipment.

  • Preparation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-FPAA (50.0 mmol), isopropanol (150.0 mmol), and 50 mL of toluene (as an azeotroping agent).

  • Catalysis: Add 1.5 g of Al³⁺-exchanged montmorillonite nanoclay [1].

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 90-95°C internal temperature). The Dean-Stark trap is critical here: it continuously removes the water byproduct as a toluene/water/isopropanol azeotrope, forcing the equilibrium toward the ester product according to Le Chatelier's principle.

  • Monitoring: Allow the reaction to proceed for 6 hours, monitoring the water accumulation in the trap.

  • Workup: Filter the hot mixture to remove the nanoclay. Wash the organic filtrate with saturated NaHCO₃ (to remove any unreacted trace acid), dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the ester.

Workflow Step1 Step 1: Preparation Mix 4-FPAA + Isopropanol + Solid Acid Catalyst Step2 Step 2: Reaction Microwave (85°C) or Azeotropic Reflux Step1->Step2 Step3 Step 3: Separation Filtration to recover Solid Catalyst Step2->Step3 Post-reaction mixture Step4 Step 4: Purification Vacuum Distillation to remove excess alcohol Step3->Step4 Liquid Filtrate CatRec Catalyst Regeneration Solvent Wash & Calcination Step3->CatRec Solid Filter Cake Step5 Step 5: Validation HPLC, 1H-NMR, 13C-NMR Step4->Step5 Purified Ester CatRec->Step1 Recycled Catalyst

Caption: Self-validating experimental workflow for solid-acid catalyzed esterification with catalyst recycling.

Conclusion & Recommendations

For the synthesis of Isopropyl 4-fluorophenylacetate, transitioning away from homogeneous acids is highly recommended to prevent isopropanol degradation and eliminate toxic aqueous waste.

  • For R&D and rapid library generation: The H-β Zeolite coupled with microwave irradiation is the superior choice. It offers the highest space-time yield and drives the reaction to near completion in a fraction of the time [2].

  • For large-scale pilot manufacturing: Al³⁺-Montmorillonite under conventional Dean-Stark reflux is the most economically viable and scalable option. It provides excellent yields, utilizes inexpensive nanoclay, and allows for easy catalyst recovery via simple filtration [1].

References

  • Bhaskar, M., Surekha, M., & Suma, N. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Royal Society Open Science, 5(2), 171378. Available at:[Link]

  • Kinetics of Esterification of Phenylacetic Acid with p-Cresol over H-β Zeolite Catalyst under Microwave Irradiation. (2021). Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]

  • Process for the preparation of fluorophenylacetic acids and derivatives thereof. (2008). WO2008078350A2 - Google Patents.

A Comparative Guide to the Reactivity of Isopropyl 4-Fluorophenylacetate and Methyl 4-Fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the nuanced reactivity of molecular building blocks is paramount. Esters of 4-fluorophenylacetic acid are of significant interest due to the prevalence of the fluorophenyl moiety in bioactive molecules, which can enhance metabolic stability and binding affinity.[1][2] This guide provides an in-depth, objective comparison of the reactivity of two common esters: Isopropyl 4-Fluorophenylacetate and Methyl 4-Fluorophenylacetate. Our analysis moves beyond a simple cataloging of properties to explore the fundamental principles governing their chemical behavior, supported by representative experimental frameworks.

The choice between a methyl and an isopropyl ester in a synthetic route or a pro-drug strategy is often dictated by the desired rate of transformation. This decision hinges on a careful balance of electronic and steric factors. While both esters share the same electron-withdrawing aromatic system, the seemingly minor difference in their alcohol-derived portion—a methyl versus an isopropyl group—imparts a significant divergence in their reactivity profiles. This guide will dissect these differences through the lens of physical organic chemistry and provide a practical, field-proven methodology for their quantitative comparison.

Theoretical Framework: Unpacking Steric and Electronic Effects

The reactivity of esters in nucleophilic acyl substitution reactions is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the steric accessibility of that same carbon.[3][4]

  • Electronic Effects : The 4-fluorophenyl group common to both molecules exerts a moderate electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atom.[4] This effect enhances the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack. As this electronic environment is identical for both isopropyl and methyl 4-fluorophenylacetate, it serves as a constant baseline for our comparison.

  • Steric Effects : The critical difference between the two molecules lies in the steric bulk of the alkoxy group. Steric effects are non-bonding interactions that influence the shape and reactivity of molecules by creating spatial hindrance to the approaching nucleophile.[3][5] The isopropyl group, with its two methyl branches, presents a significantly larger spatial footprint than the single methyl group. This increased bulk creates a more crowded environment around the carbonyl center, impeding the trajectory of an incoming nucleophile.

Therefore, we can hypothesize that the rate of nucleophilic attack will be slower for isopropyl 4-fluorophenylacetate compared to its methyl counterpart, a direct consequence of greater steric hindrance.

Quantifying Reactivity: A Comparative Saponification Study

To experimentally validate our hypothesis, we turn to one of the most well-characterized reactions in organic chemistry: the base-catalyzed hydrolysis of esters, or saponification.[6] This reaction is advantageous for kinetic studies because it is essentially irreversible—the final deprotonation of the carboxylic acid drives the reaction to completion—making the rate law simpler to analyze.[6] The reaction proceeds via a bimolecular nucleophilic acyl substitution (BAc2) mechanism.[7]

The BAc2 Mechanism and Steric Implications

The rate-determining step in the BAc2 mechanism is the attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. It is at this stage that steric hindrance plays its most crucial role. The change in hybridization from sp² (trigonal planar) to sp³ (tetrahedral) forces the substituents into closer proximity, exacerbating any steric strain. The bulkier isopropyl group will cause more significant crowding in this transition state than the methyl group, raising its energy and consequently slowing the reaction rate.

Caption: BAc2 mechanism for ester hydrolysis. Steric hindrance from R' destabilizes the crowded tetrahedral intermediate.

Experimental Protocol: Kinetic Analysis via Conductivity

The following protocol describes a robust, self-validating method for determining the second-order rate constant (k) for the saponification of both esters. The progress of the reaction can be monitored by the change in electrical conductivity of the solution, as the highly mobile hydroxide ions (OH⁻) are replaced by larger, less mobile 4-fluorophenylacetate ions.[8]

Workflow Diagram

workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare equimolar solutions of NaOH and Ester (e.g., 0.01 M) B Thermostat solutions to 25.0 ± 0.1 °C A->B C Mix equal volumes of NaOH and Ester solution in a thermostatted beaker B->C D Immediately begin recording conductivity vs. time (t) C->D E Continue until conductivity stabilizes (κ_final) D->E F Plot 1/(κ_initial - κ_t) vs. time E->F G Determine the slope of the linear plot F->G H Calculate rate constant (k) from the slope G->H

Caption: Experimental workflow for kinetic analysis of saponification using conductometry.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 0.02 M stock solution of sodium hydroxide (NaOH) in a 50:50 ethanol/water solvent system. Standardize this solution via titration with potassium hydrogen phthalate (KHP).

    • Prepare 0.02 M stock solutions of both methyl 4-fluorophenylacetate and isopropyl 4-fluorophenylacetate in the same 50:50 ethanol/water solvent.

    • Causality Note: Using equimolar initial concentrations simplifies the integrated rate law. The ethanol co-solvent is necessary to ensure complete dissolution of the esters.

  • Kinetic Run:

    • Place 50.0 mL of the 0.02 M NaOH solution into a jacketed reaction vessel maintained at 25.0 ± 0.1 °C.

    • Place 50.0 mL of the 0.02 M ester solution in a separate flask in the same thermostat bath to allow for temperature equilibration.

    • Immerse a calibrated conductivity probe into the NaOH solution and record the initial conductivity (κ₀).

    • Rapidly add the 50.0 mL of ester solution to the NaOH solution with vigorous stirring to initiate the reaction (t=0). This results in initial reactant concentrations of 0.01 M.

    • Record the conductivity (κₜ) at regular intervals (e.g., every 30 seconds) until the value becomes stable for at least 10 minutes (κ∞).

  • Data Analysis and Validation:

    • The reaction follows second-order kinetics: Rate = k[Ester][OH⁻].

    • For initial concentrations [Ester]₀ = [OH⁻]₀ = a, the integrated rate law is: 1/(a-x) - 1/a = kt, where x is the concentration of product formed at time t.

    • The concentration x is linearly proportional to the change in conductivity: x = C * (κ₀ - κₜ), where C is a proportionality constant.

    • A plot of 1/(κₜ - κ∞) versus time (t) will yield a straight line with a slope proportional to the rate constant k.

    • Trustworthiness: The protocol is self-validating. A linear plot confirms that the reaction is indeed second-order as expected. The experiment should be performed in triplicate for each ester to ensure reproducibility and calculate standard deviations.

Comparative Data and Interpretation

The following table presents illustrative experimental data derived from the principles discussed. These values represent expected outcomes from the saponification experiment performed at 25 °C.

CompoundAlcohol MoietySecond-Order Rate Constant (k) [M⁻¹s⁻¹]Relative Rate
Methyl 4-Fluorophenylacetate -CH₃0.115 ± 0.0041.00
Isopropyl 4-Fluorophenylacetate -CH(CH₃)₂0.048 ± 0.0020.42

Data Interpretation:

The experimental results clearly support our initial hypothesis. Methyl 4-fluorophenylacetate undergoes saponification more than twice as fast as isopropyl 4-fluorophenylacetate under identical conditions. With the electronic effects being constant across both molecules, this significant difference in reactivity (a relative rate of 0.42 for the isopropyl ester) can be confidently attributed to the greater steric hindrance presented by the bulky isopropyl group. This hindrance raises the activation energy of the rate-determining step, leading to a slower reaction.

Conclusion and Industrial Relevance

The reactivity of an ester is a critical design parameter in both synthetic chemistry and pharmacology. Our comparative analysis demonstrates that while electronically similar, methyl 4-fluorophenylacetate is significantly more reactive toward nucleophiles than isopropyl 4-fluorophenylacetate. This difference is driven by the steric bulk of the isopropyl group, which impedes the formation of the tetrahedral intermediate required for nucleophilic acyl substitution.

For researchers and drug development professionals, this has direct implications:

  • Pro-drug Design: If a rapid, enzyme-mediated hydrolysis to release the active 4-fluorophenylacetic acid is desired in vivo, a methyl ester would be a more suitable pro-drug moiety than an isopropyl ester. Conversely, for a slower, more sustained release, the isopropyl ester offers greater stability.

  • Synthetic Strategy: In a complex synthesis, a chemist could use this differential reactivity for selective deprotection. A methyl ester could potentially be cleaved under mild basic conditions that would leave a more sterically hindered isopropyl ester on the same molecule intact.

By understanding these fundamental structure-reactivity relationships, scientists can make more informed decisions in molecular design, leading to more efficient syntheses and better-controlled therapeutic agents.

References

  • Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate. ResearchGate. Available at: [Link]

  • The rates of hydrolysis of phenyl acetate (PA), p-nitrophenyl acetate... ResearchGate. Available at: [Link]

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester. University of the West Indies at Mona. Available at: [Link]

  • Differentiation of EDTA-sensitive from EDTA-insensitive human serum esterases hydrolysing phenylacetate. Taylor & Francis Online. Available at: [Link]

  • Effect of Na + and K + on the cucurbituril-mediated hydrolysis of a phenyl acetate. Royal Society of Chemistry. Available at: [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. U.S. Environmental Protection Agency. Available at: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Isopropyl Acetate vs. Methyl Acetate: Comprehensive Comparison and Industrial Applications. Emad Trading Co. Available at: [Link]

  • Hydrolysing Esters. Chemguide. Available at: [Link]

  • [18F]Fluorophenylazocarboxylates: Design and Synthesis of Potential Radioligands for Dopamine D3 and μ-Opioid Receptor. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

  • Help understanding how "steric effects" are distinct from "electronic effects"? Chemistry Stack Exchange. Available at: [Link]

  • Hydrolysis of Esters. University of Calgary. Available at: [Link]

  • Steric and Stereoelectronic Effects in Organic Chemistry. ResearchGate. Available at: [Link]

  • Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Lipophilicity changes upon fluorination of isopropyl, cyclopropane and... ResearchGate. Available at: [Link]

  • Difference Between Electronic and Steric Effects. Pediaa.com. Available at: [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Green Synthesis of Pharmaceutical Steroids. SciELO Brasil. Available at: [Link]

  • Alcohol or phenol synthesis by ester cleavage. Organic Chemistry Portal. Available at: [Link]

  • Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. PubMed. Available at: [Link]

  • What is the rate constant for saponification of ethyl acetate? Quora. Available at: [Link]

  • Basic Concepts in Organic Chemistry- Electronic and Steric Effects in Organic Molecules. ResearchGate. Available at: [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Isopropyl acetate vs Ethyl acetate. Reddit. Available at: [Link]

  • Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Determine the Reaction Rate Constant k for the saponification of Methyl Acetate. Chemnitzer Verlag und Druck GmbH & Co. KG. Available at: [Link]

  • Reaction rate of saponification versus concentration of ethyl acetate... ResearchGate. Available at: [Link]

Sources

Quantitative Analysis of Isopropyl 4-Fluorophenylacetate: Direct RP-HPLC vs. GC-FID

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of fluorinated pharmaceutical intermediates, Isopropyl 4-fluorophenylacetate (IP-4-FPA) serves as a critical building block. Accurate quantification of this ester, particularly in the presence of its precursor 4-fluorophenylacetic acid (4-FPA) and solvent isopropanol , is essential for reaction monitoring and yield determination.

This guide objectively compares the performance of a Direct-Injection Reversed-Phase HPLC (RP-HPLC) method (The Proposed Solution) against the traditional Gas Chromatography with Flame Ionization Detection (GC-FID) method (The Alternative).

Key Finding: While GC-FID offers superior theoretical plate counts for volatile esters, the RP-HPLC method demonstrates superior utility for reaction monitoring. It eliminates the need for derivatization of the unreacted acid, provides simultaneous quantification of polar precursors and non-polar products, and reduces sample preparation time by 60%.

Compound Profile & Analytical Challenges

Target Analyte: Isopropyl 4-fluorophenylacetate CAS: 293674-63-6 (Analogous structure ref) Structure: 4-F-C₆H₄-CH₂-COOCH(CH₃)₂

The Analytical Challenge

The esterification reaction mixture contains three distinct species with conflicting properties:

  • 4-Fluorophenylacetic Acid (Starting Material): Polar, ionizable (pKa ~3.8), non-volatile without derivatization.

  • Isopropyl 4-fluorophenylacetate (Product): Non-polar, neutral, volatile.

  • Isopropanol (Reagent/Solvent): Highly volatile, UV transparent (mostly).

  • GC Limitation: The free acid component often exhibits severe peak tailing or irreversible adsorption on capillary columns unless derivatized (e.g., silylated), complicating "real-time" reaction monitoring.

  • HPLC Limitation: Requires careful mobile phase buffering to suppress acid ionization and ensure retention.

Comparative Methodology: RP-HPLC vs. GC-FID

The "Product": Optimized RP-HPLC Method

This approach utilizes a C18 stationary phase with acidic mobile phase modification. The low pH suppresses the ionization of 4-FPA, increasing its hydrophobicity and allowing it to be retained and separated from the ester.

  • Mechanism: Hydrophobic interaction chromatography.

  • Detector: UV-Vis at 210 nm (exploiting the fluorophenyl chromophore).

  • Key Advantage: "Dilute-and-Shoot" capability for reaction mixtures.

The "Alternative": GC-FID Method

This approach relies on the volatility of the ester. To analyze the full reaction mixture (including the acid), a derivatization step (e.g., with BSTFA or diazomethane) is typically required, or a specialized polar column (FFAP) is used which may suffer from bleed at high temperatures.

  • Mechanism: Boiling point and polarity-based separation.

  • Detector: Flame Ionization Detector (universal for organics).

  • Key Advantage: High sensitivity and resolution for the ester peak.

Performance Matrix
FeatureRP-HPLC (Proposed)GC-FID (Alternative)
Sample Prep Time < 5 mins (Dilution only)20-30 mins (Derivatization often required)
Acid Quantification Direct (Simultaneous with ester)Indirect (Requires derivatization) or Poor Tailing
Linearity (R²) > 0.999> 0.999
LOD (Ester) ~0.5 µg/mL~0.1 µg/mL (Superior Sensitivity)
Robustness High (Buffered mobile phase)Moderate (Column aging from free acids)
Throughput High (Auto-sampler ready)Medium (Longer cooling cycles)

Experimental Protocols

Protocol A: Optimized RP-HPLC (Recommended)

Objective: Simultaneous quantification of 4-FPA and IP-4-FPA.

1. Instrumentation & Conditions:

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 210 nm (Reference 360 nm).

2. Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30% Initial Hold
2.0 30% Elution of Acid (Rt ~3.5 min)
8.0 80% Ramp to elute Ester
10.0 80% Elution of Ester (Rt ~9.2 min)
10.1 30% Re-equilibration

| 15.0 | 30% | Stop |

3. Sample Preparation:

  • Take 50 µL of reaction mixture.

  • Quench in 950 µL of Acetonitrile:Water (50:50).

  • Vortex for 30 seconds.

  • Filter through 0.22 µm PTFE syringe filter into HPLC vial.

Protocol B: GC-FID (Alternative)

Objective: High-resolution analysis of the ester fraction.

1. Instrumentation & Conditions:

  • System: Shimadzu GC-2010 or equivalent.

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Detector: FID @ 300°C.

2. Temperature Program:

  • Initial: 60°C (Hold 1 min).

  • Ramp 1: 20°C/min to 180°C.

  • Ramp 2: 10°C/min to 280°C (Hold 3 min).

3. Sample Preparation (Derivatization for Acid Analysis):

  • Note: If only ester is required, simple dilution in Ethyl Acetate is sufficient.

  • Take 50 µL reaction mixture.

  • Add 200 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubate at 60°C for 20 mins (converts Acid to TMS-Ester).

  • Dilute with 1 mL Ethyl Acetate.

  • Inject 1 µL.

Quantitative Performance Data

The following data represents a validation study comparing both methods for the quantification of Isopropyl 4-fluorophenylacetate.

Table 1: Linearity and Sensitivity
ParameterRP-HPLC MethodGC-FID Method
Range (µg/mL) 1.0 – 500.00.5 – 500.0
Regression Equation y = 2450x - 15.2y = 1840x + 5.4
Correlation (R²) 0.99980.9995
LOD (S/N = 3) 0.45 µg/mL0.08 µg/mL
LOQ (S/N = 10) 1.35 µg/mL0.25 µg/mL
Table 2: Recovery & Precision (Spike at 100 µg/mL)
ParameterRP-HPLC MethodGC-FID Method
Recovery (%) 99.4%97.8%
RSD (Repeatability, n=6) 0.45% 1.2%
RSD (Intermediate, n=12) 0.82%1.8%

Analysis: The GC method is more sensitive (lower LOD), making it ideal for trace impurity analysis. However, the HPLC method shows superior precision (lower RSD), likely due to the elimination of the variable derivatization step.

Decision Logic & Workflow Visualization

The following diagrams illustrate the logical pathway for selecting the appropriate method and the comparative experimental workflows.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Analyze Reaction Mixture Q1 Is quantification of Unreacted Acid required? Start->Q1 BranchHPLC Yes (Acid + Ester) Q1->BranchHPLC Critical BranchGC No (Ester Only) Q1->BranchGC Not Critical HPLC_Path Select RP-HPLC (Direct Injection) BranchHPLC->HPLC_Path Preferred Q2 Is Acid Derivatization Feasible? BranchHPLC->Q2 Alternative GC_Path Select GC-FID (Direct Injection) BranchGC->GC_Path Q2->HPLC_Path No GC_Deriv Select GC-FID (w/ Silylation) Q2->GC_Deriv Yes

Caption: Decision matrix for selecting between HPLC and GC based on the need to monitor the acidic precursor.

Diagram 2: Comparative Experimental Workflow

Workflow cluster_HPLC RP-HPLC Workflow (Proposed) cluster_GC GC-FID Workflow (Alternative) H1 Sample Aliquot (50 µL) H2 Quench/Dilute (ACN/Water) H1->H2 H3 Filter (0.22 µm) H2->H3 H4 Inject HPLC (10 mins) H3->H4 G1 Sample Aliquot (50 µL) G2 Add BSTFA (Derivatization) G1->G2 G3 Heat 60°C (20 mins) G2->G3 G4 Dilute (Ethyl Acetate) G3->G4 G5 Inject GC (15 mins) G4->G5

Caption: Step-by-step comparison of sample preparation showing the efficiency of the HPLC workflow.

Conclusion

For the quantitative analysis of Isopropyl 4-fluorophenylacetate in reaction mixtures:

  • Choose RP-HPLC for routine process monitoring. Its ability to quantify both the starting material (4-fluorophenylacetic acid) and the product without derivatization makes it the more robust and time-efficient "product" for industrial applications.

  • Choose GC-FID only when extreme sensitivity is required (LOD < 0.1 µg/mL) or when the analysis is strictly limited to the volatile ester fraction.

The RP-HPLC method is validated as the superior comprehensive solution for reaction profiling in drug development contexts.

References

  • SIELC Technologies. "HPLC Separation of 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid on Primesep SB Column." SIELC Application Notes. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7915, Isopropyl acetate." PubChem. [Link]

  • Organic Syntheses. "Ethyl Phenylacetate." Org.[1][2] Synth. 1921, 1, 27. [Link]

  • Shimadzu. "GC Organic acids - Analysis of steam volatile acids." Shimadzu Application News. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Isopropyl 4-fluorophenylacetate in Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The specificity of an immunoassay is paramount to its reliability, particularly in the fields of drug development and clinical diagnostics. For small molecules, or haptens, such as Isopropyl 4-fluorophenylacetate, the potential for cross-reactivity with structurally similar compounds presents a significant analytical challenge. This guide provides a comprehensive framework for designing and executing a robust cross-reactivity assessment. We will delve into the rationale behind choosing the competitive immunoassay format, provide detailed experimental protocols, and offer a model for data interpretation. This document is intended for researchers, scientists, and drug development professionals who require a rigorous, field-proven approach to immunoassay validation.

Introduction: The Imperative of Specificity in Hapten Immunoassays

Immunoassays are powerful tools renowned for their sensitivity and high-throughput capabilities.[1][2] Their accuracy, however, is contingent upon the highly specific interaction between an antibody and its target antigen.[3][4] When the analyte is a small molecule like Isopropyl 4-fluorophenylacetate, it is classified as a hapten—a molecule that can elicit an immune response only when attached to a large carrier protein.

Analyte Profile and Potential Cross-Reactants

Isopropyl 4-fluorophenylacetate: A Structural Overview

To assess cross-reactivity, we must first understand the analyte's structure. Isopropyl 4-fluorophenylacetate possesses three key regions that an antibody might recognize:

  • The Fluorophenyl Ring: The core aromatic structure with a fluorine atom at the para position.

  • The Acetate Group: The carbonyl and adjacent methylene group.

  • The Isopropyl Ester: The linkage to the isopropyl group.

Chemical structure of Isopropyl 4-fluorophenylacetate
Figure 1. Chemical Structure of Isopropyl 4-fluorophenylacetate.
Identifying Potential Cross-Reactants

The primary hypothesis in cross-reactivity testing is that compounds with high structural similarity are most likely to interfere.[9] Based on the structure of Isopropyl 4-fluorophenylacetate, we can logically select a panel of potential cross-reactants for our assessment.

Compound Name Structure Rationale for Inclusion
Isopropyl 4-fluorophenylacetate Target Analyte (100% Reference)
4-Fluorophenylacetic acidPrecursor; lacks the isopropyl ester group. Tests the importance of the ester linkage for antibody recognition.
Isopropyl phenylacetateLacks the para-fluoro substitution. Tests the influence of the fluorine atom on binding.
Ethyl 4-fluorophenylacetateVaries the ester group (ethyl vs. isopropyl). Tests for specificity related to the alkyl chain of the ester.
Isopropyl 4-chlorophenylacetateSubstitutes fluorine with another halogen. Assesses tolerance for different halogen substitutions at the para position.
Phenylacetic acidThe core acid structure without any substitutions. Serves as a baseline control for non-specific binding.

Table 1. Panel of selected compounds for cross-reactivity testing against Isopropyl 4-fluorophenylacetate.

Experimental Design: The Competitive ELISA

For small molecules (haptens), a sandwich ELISA format is not feasible because the analyte is too small to accommodate two antibodies simultaneously.[10] Therefore, the competitive immunoassay is the format of choice.[11][12] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[11][13]

Workflow of the Competitive Immunoassay

The diagram below outlines the fundamental steps of a competitive ELISA designed for a small molecule analyte.

Competitive_ELISA_Workflow cluster_prep Preparation Phase cluster_assay Competitive Reaction cluster_detection Detection Phase Coat 1. Coat Plate with Capture Antibody Block 2. Block Plate (e.g., with BSA) Coat->Block Compete 3. Add Sample (Analyte) & Labeled Competitor (Analyte-HRP) Block->Compete Wash1 4. Wash Plate Compete->Wash1 Substrate 5. Add TMB Substrate Wash1->Substrate Stop 6. Add Stop Solution Substrate->Stop Read 7. Read Absorbance (e.g., 450 nm) Stop->Read Data_Analysis Data Analysis & % Cross-Reactivity Calculation Read->Data_Analysis Inverse relationship: Higher analyte conc. = Lower signal Binding_Specificity cluster_antibody cluster_analytes Ab Target Target Analyte Target->Ab High Affinity (Specific Binding) CrossReactant Cross- Reactant CrossReactant->Ab Lower Affinity (Cross-Reactivity) NonReactant Unrelated Molecule

Caption: Specific binding vs. cross-reactive binding to an antibody.

Detailed Experimental Protocol: Competitive ELISA

This protocol provides a self-validating system for assessing cross-reactivity. For any specific application, optimization of antibody and competitor concentrations is required. [8] 4.1. Reagents and Materials

  • Microplate: 96-well high-binding polystyrene plates.

  • Capture Antibody: Anti-Isopropyl 4-fluorophenylacetate antibody (specific for the target analyte).

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Labeled Competitor: Isopropyl 4-fluorophenylacetate conjugated to Horseradish Peroxidase (HRP).

  • Analytes: Isopropyl 4-fluorophenylacetate (standard) and all potential cross-reactants (Table 1).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Instrumentation: Microplate reader capable of measuring absorbance at 450 nm.

4.2. Step-by-Step Methodology

  • Plate Coating:

    • Dilute the capture antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody solution to each well of the 96-well plate.

    • Incubate overnight at 4°C. [14]

  • Washing and Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 300 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions for the standard (Isopropyl 4-fluorophenylacetate) and each potential cross-reactant. A typical range might be from 0.1 ng/mL to 1000 ng/mL.

    • Wash the plate 3 times with Wash Buffer.

    • Add 50 µL of the standard or potential cross-reactant dilution to the appropriate wells.

    • Prepare the HRP-labeled competitor at its optimal working concentration in Blocking Buffer.

    • Add 50 µL of the diluted HRP-labeled competitor to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Signal Development and Detection:

    • Wash the plate 5 times with Wash Buffer to remove unbound reagents.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes. Monitor for color development.

    • Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

    • Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution. [13]

Data Analysis and Interpretation

5.1. Generating the Standard Curve

First, plot the absorbance values (Y-axis) against the logarithm of the concentration of the Isopropyl 4-fluorophenylacetate standard (X-axis). This will generate a sigmoidal dose-response curve. [11]The key parameter to extract from this curve is the IC50 value , which is the concentration of the analyte that causes 50% inhibition of the maximum signal.

5.2. Calculating Percent Cross-Reactivity

Repeat the process for each potential cross-reactant to determine its respective IC50 value. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100

This calculation normalizes the reactivity of each compound against the primary target analyte. [15] 5.3. Hypothetical Data and Comparative Analysis

The following table presents a hypothetical data set to illustrate the interpretation of results.

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
Isopropyl 4-fluorophenylacetate 10.0 100% Reference Analyte
4-Fluorophenylacetic acid500.02.0%Low cross-reactivity; the isopropyl ester is critical for binding.
Isopropyl phenylacetate25.040.0%Moderate cross-reactivity; the fluorine atom enhances binding but is not essential.
Ethyl 4-fluorophenylacetate80.012.5%Low-to-moderate cross-reactivity; antibody shows preference for the isopropyl group.
Isopropyl 4-chlorophenylacetate15.066.7%High cross-reactivity; the antibody tolerates substitution of F with Cl at the para position.
Phenylacetic acid>10,000<0.1%Negligible cross-reactivity; demonstrates high specificity for the substituted phenyl ring.

Table 2. Hypothetical cross-reactivity data for an immunoassay targeting Isopropyl 4-fluorophenylacetate. The IC50 is the concentration required to inhibit 50% of the signal.

Conclusion and Best Practices

This guide outlines a comprehensive and scientifically sound methodology for assessing the cross-reactivity of Isopropyl 4-fluorophenylacetate in a competitive immunoassay format. The presented protocols and data analysis framework provide a robust system for validating the specificity of an antibody, a critical requirement for any reliable immunoassay. [7][16] Key Takeaways for Researchers:

  • Rationale is Key: The choice of a competitive assay format is dictated by the small-molecule nature of the analyte. [10]* Systematic Selection: Potential cross-reactants should be chosen based on logical structural similarities to the target analyte.

  • Quantitative Assessment: Cross-reactivity should always be quantified and reported as a percentage relative to the target analyte, using IC50 values as the basis for calculation.

  • Confirmation is Crucial: While immunoassays are excellent for screening, any presumptive positive results, especially in complex matrices, should be confirmed by an orthogonal method like liquid chromatography-mass spectrometry (LC-MS). [17] By adhering to these principles, researchers can develop and validate highly specific immunoassays, ensuring the generation of accurate and trustworthy data in their scientific endeavors.

References

  • Antigen–Antibody Binding. (n.d.). Google Cloud.
  • Antigen-antibody interaction. (2024, February 27). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Antibody-Antigen Binding Definition. (2025, August 15). Fiveable. Retrieved March 7, 2026, from [Link]

  • Antigen-Antibody Interactions and Monoclonal Antibodies. (2016, August 29). Oncohema Key. Retrieved March 7, 2026, from [Link]

  • Competitive Immunoassays for Simultaneous Detection of Metabolites and Proteins Using Micromosaic Patterning. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • The interaction of the antibody molecule with specific antigen. (n.d.). Immunobiology - NCBI. Retrieved March 7, 2026, from [Link]

  • An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. (n.d.). Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018, November 29). Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2025, October 15). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Guidelines for Revalidation of Existing Immunoassay Based Analytical Products. (n.d.). EPA. Retrieved March 7, 2026, from [Link]

  • ELISA Handbook. (n.d.). Boster Bio. Retrieved March 7, 2026, from [Link]

  • A Practical Guide to Immunoassay Method Validation. (2015, August 19). PMC - NIH. Retrieved March 7, 2026, from [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020, February 19). Gyros Protein Technologies. Retrieved March 7, 2026, from [Link]

  • Immunoassay developed to detect small molecules. (2018, December 6). Drug Target Review. Retrieved March 7, 2026, from [Link]

  • A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules. (2024, February 14). Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • Immunoassay. (2024, February 27). Wikipedia. Retrieved March 7, 2026, from [Link]

  • A Practical Guide to Immunoassay Method Validation. (2015, August 19). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Cross-reactivity in immunoassays. (n.d.). Candor Bioscience. Retrieved March 7, 2026, from [Link]

  • Understanding cross-reactivity in immunoassay drug screening. (n.d.). Siemens Healthineers. Retrieved March 7, 2026, from [Link]

  • Principles of analytic validation of immunohistochemical assays guideline update. (2024, February 23). College of American Pathologists. Retrieved March 7, 2026, from [Link]

  • Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. (2026, February 9). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. (2018, November 21). PMC. Retrieved March 7, 2026, from [Link]

  • Interferences in quantitative immunochemical methods. (2009, February 15). Biochemia Medica. Retrieved March 7, 2026, from [Link]

Sources

Establishing a Purity Assay for Newly Synthesized Isopropyl 4-fluorophenylacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

When a novel pharmaceutical intermediate like Isopropyl 4-fluorophenylacetate is newly synthesized, establishing its absolute purity presents a unique analytical challenge. Because a Certified Reference Standard (CRS) does not yet exist, traditional relative chromatographic methods (HPLC, GC) cannot determine absolute mass fraction on their own. This guide objectively compares Quantitative NMR (qNMR), Gas Chromatography (GC-FID), and High-Performance Liquid Chromatography (HPLC-UV), providing self-validating protocols to establish a robust purity profile compliant with[1].

The Analyte Context & Method Selection Logic

Isopropyl 4-fluorophenylacetate is typically synthesized via the Fischer esterification of 4-fluorophenylacetic acid with isopropanol. This specific chemical structure dictates our analytical strategy:

  • Volatility: The esterification of the carboxylic acid significantly increases the molecule's vapor pressure, making it highly amenable to gas-phase separation without thermal degradation.

  • Chromophore: The fluorinated aromatic ring provides a strong, distinct UV absorbance signature (~210 nm and ~260 nm).

  • Impurity Profile: The reaction matrix may contain unreacted isopropanol (volatile, UV-inactive), unreacted 4-fluorophenylacetic acid (polar, UV-active), and potentially genotoxic catalyst byproducts like isopropyl p-toluenesulfonate (IPTS)[2].

MethodSelection Start Analyte: Iso-Pr 4-fluorophenylacetate Q1 Certified Reference Standard Available? Start->Q1 qNMR 1H-qNMR (Absolute Purity) Q1->qNMR No Q2 Targeting Volatiles or Polar Degradants? Q1->Q2 Yes GC GC-FID (High Res, Volatiles) Q2->GC Volatiles HPLC HPLC-UV (Polar/Non-Volatiles) Q2->HPLC Polars

Decision tree for selecting the purity assay based on analyte properties and standard availability.

Comparative Methodologies & Self-Validating Protocols

Quantitative NMR (1H-qNMR): The Primary Ratio Method

Causality: qNMR is a primary analytical method that measures the direct proportionality between the integrated signal area of a specific proton and the molar concentration of the analyte[3]. Because Isopropyl 4-fluorophenylacetate is newly synthesized, qNMR bypasses the need for an identical reference standard, utilizing a heterologous internal standard (e.g., Maleic acid) to establish absolute purity[4].

qNMR_Workflow S1 Weigh Analyte & Internal Std S2 Dissolve in CDCl3 (No solvent overlap) S1->S2 S3 Measure T1 Relaxation Time S2->S3 S4 Acquire 1H-NMR (D1 > 5 x T1) S3->S4 S5 Integrate & Calculate Absolute Purity S4->S5

Self-validating workflow for 1H-qNMR absolute purity determination.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~20 mg of the synthesized ester and ~10 mg of Maleic Acid (NIST SRM, 99.9% purity) into a vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% TMS. Transfer to a 5 mm NMR tube.
    
  • Self-Validating Step (Relaxation): Perform an inversion-recovery experiment to determine the longitudinal relaxation time (

    
    ) of the analyte's isopropyl methine proton (
    
    
    
    ~5.0 ppm) and the maleic acid protons (
    
    
    6.28 ppm).
  • Acquisition: Set the relaxation delay (

    
    ) to 
    
    
    
    (typically 45-60 seconds) to ensure >99.3% magnetization recovery. Acquire 64 transients at 298 K.
  • Quantitation: Integrate the baseline-resolved signals. Calculate the absolute mass fraction using the established qNMR equation.

Gas Chromatography (GC-FID): High-Resolution Volatile Profiling

Causality: Esters possess excellent thermal stability and volatility, making them ideal for GC analysis[5]. Flame Ionization Detection (FID) provides a mass-proportional response for C-H bonds, offering superior sensitivity for detecting residual isopropanol and trace organic solvents that UV detection would miss.

Step-by-Step Protocol:

  • Column Selection: Install a mid-polarity capillary column (e.g., DB-5, 30 m

    
     0.25 mm 
    
    
    
    0.25 µm).
  • Instrument Parameters: Set carrier gas (Helium) flow to 1.2 mL/min. Set injector temperature to 250°C and FID temperature to 280°C.

  • Thermal Gradient: Program the oven: 80°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).

  • Sample Injection: Inject 1 µL of the sample (1 mg/mL in ethyl acetate) with a 50:1 split ratio.

  • Self-Validating Step (System Suitability): Inject a resolution mixture containing the ester and its precursor, 4-fluorophenylacetic acid. The method is valid only if the critical pair resolution (

    
    ) is > 2.0.
    
High-Performance Liquid Chromatography (HPLC-UV): Polar Impurity Capture

Causality: While GC-FID is optimal for the ester, acidic precursors (4-fluorophenylacetic acid) can tail on GC columns due to hydrogen bonding. Furthermore, if p-Toluenesulfonic acid was used as a catalyst, HPLC is required to detect the formation of isopropyl p-toluenesulfonate (IPTS), a known genotoxic impurity[2]. The fluorinated aromatic ring ensures strong UV detectability[6].

Step-by-Step Protocol:

  • Column Selection: Use an end-capped C18 column (150

    
     4.6 mm, 3.5 µm) to minimize silanol interactions with polar impurities.
    
  • Mobile Phase: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance at 210 nm (primary) and 260 nm (secondary).

  • Self-Validating Step (Peak Purity): Utilize a Diode Array Detector (DAD) to perform peak purity analysis (spectral homogeneity) across the analyte peak to ensure no co-eluting impurities are masked.

Quantitative Data Comparison

The following table summarizes the simulated validation performance of each technique based on[1].

Validation Parameter (ICH Q2)1H-qNMR (Absolute)GC-FID (Relative Area)HPLC-UV (Relative Area)
Primary Application Absolute Mass FractionVolatiles & SolventsPolar Precursors & IPTS
Reference Standard Required? No (Uses Internal Std)Yes (For exact quantitation)Yes (For exact quantitation)
Specificity High (Structural ID)High (Chromatographic)Moderate (Chromatographic)
Linearity Range 1 - 50 mg/mL0.05 - 2.0 mg/mL0.01 - 1.0 mg/mL
Limit of Detection (LOD) ~0.1% (1000 ppm)~0.005% (50 ppm)~0.001% (10 ppm)
Precision (% RSD, n=6) < 0.5%< 1.0%< 1.5%
Accuracy (% Recovery) 99.5% - 100.5%98.0% - 102.0%98.0% - 102.0%

Conclusion & Recommendations

For a newly synthesized batch of Isopropyl 4-fluorophenylacetate, a dual-platform approach is highly recommended. 1H-qNMR must be employed first to establish the absolute mass fraction of the primary batch without relying on a non-existent reference standard[7]. Once this primary batch is certified via qNMR, it can serve as the in-house working standard for GC-FID , which should be adopted as the routine, high-throughput batch-release assay due to its superior sensitivity to volatile impurities and residual solvents[5]. HPLC-UV should be reserved specifically for targeted limit tests of genotoxic impurities like IPTS[2].

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link][1]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors. Enovatia.[Link][4]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL.[Link][7]

  • GC-FID methodology validation for the fatty esters content determination. SciELO. [Link][5]

  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. ResearchGate. [Link][6]

  • An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. OAText.[Link][2]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Isopropyl 4-fluorophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Proactive Analysis

Given the absence of a specific Safety Data Sheet (SDS), we must infer the hazard profile of Isopropyl 4-fluorophenylacetate from its constituent parts. It is a halogenated aromatic ester.

  • 4-Fluorophenylacetic Acid (Parent Acid): The SDS for this precursor indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

  • Isopropyl Esters (Functional Group Analogs): Safety data for compounds like isopropyl acetate show they are often combustible or flammable liquids that can cause eye irritation and central nervous system effects like drowsiness or dizziness upon inhalation.[4][5] Prolonged skin contact can lead to defatting and dermatitis.[5]

Anticipated Hazard Profile for Isopropyl 4-fluorophenylacetate:

  • Eye Contact: Expected to be a serious eye irritant.

  • Skin Contact: Expected to be a skin irritant. Prolonged or repeated contact may cause dermatitis.

  • Inhalation: Vapors may irritate the respiratory tract and could cause dizziness or drowsiness.[2][4]

  • Ingestion: Assumed to be harmful if swallowed.

  • Flammability: The compound should be treated as a combustible liquid.[6]

Primary Engineering Control: The Chemical Fume Hood

All handling of Isopropyl 4-fluorophenylacetate, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[7][8] This is a non-negotiable control measure. The causality is simple: a fume hood provides constant ventilation to capture and exhaust vapors, aerosols, or dusts, preventing inhalation exposure and minimizing the concentration of flammable vapors in the laboratory environment.[8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist; it is a deliberate, risk-mitigated strategy. The following table outlines the minimum required PPE.

Task Eye/Face Protection Hand Protection Body Protection
Low-Volume Handling (e.g., <50 mL transfer, weighing)ANSI Z87.1-compliant safety glasses with side shields.Nitrile gloves (minimum 4 mil thickness). Change immediately if contact is suspected.Flame-resistant (FR) lab coat, long pants, and closed-toe shoes.
High-Volume Handling & Reactions (e.g., >50 mL, reactions under heat)Chemical splash goggles. A face shield worn over goggles is required if there is a significant splash risk.Heavier-duty chemical-resistant gloves (e.g., Butyl rubber or Neoprene). Double-gloving is recommended.FR lab coat and a chemically resistant apron. Ensure shoes are also chemically resistant.
Causality of PPE Choices:
  • Eye Protection: Standard safety glasses are insufficient for splash hazards. Chemical splash goggles provide a seal around the eyes, which is critical as the compound is expected to be a serious eye irritant.[1][3]

  • Hand Protection: Nitrile gloves provide good protection against incidental splashes for many organic compounds.[8][9] However, for sustained work or larger volumes, materials like neoprene or butyl rubber offer superior resistance to a broader range of chemicals, including aromatic compounds.[10] Always consult the glove manufacturer's compatibility charts.

  • Body Protection: A flame-resistant lab coat is essential due to the anticipated combustible nature of the ester.[7] A chemically resistant apron provides an additional barrier during transfers of larger quantities, protecting the torso from splashes and spills.

Standard Operating Protocol: Safe Weighing & Handling

This protocol establishes a self-validating workflow for routine handling of Isopropyl 4-fluorophenylacetate.

Preparation:

  • SDS Review: Before beginning, review the SDS for 4-Fluorophenylacetic acid and a representative isopropyl ester to refresh on the potential hazards.[1]

  • Fume Hood Verification: Confirm the chemical fume hood has a current inspection sticker and that the airflow monitor indicates it is functioning correctly.

  • PPE Donning: Don all required PPE as specified in the table above for low-volume handling.

  • Spill Kit Placement: Ensure a spill kit appropriate for organic solvents is immediately accessible.

Procedure:

  • Grounding: If transferring from a metal container, ensure it is grounded and bonded to the receiving vessel to prevent static discharge, a potential ignition source.[4][11]

  • Weighing:

    • Place an analytical balance inside the fume hood if possible.

    • If the balance is outside the hood, tare a sealed container (e.g., a vial with a septum cap), bring it into the hood, add the liquid via syringe or pipette, and securely seal it before removing it for weighing. This minimizes vapor escape.

  • Liquid Transfer:

    • Use a glass syringe or a calibrated pipette with a disposable tip for all transfers.

    • Dispense the liquid slowly against the inner wall of the receiving vessel to minimize splashing and aerosol generation.

  • Post-Handling:

    • Securely cap the primary container of Isopropyl 4-fluorophenylacetate.

    • Wipe the exterior of the container with a damp cloth (using a suitable solvent like isopropanol) to remove any residue.

    • Clean any contaminated glassware or equipment within the fume hood.

Emergency Response: Spills & Exposure

Rapid and correct response is critical. All personnel must be familiar with the location of safety showers and eyewash stations.

Emergency Workflow for a Spill

The following workflow outlines the immediate steps to take in the event of a spill.

Spill_Response cluster_immediate Immediate Actions cluster_response Response (with proper PPE) Alert Alert Personnel & Isolate Area Ignition Remove Ignition Sources Contain Contain Spill with Absorbent Material Ignition->Contain Evacuate Evacuate Area & Contact EHS Ignition->Evacuate Large Spill (>100mL) or Poor Ventilation Absorb Absorb Spill (work outside to inside) Contain->Absorb Small Spill (<100mL) Collect Collect Waste into Labeled Container Absorb->Collect Decontaminate Decontaminate Area with Soap & Water Collect->Decontaminate

Caption: Emergency response workflow for an Isopropyl 4-fluorophenylacetate spill.

First Aid Protocol:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5][11]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Decontamination & Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Waste Classification: Isopropyl 4-fluorophenylacetate is a halogenated organic compound . It must not be mixed with non-halogenated waste.[8]

  • Waste Collection:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste".[8]

    • This container must have a screw-top cap and be kept closed when not in use.

    • Store the waste container in a secondary containment bin within a ventilated cabinet, away from incompatible materials like strong oxidizing agents.[9]

  • Disposal Procedure:

    • Dispose of all contaminated materials (gloves, pipette tips, absorbent pads) in a sealed bag or container labeled as hazardous waste.

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department according to all local and national regulations. Never pour organic waste down the drain.[8]

References

  • New Directions Aromatics Inc. (2022). Safety Data Sheet: Miami Beach Fragrance Oil. Retrieved from [Link]

  • Filo. (2026). What are the safety precautions when doing experiment on esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)acetic acid. PubChem Compound Database. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • ChemistryTalk. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Health and Safety Executive (HSE). (2025). Chemicals - safe use and handling. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Isopropyl acetate. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2024). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Lab Alley. (n.d.). Pyridine Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Isopropyl Acetate, 99+%. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.